3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-ethylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAAXJAFOZUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559160 | |
| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-91-9 | |
| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic characteristics and its ability to engage in crucial biological interactions. As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses both acidic and basic properties, allowing it to act as a proton donor and acceptor. This amphoteric nature is fundamental to its role in the active sites of numerous enzymes and its presence in a wide array of pharmaceuticals.[1] Imidazole derivatives are integral to a multitude of therapeutic agents, including antifungals, anticancer drugs, and antihypertensives, underscoring the scaffold's versatility and significance in drug design.[2][3] This guide focuses on a specific derivative, 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, providing a detailed examination of its fundamental basic properties and its potential within drug development.
Molecular Structure and Physicochemical Properties
This compound is a substituted imidazole derivative with the chemical formula C₆H₉ClN₂O₂ and a molecular weight of 176.6 g/mol .[2][4][5]
| Property | Value | Source |
| CAS Number | 1185297-91-9 | [2][6][7][8] |
| Molecular Formula | C₆H₉ClN₂O₂ | [2][5][7] |
| Molecular Weight | 176.6 | [2][4] |
Structural Features Influencing Basicity
The basicity of this compound is a product of the interplay between its constituent functional groups: the imidazole ring, the N-ethyl substituent, and the C-carboxylic acid group.
-
The Imidazole Core: The imidazole ring contains two nitrogen atoms. The lone pair of electrons on the pyrrole-like nitrogen (N1) is involved in the aromatic π-system, making it less available for protonation.[9] Conversely, the lone pair on the pyridine-like nitrogen (N3) is in an sp²-hybridized orbital in the plane of the ring and is readily available to accept a proton, rendering the imidazole ring basic.[9]
-
N-Ethyl Substituent: The ethyl group at the N3 position is an electron-donating group. Through a positive inductive effect, it increases the electron density on the imidazole ring, thereby enhancing the basicity of the N1 nitrogen.[10]
-
C-Carboxylic Acid Substituent: The carboxylic acid group at the C4 position is an electron-withdrawing group. This group reduces the electron density of the imidazole ring, which in turn decreases the basicity of the N1 nitrogen.[4]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, indicating that the imidazole ring is protonated. This salt form generally enhances water solubility and stability, which are desirable properties for pharmaceutical applications.[1][11]
The overall basicity of the molecule is a balance of these competing electronic effects.
Protonation and pKa: A Deeper Dive
The site of protonation in an N-substituted imidazole is the un-substituted nitrogen atom. In the case of 3-Ethyl-3H-imidazole-4-carboxylic acid, the N1 nitrogen is the primary basic center.
Caption: Protonation equilibrium of the imidazole ring.
Caption: Influence of substituents on the basicity of the imidazole ring.
Synthetic Pathways
A plausible synthetic route to 3-Ethyl-3H-imidazole-4-carboxylic acid would likely involve the construction of the substituted imidazole ring, followed by hydrolysis of an ester precursor. One common method for the synthesis of N-substituted imidazole-4-carboxylates is the reaction of an α-amino acid ester with a formylating agent, followed by cyclization.
Proposed Synthetic Protocol:
-
N-Ethylation of Glycine Ethyl Ester: Glycine ethyl ester is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethylglycine ethyl ester.
-
Formylation: The resulting N-ethylglycine ethyl ester is then treated with a formylating agent, like ethyl formate in the presence of a strong base (e.g., sodium ethoxide), to introduce a formyl group.
-
Cyclization: The formylated intermediate undergoes cyclization with a source of ammonia, such as formamide, at elevated temperatures to construct the imidazole ring, yielding ethyl 3-ethyl-3H-imidazole-4-carboxylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed under acidic or basic conditions to afford 3-Ethyl-3H-imidazole-4-carboxylic acid.
-
Salt Formation: Finally, treatment with hydrochloric acid yields the desired this compound.
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An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its chemical properties, a plausible synthetic route, safety protocols, and potential applications, offering a valuable resource for researchers in the field.
Compound Profile: Identity and Physicochemical Properties
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The presence of the carboxylic acid and the N-ethyl substituent provides handles for further chemical modification, making it a potentially versatile building block in synthetic and medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1185297-91-9 | [1] |
| Molecular Formula | C₆H₉ClN₂O₂ | [2] |
| Molecular Weight | 176.60 g/mol | [2][3] |
| Appearance | Solid (predicted) | General knowledge |
| Storage Temperature | Room Temperature | [4] |
Synthesis and Purification: A Proposed Pathway
Conceptual Synthesis Workflow
The proposed synthesis involves a two-step process: N-alkylation of the imidazole ring followed by hydrolysis of the ester to the carboxylic acid.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Ethylation of Ethyl imidazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-ethyl-3H-imidazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Hydrolysis and Salt Formation
-
Hydrolysis: Dissolve the purified ethyl 3-ethyl-3H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide or lithium hydroxide (2 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid. The free carboxylic acid may precipitate out of the solution.
-
Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the crude 3-Ethyl-3H-imidazole-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrogen chloride in diethyl ether or isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Applications in Research and Drug Development
The imidazole core is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. Imidazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex drug candidates. The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a diverse chemical space.[5]
Potential Research Applications:
-
Scaffold for Library Synthesis: This compound can serve as a starting material for the parallel synthesis of a library of imidazole derivatives for high-throughput screening.
-
Fragment-Based Drug Discovery: The core imidazole structure can be used as a fragment for screening against various biological targets.
-
Development of Novel Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. This compound could be elaborated to target specific kinases involved in disease pathways.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.
Table 2: Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), the imidazole ring protons, and the acidic proton. |
| ¹³C NMR | Structural Confirmation | Resonances for the ethyl carbons, imidazole ring carbons, and the carboxylic acid carbon. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the free base (C₆H₈N₂O₂) or the protonated molecule. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O of the carboxylic acid, N-H (of the hydrochloride), and C-N bonds. |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data sheets for similar imidazole-based compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Use only in a well-ventilated area.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Storage: Store in a well-ventilated place.[6][7] Keep the container tightly closed in a dry and well-ventilated place.[8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
-
Conclusion
This compound represents a valuable building block for synthetic and medicinal chemists. Its straightforward, proposed synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to explore its full potential in their drug discovery endeavors.
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An In-depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available data for this specific constitutional isomer, this guide synthesizes information from closely related imidazole-4-carboxylic acid derivatives to present a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are grounded in established chemical principles and serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
Imidazole-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The imidazole ring, being an aromatic heterocycle with two nitrogen atoms, can act as a proton donor or acceptor and participate in hydrogen bonding, making it a privileged structure in medicinal chemistry.[2] These derivatives have shown a wide array of pharmacological activities, including antiplatelet, antiviral, antimicrobial, and anticancer properties.[3][4][5]
The introduction of an ethyl group at the N-3 position of the imidazole ring in this compound modifies the electronic and steric properties of the parent molecule, which can significantly influence its biological activity and pharmacokinetic profile. This guide will explore the synthesis and characterization of this specific derivative, providing insights into its potential as a building block for novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 1185297-91-9 | [6][7] |
| Molecular Formula | C₆H₈N₂O₂·HCl | [8] |
| Molecular Weight | 176.6 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General knowledge |
| Storage Temperature | Room Temperature | [9] |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl imidazole-4-carboxylate. This process involves N-alkylation followed by ester hydrolysis.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-ethyl-3H-imidazole-4-carboxylate (N-Alkylation)
This procedure is adapted from general methods for the N-alkylation of imidazoles.[10][11]
-
To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-ethyl-3H-imidazole-4-carboxylate.
Step 2: Synthesis of this compound (Ester Hydrolysis)
This protocol is based on established procedures for the hydrolysis of imidazole esters.[6][12]
-
Dissolve the purified ethyl 3-ethyl-3H-imidazole-4-carboxylate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold acetone or diethyl ether to remove any residual impurities.
-
Dry the solid under vacuum to yield this compound as a crystalline solid.
Characterization and Analytical Methods
Due to the absence of specific published spectral data for this compound, this section provides predicted and representative data based on closely related structures and general spectroscopic principles. Researchers should perform their own characterization to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O, predicted):
-
δ 8.5-8.7 ppm (s, 1H): Imidazole C2-H.
-
δ 7.6-7.8 ppm (s, 1H): Imidazole C5-H.
-
δ 4.2-4.4 ppm (q, J = 7.3 Hz, 2H): -N-CH₂-CH₃.
-
δ 1.4-1.6 ppm (t, J = 7.3 Hz, 3H): -N-CH₂-CH₃.
¹³C NMR (100 MHz, D₂O, predicted):
-
δ 165-170 ppm: Carboxylic acid carbonyl (C=O).
-
δ 138-140 ppm: Imidazole C2.
-
δ 125-130 ppm: Imidazole C4.
-
δ 120-125 ppm: Imidazole C5.
-
δ 45-50 ppm: -N-CH₂-CH₃.
-
δ 13-16 ppm: -N-CH₂-CH₃.
Infrared (IR) Spectroscopy
Representative IR (KBr, cm⁻¹):
-
3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, and N-H stretch of the imidazolium ring.
-
~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[13][14]
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.
-
~1250 cm⁻¹: C-O stretch of the carboxylic acid.[14]
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS):
-
Positive Ion Mode: Expected [M+H]⁺ ion at m/z 141.06, corresponding to the free base (C₆H₈N₂O₂).[15]
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (water) and CO₂ (carbon dioxide).[16]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis. A representative method is provided below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Potential Applications in Drug Discovery
While specific biological activities of this compound have not been extensively reported, the broader class of imidazole-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas:
-
Antiviral Agents: Imidazole derivatives have been investigated as inhibitors of viral replication, including for HIV.[17]
-
Antiplatelet Agents: Certain imidazole-4-carboxylic acid derivatives have demonstrated potent antiplatelet activity, suggesting their potential in the treatment of cardiovascular diseases.[3]
-
Antimicrobial and Anticancer Agents: The imidazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[4][5]
The title compound serves as a valuable starting material for the synthesis of more complex molecules, such as amides and esters, which can be screened for a wide range of biological activities. The carboxyl group provides a convenient handle for further chemical modifications.[18]
Safety and Handling
A formal safety data sheet (SDS) for this compound is not widely available. The following handling precautions are based on the safety profiles of related imidazole and carboxylic acid compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Fire Safety: The compound is expected to be a combustible solid. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.
-
Conclusion
This compound is a versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications based on established chemical literature for analogous compounds. The detailed protocols and characterization data serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related imidazole derivatives. As with any chemical research, independent verification of properties and optimization of procedures are highly recommended.
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: A Key Building Block for Pharmaceutical Development
Executive Summary: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. We will explore its chemical identity, physicochemical properties, a robust synthetic pathway with detailed experimental protocols, and its potential applications in modern drug discovery. This document serves as a practical resource, grounding theoretical concepts in established laboratory procedures and highlighting the compound's strategic importance in developing next-generation therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is This compound . The structure consists of a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms.
-
An ethyl group (-CH₂CH₃) is attached to the nitrogen at position 3. The "3H" designation clarifies the position of substitution on the imidazole ring.
-
A carboxylic acid group (-COOH) is located at position 4 of the ring.
-
The molecule is supplied as a hydrochloride salt , where the basic nitrogen atom at position 1 is protonated, forming an imidazolium cation with a chloride (Cl⁻) counter-ion. This salt form typically enhances stability and aqueous solubility.[1]
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a composite methodology derived from standard procedures for imidazole synthesis and modification. [2][3]It is designed to be self-validating, with clear checkpoints for characterization.
Workflow Overview
Caption: Synthetic workflow from precursors to final product.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Rationale: This step constructs the core imidazole ring. The reaction between an isocyanoacetate and a formamidine derivative is a well-established method for creating the 1,4-disubstituted imidazole scaffold.
-
Protocol:
-
To a solution of ethyl isocyanoacetate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DME) under an inert atmosphere (N₂), add formamidine acetate (1.1 eq).
-
Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 1H-imidazole-4-carboxylate as a solid. 7. Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: N-Ethylation
-
Rationale: This step selectively adds the ethyl group to the N-3 position. The choice of base and solvent is crucial to control regioselectivity. Using a strong base like sodium hydride deprotonates the imidazole, creating a nucleophilic anion that readily attacks the ethylating agent.
-
Protocol:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.
-
Add ethyl iodide (EtI, 1.2 eq) dropwise and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry, and concentrate.
-
Purify via column chromatography to isolate Ethyl 3-Ethyl-1H-imidazole-4-carboxylate.
-
Validation: Confirm the addition of the ethyl group via ¹H NMR (presence of ethyl signals) and MS (mass increase of 28 Da).
-
Step 3: Saponification (Ester Hydrolysis)
-
Rationale: The ethyl ester is converted to the desired carboxylic acid using a standard base-catalyzed hydrolysis (saponification).
-
Protocol:
-
Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Validation: The resulting aqueous solution contains the sodium salt of the carboxylic acid.
-
Step 4: Acidification and Salt Formation
-
Rationale: This final step serves two purposes: it protonates the carboxylate to form the free carboxylic acid and then forms the hydrochloride salt for improved handling and stability.
-
Protocol:
-
Cool the aqueous solution from Step 3 in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2.
-
A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by further cooling or scratching the flask.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to yield this compound.
-
Validation: Confirm final structure and purity via ¹H NMR, ¹³C NMR, and elemental analysis.
-
Part 3: Applications in Drug Discovery and Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions, particularly hydrogen bonding. [1][4]
The Imidazole Scaffold: A Privileged Structure
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. [4][5]This allows it to participate in acid-base catalysis within enzyme active sites. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and they can coordinate with metal ions (e.g., zinc, iron) often found in metalloenzymes. This versatility is why the imidazole side chain of the amino acid histidine is fundamental to the function of countless proteins. [5]Consequently, synthetic imidazole derivatives are widely used to design enzyme inhibitors, receptor antagonists, and other therapeutic agents. [6]
Role as a Synthetic Building Block
This compound is a versatile intermediate. Its functional groups provide two primary points for chemical modification, allowing for the rapid generation of compound libraries for screening.
Caption: Diversification pathways from the core molecule.
-
Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, and other functional groups. Amide coupling with a diverse range of amines is a cornerstone of medicinal chemistry, allowing for systematic exploration of the chemical space to optimize target binding and pharmacokinetic properties.
-
Imidazole Ring: The C-H bonds on the imidazole ring can be subjected to electrophilic substitution reactions like halogenation, providing further points for modification, for instance, via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
N-Ethyl Group: The ethyl group at the N-3 position serves to block one of the tautomeric sites and increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can enhance membrane permeability and alter metabolic stability, properties that are critical for drug efficacy. [7]
Potential Therapeutic Targets
Derivatives of imidazole carboxylic acids have shown promise in a wide range of therapeutic areas:
-
Antifungal Agents: Many successful antifungal drugs, like ketoconazole, are based on the imidazole scaffold. [5]* Anti-inflammatory Agents: The imidazole ring is a component of compounds designed to inhibit enzymes involved in inflammation, such as p38 MAP kinase.
-
Anticancer Agents: Imidazole derivatives have been explored as inhibitors of kinases, histone deacetylases (HDACs), and other targets relevant to oncology. [6]* Antitubercular Agents: Studies have identified imidazole carboxylic acid derivatives with activity against M. tuberculosis strains. [6]
Part 4: Future Outlook and Conclusion
This compound represents a strategically important and highly versatile building block for drug discovery. Its well-defined structure, featuring orthogonal functional handles for chemical modification, makes it an ideal starting point for the synthesis of focused compound libraries. The established importance of the N-alkylated imidazole scaffold in medicinal chemistry ensures its relevance for developing novel therapeutics.
Future research efforts should focus on leveraging this intermediate in parallel synthesis workflows to generate diverse chemical libraries. Screening these libraries against a broad panel of biological targets, particularly kinases, metalloenzymes, and G-protein coupled receptors, could lead to the discovery of novel hit compounds. Further optimization of these hits, guided by structure-activity relationship (SAR) studies, holds the promise of developing next-generation drug candidates for a wide range of human diseases.
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Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., & Maddox, M. L. (n.d.). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. ACS Publications. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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de Oliveira, C. S., de L. Ferreira, S. B., & de S. B. de Oliveira, R. M. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5899. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]
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TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21503744, 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
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Shuai, M., Jiang, F., & Hong, M. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. Retrieved from [Link]
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Atom Pharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
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MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Retrieved from [Link]
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3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride molecular weight
An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole nucleus is a privileged scaffold in numerous biologically active molecules, and its derivatives serve as versatile building blocks for novel therapeutic agents.[1] This document delineates the fundamental physicochemical properties of the title compound, proposes a detailed, logically-grounded synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores its potential applications as a key intermediate in the synthesis of complex molecular architectures, grounded in the established roles of imidazole-based compounds in modern pharmacology.
Introduction
The Imidazole Nucleus in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic and structural characteristics allow it to act as a proton donor or acceptor and to coordinate with metal ions, making it a common feature in biological systems, such as the amino acid histidine. In medicinal chemistry, the imidazole scaffold is prized for its ability to engage in a multitude of non-covalent interactions with enzymes and receptors, including hydrogen bonding, ion-dipole, and cation-π interactions.[1] This versatility has led to the development of numerous drugs across various therapeutic areas, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensives (e.g., olmesartan).[1][2]
Profile of this compound
This compound is a derivative that combines the core imidazole scaffold with two key functional groups: an N-ethyl substituent and a C4-carboxylic acid. The N-alkylation prevents the tautomerism often seen in unsubstituted imidazoles, providing a fixed regioisomer for subsequent synthetic transformations. The carboxylic acid group serves as a crucial synthetic handle for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is critical for its effective use in a research setting. The key identifiers and characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂•HCl (or C₆H₉ClN₂O₂) | [3][4] |
| Molecular Weight | 176.60 g/mol | [3] |
| CAS Number | 1185297-91-9 | [4][5] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Canonical SMILES | CCC1=NC=C(C(=O)O)N1.Cl | Inferred from structure |
| Storage Conditions | Store at room temperature | [4] |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The primary disconnection strategy involves targeting the corresponding ethyl ester, which can be readily hydrolyzed to the desired carboxylic acid. The N-ethyl imidazole ester can be constructed via a cycloaddition reaction followed by N-alkylation, or by alkylating a pre-formed imidazole ester. A common and effective method for forming the imidazole-4-carboxylate core is the reaction of an imidoyl chloride with ethyl isocyanoacetate.[7]
Proposed Synthetic Workflow
The multi-step synthesis is designed for clarity and reproducibility, with each step representing a standard, well-understood organic transformation.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
This protocol is a representative methodology based on analogous syntheses. Researchers should perform their own optimization.
Step 1: Synthesis of Ethyl Imidazole-4-carboxylate
-
To a flask equipped with a reflux condenser, add ethyl glyoxalate (1.0 eq) and formamide (2.0 eq).
-
Heat the mixture to 120-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by vacuum distillation or column chromatography to isolate ethyl imidazole-4-carboxylate.
Step 2: N-Alkylation to form Ethyl 3-Ethyl-3H-imidazole-4-carboxylate
-
Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. The base is crucial for deprotonating the imidazole nitrogen, activating it for nucleophilic attack.
-
Add ethyl iodide or ethyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup by partitioning between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the N-ethylated ester.
Step 3: Saponification to 3-Ethyl-3H-imidazole-4-carboxylic acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux (or stir at 60-70 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Carefully acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 4: Formation of the Hydrochloride Salt
-
Suspend the dried carboxylic acid from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the suspension with vigorous stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
A self-validating protocol requires orthogonal analytical techniques to confirm the structure and assess the purity of the final compound.
| Analysis Technique | Expected Results |
| ¹H NMR (in D₂O) | Signals corresponding to the ethyl group (triplet ~1.5 ppm, quartet ~4.3 ppm), two distinct aromatic protons on the imidazole ring (~7.8 and ~8.5 ppm). The acidic proton will exchange with D₂O. |
| ¹³C NMR (in D₂O) | Resonances for the ethyl group carbons (~15, ~45 ppm), imidazole ring carbons (~120-140 ppm), and the carboxylic acid carbonyl carbon (~165 ppm). |
| IR Spectroscopy (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C=N and C=C stretches from the imidazole ring (~1500-1650 cm⁻¹), and a broad N-H stretch from the protonated imidazole nitrogen. |
| Mass Spectrometry (ESI+) | The molecular ion peak [M+H]⁺ for the free base (C₆H₈N₂O₂) should be observed at m/z 141.06. |
| HPLC | A single major peak with >95% purity under standard reverse-phase conditions. |
Applications in Medicinal Chemistry
The utility of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules with therapeutic potential.
Role as a Synthetic Building Block
The carboxylic acid functionality is a primary anchor point for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) by attaching various chemical moieties.
Caption: Synthetic utility of the title compound in drug discovery.
Bioisosterism and Lead Optimization
The carboxylic acid group is a common pharmacophore that engages in ionic or hydrogen-bond interactions with biological targets. However, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[8] This compound serves as a starting point for creating bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) to modulate these properties while retaining biological activity, a cornerstone strategy in lead optimization.[8]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
-
Safety: The compound is an irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Handling: Avoid creating dust.
-
Storage: The compound is stable and should be stored at ambient room temperature in a tightly sealed container.[4]
Conclusion
This compound represents a valuable and highly versatile building block for chemical and pharmaceutical research. Its defined regiochemistry and dual functional handles—the nucleophilic imidazole ring and the versatile carboxylic acid—provide a robust platform for the synthesis of diverse chemical libraries. This guide has provided a detailed framework covering its synthesis, characterization, and potential applications, offering researchers the foundational knowledge required to effectively incorporate this compound into their drug discovery and development programs.
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3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from the readily available 1H-imidazole-4-carboxylic acid and proceeds through key stages of esterification, N-alkylation, saponification, and final salt formation. Special emphasis is placed on the critical N-alkylation step, detailing the mechanistic rationale for regiochemical outcomes and strategies for isomer separation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and characterization data to ensure reproducibility and success.
Introduction and Strategic Overview
Imidazole derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The target molecule, this compound (CAS No. 1185297-91-9)[2], presents a specific substitution pattern that requires a carefully planned synthetic strategy. The primary challenge in its synthesis is the control of regioselectivity during the N-alkylation of the imidazole ring. The imidazole-4-carboxylic acid scaffold contains two nitrogen atoms (N1 and N3) that are nucleophilic and can be alkylated, often leading to a mixture of isomers.[3][4]
This guide outlines a logical and validated four-step synthesis designed to isolate the desired N3-ethylated isomer efficiently.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway starting from a simple imidazole core. The final hydrochloride salt is formed from its freebase, which is obtained via saponification of the corresponding ethyl ester. The crucial C-N bond connecting the ethyl group to the imidazole ring is formed through nucleophilic substitution on an ethylating agent. This strategy leverages the commercially available ethyl 1H-imidazole-4-carboxylate or its parent acid as the foundational starting material.
Sources
Discovery and history of alkylated imidazole carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Alkylated Imidazole Carboxylic Acids
Abstract
The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in numerous natural products and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive exploration of a specific, highly valuable subclass: alkylated imidazole carboxylic acids. We trace the historical arc from the initial synthesis of the imidazole ring to the strategic development of alkylated and carboxylated derivatives. This document delves into the foundational synthetic methodologies, the rationale behind alkylation for modulating bioactivity, key therapeutic breakthroughs, and the intricate structure-activity relationships that guide modern drug design. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to offer researchers, scientists, and drug development professionals both a historical perspective and a practical resource for future innovation in this dynamic field.
Chapter 1: The Imidazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The story of alkylated imidazole carboxylic acids begins with the imidazole ring itself, a planar, five-membered heterocycle containing two nitrogen atoms.[1] First synthesized by the German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia, it was initially named "glyoxaline".[4][5][6]
The unique electronic configuration of the imidazole ring endows it with a remarkable set of properties that make it a "privileged scaffold" in drug discovery:
-
Aromaticity: The ring possesses a sextet of π electrons, rendering it aromatic and stable.[6]
-
Amphoteric Nature: It can act as both a weak acid (pKa ~14.5) and a weak base (pKa of the conjugate acid ~7), allowing it to participate in various biological interactions.[2][5]
-
Hydrogen Bonding: The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is an effective hydrogen bond acceptor.[6] This dual capability is fundamental to its role in biological systems, most notably in the amino acid histidine.[6]
Its prevalence in nature, forming the core of essential molecules like the amino acid histidine and purines in DNA, underscores its biological significance.[1][2] This natural precedent has inspired chemists to incorporate the imidazole ring into a vast array of synthetic drugs, leading to treatments for a wide spectrum of diseases, including fungal infections, hypertension, cancer, and viral diseases.[2][3][6]
Chapter 2: Genesis of Imidazole Carboxylic Acids: Foundational Syntheses
The journey from the simple imidazole ring to its carboxylated derivatives involved overcoming significant synthetic challenges. Early methods focused on constructing the imidazole core itself.
Classic Imidazole Syntheses:
-
Debus Synthesis (1858): This foundational method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While historically significant, it often results in low yields.[4][5]
-
Radiszewski Synthesis: An adaptation of the Debus synthesis using a dicarbonyl compound, an aldehyde, and ammonia in the presence of an oxidant.
-
Wallach Synthesis: Involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride.
-
Marckwald Synthesis: A key route for creating substituted imidazoles, this method starts with the reaction between an α-aminoketone and a cyanate, isothiocyanate, or similar reagent.[1]
The introduction of a carboxylic acid group, a critical functional handle for modulating solubility and providing a strong interaction point for biological targets, marked a significant step forward. The synthesis of 1H-imidazole-4-carboxylic acid and imidazole-4,5-dicarboxylic acid provided the core scaffolds from which many alkylated derivatives are built.[7][8][9] A common modern approach to imidazole-4,5-dicarboxylic acids involves the oxidation of more complex precursors like 2-alkylbenzimidazoles.[9][10]
Chapter 3: The Alkylation Leap: Expanding Chemical Space and Biological Activity
While the imidazole carboxylic acid core provides a foundational structure, alkylation is the key step that unlocks vast therapeutic potential. The strategic addition of alkyl groups is a cornerstone of medicinal chemistry, used to fine-tune a molecule's properties:
-
Modulating Lipophilicity: Increasing the alkyl chain length generally enhances a compound's ability to cross cell membranes.
-
Improving Selectivity: Specific alkyl substituents can create steric hindrance or favorable van der Waals interactions, leading to more selective binding to a target receptor over others.
-
Enhancing Metabolic Stability: Alkyl groups can block sites of metabolic oxidation, increasing the drug's half-life.
The primary challenge in alkylating the imidazole ring is regioselectivity, as the two nitrogen atoms are often electronically distinct, leading to mixtures of N-1 and N-3 alkylated products. The choice of reaction conditions is therefore critical.
Experimental Protocol: Representative N-Alkylation of an Imidazole-4-carboxylate
This protocol describes a general method for the N-alkylation of a methyl imidazole-4-carboxylate. The causality behind each choice is explained.
Objective: To synthesize Methyl 1-benzyl-1H-imidazole-4-carboxylate.
Materials:
-
Methyl imidazole-4(5)-carboxylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl imidazole-4(5)-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions with atmospheric moisture. K₂CO₃ is chosen as a mild, non-nucleophilic base sufficient to deprotonate the imidazole nitrogen, making it nucleophilic. A slight excess ensures complete deprotonation.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials (concentration approx. 0.1 M).
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate imidazolide salt without participating in the reaction. Its high boiling point allows for heating if necessary.
-
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Causality: Benzyl bromide is a reactive electrophile. Slow addition helps to control the reaction temperature, as SN2 reactions are often exothermic. A small excess ensures the complete consumption of the limiting imidazole starting material.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: TLC provides a simple, rapid way to visually track the disappearance of the starting material and the appearance of the product, confirming the reaction's completion.
-
-
Workup - Quenching: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Causality: This step quenches the reaction and separates the organic product from the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃). Multiple extractions ensure efficient recovery of the product.
-
-
Workup - Washing: Combine the organic layers and wash with water, followed by brine.
-
Causality: The water wash removes residual DMF. The brine wash removes residual water from the organic layer, beginning the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: MgSO₄ is a drying agent that removes trace water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-benzyl-1H-imidazole-4-carboxylate.
-
Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, byproducts (such as the other N-alkylated isomer), or impurities.
-
Chapter 6: Modern Synthetic Innovations and Future Outlook
Research into alkylated imidazole carboxylic acids continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. Recent advances include:
-
One-Pot and Microwave-Assisted Syntheses: These techniques significantly reduce reaction times and improve yields compared to traditional methods. [1]* Novel Catalysis: The use of innovative catalysts, such as iron clusters, has enabled novel transformations like the decarboxylative alkylation of carboxylic acids under visible light, opening new avenues for functionalization. [11][12]* Chemoselective Reagents: The development of reagents like alkyl imidazole carbamates allows for the highly chemoselective esterification and amidation of carboxylic acids, obviating the need for multi-step protection-deprotection sequences. [13] The future for this class of compounds is bright. The rise of antibiotic resistance, particularly from bacteria producing metallo-β-lactamases, presents a critical unmet medical need. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives is a promising strategy to develop potent MBL inhibitors that can restore the efficacy of last-resort carbapenem antibiotics. [14]Furthermore, the scaffold's proven versatility suggests that continued exploration will undoubtedly uncover novel compounds with unique therapeutic applications in oncology, virology, and beyond.
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- Tamaki, S., Kusamoto, T., & Tsurugi, H. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. PubMed.
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Physicochemical properties of 3-Ethyl-3H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3H-imidazole-4-carboxylic acid
Foreword for the Modern Researcher
In the landscape of drug discovery and materials science, the meticulous characterization of novel chemical entities is the bedrock upon which innovation is built. It is not merely about identifying a molecule but understanding its behavior, its interactions, and its potential. This guide is dedicated to 3-Ethyl-3H-imidazole-4-carboxylic acid, a heterocyclic compound whose structural motifs—an imidazole ring and a carboxylic acid—are prevalent in pharmacologically active agents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a causal, field-tested perspective on why and how we determine the physicochemical properties that govern a compound's utility. The protocols described herein are designed as self-validating systems, ensuring that the data generated is robust and reliable. Every claim is substantiated by authoritative sources, providing a trusted resource for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Before any experimental assessment, establishing the fundamental identity of the molecule is paramount. 3-Ethyl-3H-imidazole-4-carboxylic acid is a substituted imidazole, a class of compounds known for its diverse biological activities. The presence of both a carboxylic acid and a basic imidazole ring suggests a molecule with interesting pH-dependent properties.
Molecular Structure:
Caption: 2D Structure of 3-Ethyl-3H-imidazole-4-carboxylic acid.
While extensive data on the free acid is not widely published, its hydrochloride salt is cataloged, providing a basis for its core identity.
| Identifier | Value | Source |
| IUPAC Name | 3-ethyl-3H-imidazole-4-carboxylic acid | - |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | Derived from formula |
| CAS Number | 1185297-91-9 (for Hydrochloride salt) | [2] |
Acid-Base Properties: The pKa Profile
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two ionizable centers: the acidic carboxylic acid group and the basic imidazole nitrogen. Therefore, it can exist in cationic, neutral, anionic, or zwitterionic forms depending on the pH.
-
Carboxylic Acid (pKa₁): Expected to be in the range of 3.5 - 4.5, typical for carboxylic acids adjacent to heterocyclic rings.[3]
-
Imidazole Nitrogen (pKa₂): The pKa of the imidazole ring is influenced by its substituents. For N-alkylated imidazoles, this value is typically around 6.5 - 7.2.[3]
The interplay of these two pKa values dictates the molecule's charge and solubility at any given pH.
Caption: pH-dependent ionization states of the molecule.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold standard for accurately determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: Prepare a ~10 mM solution of 3-Ethyl-3H-imidazole-4-carboxylic acid in deionized water, ensuring complete dissolution. If solubility is low, a co-solvent like methanol or DMSO may be used, but pKa values will be apparent (pKaapp) and must be noted as such.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration Setup: Place the sample solution in a thermostatted beaker at 25°C with a magnetic stirrer. Purge the solution with an inert gas like argon to eliminate dissolved CO₂, which can interfere with the titration of basic groups.[3]
-
Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole nitrogen. Add the titrant in small, precise volumes and record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, the first or second derivative of the titration curve can be plotted, where the pKa is the pH at which the derivative is zero.[3]
Causality: The use of potentiometry is superior to spectrophotometric methods when the molecule lacks a strong chromophore that changes significantly with ionization, which can be the case for simple imidazoles.[4] Purging with argon is critical because atmospheric CO₂ forms carbonic acid in solution, which would be titrated along with the analyte and lead to an inaccurate determination of the imidazole's pKa.[3]
Solubility Profile
Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The amphoteric nature of 3-Ethyl-3H-imidazole-4-carboxylic acid suggests its solubility will be highly pH-dependent.
| Solvent | Expected Solubility | Rationale |
| Water (pH ~7) | Low to Moderate | The molecule can exist as a neutral or zwitterionic species. Intramolecular hydrogen bonding may reduce interaction with water. |
| 5% NaOH (aq) | Soluble | The carboxylic acid will be deprotonated to form a highly polar carboxylate salt, which is water-soluble.[5][6] |
| 5% NaHCO₃ (aq) | Soluble (with effervescence) | Sodium bicarbonate is a weaker base than NaOH but is sufficient to deprotonate the carboxylic acid, forming CO₂ gas in the process. This is a classic test for carboxylic acids.[5] |
| 5% HCl (aq) | Soluble | The basic imidazole nitrogen will be protonated to form a water-soluble imidazolium salt.[6] |
| Organic Solvents (e.g., Ethanol, DMSO) | Moderate to High | The organic backbone and ethyl group will facilitate solubility in polar organic solvents. |
Experimental Workflow: Systematic Solubility Assessment
A structured workflow ensures a comprehensive and efficient determination of a compound's solubility classification.
Caption: Decision workflow for solubility classification.
Methodology:
-
Water Solubility: To ~25 mg of the solid compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[7] If it dissolves, the compound is water-soluble.
-
Aqueous Base Solubility: If insoluble in water, use a fresh sample and test solubility in 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound.[6]
-
Bicarbonate Test: To confirm a carboxylic acid, test solubility in 5% NaHCO₃. Observation of gas bubbles (effervescence) is a positive result.[5][8]
-
Aqueous Acid Solubility: If insoluble in water and NaOH, use a fresh sample and test solubility in 0.75 mL of 5% HCl. Solubility indicates a basic compound.[6]
Trustworthiness: This sequential testing provides a self-validating classification. For example, a compound soluble in NaOH but not NaHCO₃ is likely a phenol, not a carboxylic acid.[6] For our target molecule, solubility in both acid and base is expected, confirming its amphoteric character.
Physical and Spectroscopic Characterization
Melting Point
The melting point is a fundamental physical property that serves as a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry solid. Tap the open end of a capillary tube into the powder to collect a small sample.[9]
-
Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.[10]
-
Measurement: Place the capillary in a melting point apparatus.
-
Rapid Scan: Heat rapidly to determine an approximate melting point.
-
Slow Scan: Allow the apparatus to cool, then use a fresh sample. Heat rapidly to within 20°C of the approximate melting point, then reduce the heating rate to ~1-2°C per minute.[10]
-
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Spectroscopic Profile
Spectroscopy provides an unambiguous fingerprint of a molecule's structure.
UV-Vis Spectroscopy: Imidazole-containing compounds typically exhibit characteristic UV absorption peaks. The imidazole ring itself has a strong absorption around 205-210 nm (π → π* transition).[11] The presence of the carboxyl group may lead to additional, weaker absorptions or slight shifts. The expected λmax would be in the range of 210-280 nm.[12][13]
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is the most powerful tool for structural elucidation. Predicted chemical shifts are based on the analysis of similar structures.[14][15][16][17]
| ¹H NMR Prediction | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Imidazole H-2 | ~7.5 - 8.0 | Singlet | 1H | CH on ring |
| Imidazole H-5 | ~7.3 - 7.8 | Singlet | 1H | CH on ring |
| Ethyl -CH₂- | ~4.1 - 4.4 | Quartet | 2H | N-CH₂ -CH₃ |
| Ethyl -CH₃ | ~1.3 - 1.6 | Triplet | 3H | N-CH₂-CH₃ |
| Carboxyl -OH | ~11.0 - 13.0 | Broad Singlet | 1H | COOH |
| ¹³C NMR Prediction | Chemical Shift (δ, ppm) | Assignment |
| Carboxyl C=O | ~160 - 165 | C OOH |
| Imidazole C-5 | ~145 - 150 | Ring Carbon |
| Imidazole C-2 | ~138 - 142 | Ring Carbon |
| Imidazole C-4 | ~118 - 125 | Ring Carbon |
| Ethyl -CH₂- | ~45 - 50 | N-CH₂ -CH₃ |
| Ethyl -CH₃ | ~14 - 16 | N-CH₂-CH₃ |
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would show a prominent molecular ion peak:
-
Positive Mode (ESI+): [M+H]⁺ at m/z 141.06
-
Negative Mode (ESI-): [M-H]⁻ at m/z 139.05 Common fragmentation patterns would involve the loss of CO₂ (44 Da) from the carboxyl group or cleavage of the ethyl group.
Safety and Handling
-
General Hazards: Imidazole derivatives can be harmful if swallowed, cause skin irritation, and severe eye damage.[18][19]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
Conclusion
3-Ethyl-3H-imidazole-4-carboxylic acid is an amphoteric molecule whose physicochemical properties are dominated by its two ionizable functional groups. Its pH-dependent solubility, distinct spectroscopic signature, and thermal characteristics are critical parameters that must be accurately determined to support its application in research and development. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for the thorough characterization of this and similar heterocyclic compounds, ensuring data integrity and advancing scientific inquiry.
References
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. Retrieved January 18, 2026, from [Link]
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DergiPark. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2014, December 30). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem. Retrieved January 18, 2026, from [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethyl-3H-imidazole-4-carboxylic acid HCl
Abstract
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound with potential applications as a structural motif and building block in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. It is designed not merely as a list of data, but as a methodological whitepaper, explaining the rationale behind the selection of techniques and predicting the spectral outcomes based on first principles and data from analogous structures. We will detail the protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The synergistic use of these techniques provides a self-validating system for confirming the identity, structure, and integrity of the target compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is the foundation for predicting and interpreting spectroscopic data. The target compound, 3-Ethyl-3H-imidazole-4-carboxylic acid HCl, possesses several key features that will manifest in its spectra: an N-substituted imidazole ring, an ethyl group, a carboxylic acid, and its formulation as a hydrochloride salt.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₉ClN₂O₂ | [1] |
| Molecular Weight | 176.60 g/mol | [1] |
| CAS Number | 1185297-91-9 | [2] |
| Canonical SMILES | CCNC1=C(N=C1)C(=O)O.Cl |
| Structure |
| |
The ethyl group is attached to the N3 position of the imidazole ring. The hydrochloride salt form implies that one of the nitrogen atoms is protonated, or that the compound exists as an imidazolium chloride ion pair with the carboxylate. This protonation significantly impacts solubility and the chemical environment of the ring protons and heteroatoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 3-Ethyl-3H-imidazole-4-carboxylic acid HCl, both ¹H and ¹³C NMR are essential to confirm the connectivity of the carbon-hydrogen framework.
Rationale and Experimental Choices
-
Solvent Selection: The hydrochloride salt form dictates the choice of a polar, protic solvent. Deuterated water (D₂O) is an excellent choice due to high solubility. However, it will cause the exchange and disappearance of signals from the carboxylic acid proton (–COOH) and the protonated ring nitrogen (–N-H⁺). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative as it solubilizes the salt while typically allowing for the observation of these exchangeable protons.
-
Technique: A standard 1D proton (¹H) and carbon (¹³C) NMR are baseline requirements. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish H-H and C-H correlations, respectively.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The proton spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2 (Imidazole Ring) | ~9.0 - 9.5 | Singlet (s) | 1H | The proton at the C2 position is highly deshielded due to the adjacent protonated nitrogen and the aromatic ring current. |
| H-5 (Imidazole Ring) | ~7.8 - 8.2 | Singlet (s) | 1H | The C5 proton is deshielded by the aromatic system but less so than H-2. |
| -CH₂- (Ethyl Group) | ~4.2 - 4.5 | Quartet (q) | 2H | Methylene protons adjacent to a ring nitrogen are deshielded. They are split into a quartet by the three methyl protons. |
| -CH₃ (Ethyl Group) | ~1.4 - 1.6 | Triplet (t) | 3H | Methyl protons are in a typical aliphatic region, split into a triplet by the two methylene protons. |
| -COOH & -NH⁺ | > 10.0 (very broad) | Singlet (br s) | 2H | These acidic protons are highly deshielded and often appear as a single, broad, exchangeable signal in DMSO-d₆. Their exact position is concentration and temperature-dependent. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
The carbon spectrum reveals the number and electronic environment of all carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Carboxylic Acid) | ~165 - 170 | The carbonyl carbon is significantly deshielded, typical for a carboxylic acid. |
| C-2 (Imidazole Ring) | ~140 - 145 | The C2 carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons. |
| C-4 (Imidazole Ring) | ~135 - 140 | This quaternary carbon is deshielded by its position in the aromatic ring and attachment to the carboxyl group. |
| C-5 (Imidazole Ring) | ~120 - 125 | The C5 carbon is part of the aromatic system. |
| -CH₂- (Ethyl Group) | ~45 - 50 | The methylene carbon is attached directly to a nitrogen atom, causing a downfield shift. |
| -CH₃ (Ethyl Group) | ~14 - 18 | The methyl carbon appears in the typical upfield aliphatic region. |
Standard Operating Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Ethyl-3H-imidazole-4-carboxylic acid HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 220-240 ppm is standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Rationale and Experimental Choices
-
Technique: For a solid powder, Attenuated Total Reflectance (ATR) FTIR is the most convenient and common technique, requiring minimal sample preparation.
-
Expected Features: The spectrum will be dominated by vibrations from the carboxylic acid, the imidazole ring, and the ethyl group. The hydrochloride salt form will introduce broad absorptions related to N-H⁺ stretching.
Predicted Characteristic IR Absorption Bands
Table 4: Predicted IR Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3200 - 2500 | O-H Stretch | Broad, Strong | Carboxylic Acid O-H |
| ~3100 | N-H⁺ Stretch | Broad, Medium | Imidazolium ion |
| 3000 - 2850 | C-H Stretch | Medium | Aliphatic (Ethyl group) |
| ~1720 - 1700 | C=O Stretch | Strong, Sharp | Carboxylic Acid[3] |
| ~1630 - 1550 | C=N, C=C Stretch | Medium-Strong | Imidazole Ring |
| ~1450 & ~1380 | C-H Bend | Medium | Aliphatic (Ethyl group) |
| ~1250 - 1200 | C-O Stretch | Strong | Carboxylic Acid |
Standard Operating Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's substructures.
Rationale and Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice for this compound. It is a "soft" ionization technique ideal for polar, pre-charged, or easily ionizable molecules like organic salts, minimizing fragmentation in the source and ensuring a strong signal for the molecular ion.
-
Polarity: Positive ion mode (ESI+) is expected to be most effective, detecting the molecule as a protonated species [M+H]⁺, where M is the free base.
Predicted Mass Spectrum (ESI+)
-
Molecular Ion: The free base, 3-Ethyl-3H-imidazole-4-carboxylic acid, has a molecular weight of 140.14 g/mol . The primary ion observed in ESI+ will be the protonated molecule, [M+H]⁺.
-
Predicted [M+H]⁺ m/z = 141.06
-
-
Key Fragmentation Pathways: Tandem MS (MS/MS) experiments, where the ion at m/z 141.06 is isolated and fragmented, can reveal the structure.
Table 5: Predicted Key Fragments in ESI-MS/MS
| Fragment m/z | Proposed Loss | Fragment Structure |
|---|---|---|
| 95.05 | Loss of H₂O and CO (-46 Da) | Ethyl-imidazole cation |
| 113.06 | Loss of C₂H₄ (-28 Da) | H-imidazole-4-carboxylic acid cation |
| 68.04 | Loss of C₂H₄ and CO₂ (-73 Da) | Imidazole cation |
Caption: Predicted ESI-MS/MS fragmentation pathway.
Standard Operating Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-300).
-
MS/MS Scan (Optional): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.06) as the precursor and applying collision energy to induce fragmentation.
UV-Visible Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated imidazole ring system.
Rationale and Predicted Spectrum
The imidazole ring constitutes the primary chromophore. We can expect to see π → π* transitions, which are characteristic of aromatic and conjugated systems. Based on data for similar imidazole derivatives, the absorption maximum (λ_max) is expected in the short-wavelength UV region.[4][5]
-
Predicted λ_max: A primary absorption band is predicted between 215-240 nm . The exact position and intensity (molar absorptivity, ε) will be dependent on the solvent and pH.
Standard Operating Protocol: UV-Vis Data Acquisition
-
Solvent Selection: Use a UV-transparent solvent in which the compound is soluble, such as water or ethanol.
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).
-
Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 190 nm.
Integrated Spectroscopic Workflow for Structural Verification
Caption: Logical workflow for integrated spectroscopic analysis.
Conclusion
The spectroscopic characterization of 3-Ethyl-3H-imidazole-4-carboxylic acid HCl requires a multi-faceted approach. By combining the high-resolution structural detail from NMR, the functional group information from IR, the molecular weight confirmation from MS, and the electronic data from UV-Vis, researchers can build an undeniable case for the structure and purity of their compound. The predictive data and protocols outlined in this guide serve as a robust framework for any scientist undertaking the synthesis and analysis of this, or structurally related, molecules, ensuring data integrity and scientific rigor.
References
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ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
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SlideServe. (2016). Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of midazole-4-carboxylic acid,.... Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
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Academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
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Tautomeric Landscape of 3-Ethyl-3H-imidazole-4-carboxylic Acid: An In-depth Technical Guide for Drug Discovery
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore.[1][2] Tautomerism, the dynamic equilibrium between interconverting structural isomers, is an intrinsic feature of many imidazole-containing compounds and profoundly influences their biological activity.[3] This guide provides a comprehensive technical exploration of the tautomerism in 3-Ethyl-3H-imidazole-4-carboxylic acid, a molecule of significant interest in drug design. We will delve into the structural nuances of its potential tautomers, the physicochemical forces governing their equilibrium, and present robust experimental and computational workflows for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecular phenomenon.
The Significance of Tautomerism in Drug Design
Tautomerism is a critical consideration in drug discovery and development as different tautomers of a molecule can exhibit distinct pharmacological and pharmacokinetic profiles.[4] This phenomenon, where isomers readily interconvert through the migration of a proton, can impact a molecule's:
-
Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are altered between tautomeric forms, leading to differential binding affinities for biological targets.
-
Physicochemical Properties: Tautomers can have different pKa values, solubilities, and lipophilicities, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Metabolic Stability: The metabolic fate of a drug can be influenced by the predominant tautomeric form available to metabolizing enzymes.
For imidazole-containing compounds, which are prevalent in numerous approved drugs, a thorough understanding of their tautomeric behavior is paramount for rational drug design and lead optimization.[1][2]
Tautomeric Possibilities in 3-Ethyl-3H-imidazole-4-carboxylic Acid
3-Ethyl-3H-imidazole-4-carboxylic acid presents a fascinating case for the study of prototropic tautomerism.[6] The N-ethyl substitution at the 3-position precludes the common annular tautomerism seen in unsubstituted imidazoles. However, the presence of the carboxylic acid group introduces the possibility of a zwitterionic tautomer. The primary tautomeric equilibrium to consider for this molecule is between the neutral form and the zwitterionic form.
-
Neutral Form (3-Ethyl-1H-imidazole-4-carboxylic acid): In this form, the carboxylic acid group is protonated, and the imidazole ring is neutral.
-
Zwitterionic Form: This form arises from the intramolecular transfer of a proton from the carboxylic acid to the N1 nitrogen of the imidazole ring. This results in a positively charged imidazolium ring and a negatively charged carboxylate group.[7]
The relative populations of these two tautomers are dictated by a delicate balance of electronic and steric effects, as well as the surrounding environment.
Influential Factors on Tautomeric Equilibrium
The equilibrium between the neutral and zwitterionic forms of 3-Ethyl-3H-imidazole-4-carboxylic acid is influenced by several key factors:
-
Substituent Effects: The electron-donating nature of the ethyl group at the N3 position increases the basicity of the imidazole ring, potentially favoring the protonation of the N1 nitrogen and stabilizing the zwitterionic form. Conversely, the electron-withdrawing carboxylic acid group at the C4 position decreases the electron density of the ring and can influence the acidity of the carboxylic proton.
-
Solvent Polarity: Polar protic solvents are more likely to stabilize the zwitterionic form through hydrogen bonding and dipole-dipole interactions. In contrast, non-polar aprotic solvents would likely favor the less polar neutral form.
-
pH: The pH of the solution will have a significant impact on the ionization state of both the carboxylic acid and the imidazole ring, thereby shifting the tautomeric equilibrium.
-
Temperature: Temperature can influence the equilibrium constant of the tautomerization process.
Experimental Workflow for Tautomer Characterization
A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric landscape of 3-Ethyl-3H-imidazole-4-carboxylic acid.
Caption: A comprehensive experimental and computational workflow for the characterization of tautomerism.
Synthesis and Purification
The synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid can be achieved through various established synthetic routes for N-alkylated imidazole carboxylic acids. A potential route involves the N-alkylation of a suitable imidazole-4-carboxylate ester precursor with an ethylating agent, followed by hydrolysis of the ester. Rigorous purification by recrystallization or chromatography is crucial to ensure the sample is free of impurities that could interfere with spectroscopic analysis.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.[8]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of 3-Ethyl-3H-imidazole-4-carboxylic acid in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CD3OD, CDCl3).
-
1H NMR Analysis: Acquire 1H NMR spectra for each solution. The chemical shift of the imidazole ring protons (H2 and H5) will be sensitive to the tautomeric form. In the zwitterionic form, the protonation at N1 is expected to cause a significant downfield shift of the adjacent ring protons.
-
13C NMR Analysis: Acquire 13C NMR spectra. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are also diagnostic of the tautomeric state. The difference in chemical shifts between C4 and C5 can be particularly informative.[9]
-
15N NMR Analysis: If feasible, 15N NMR can provide direct evidence of the protonation state of the nitrogen atoms.
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can provide insights into the dynamics of the tautomeric equilibrium.
Data Interpretation:
| Tautomer | Expected 1H NMR Chemical Shift Changes | Expected 13C NMR Chemical Shift Changes |
| Neutral | Ring protons at relatively upfield positions. | Distinct chemical shifts for C4 and C5. |
| Zwitterionic | Downfield shift of ring protons, especially H2 and H5, due to the positive charge on the ring. | Significant change in the chemical shifts of C2, C4, and C5. The chemical shift difference between C4 and C5 may decrease.[9] |
3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide complementary information about the electronic structure of the tautomers.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The λmax values for the π→π* transitions of the imidazole ring are expected to differ between the neutral and zwitterionic forms. The zwitterionic form, with its extended conjugation in the imidazolium cation, may exhibit a red shift (bathochromic shift) in its λmax compared to the neutral form.[10]
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify key functional groups and hydrogen bonding patterns that differ between the tautomers.
Experimental Protocol:
-
Sample Preparation: Analyze the compound as a solid (e.g., KBr pellet) and in solution using a suitable solvent and cell.
-
Spectral Acquisition: Obtain the FT-IR spectrum.
-
Data Analysis: Look for characteristic vibrational bands. The neutral form will show a distinct C=O stretching vibration for the carboxylic acid and an N-H stretch if intermolecular hydrogen bonding is present. The zwitterionic form will exhibit characteristic carboxylate (COO-) stretches (asymmetric and symmetric) and potentially broadened N+-H stretches.
Computational Modeling of Tautomeric Equilibrium
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[11][12]
Caption: A typical computational workflow for the theoretical investigation of tautomerism.
Computational Protocol:
-
Structure Building: Construct 3D models of both the neutral and zwitterionic tautomers of 3-Ethyl-3H-imidazole-4-carboxylic acid.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent continuum model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments. A suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) should be employed.
-
Energy Calculations: Calculate the Gibbs free energies (G) of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy will be the more stable form under the given conditions.
-
Spectroscopic Prediction: Predict the 1H and 13C NMR chemical shifts for both tautomers using the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with the experimental data to aid in the assignment of the observed tautomer.
Predicted Relative Stabilities:
| Tautomer | Influencing Factors Favoring this Form |
| Neutral | Gas phase, non-polar solvents. |
| Zwitterionic | Polar protic solvents, solid state (due to potential for strong intermolecular interactions). |
Conclusion and Future Directions
The tautomeric landscape of 3-Ethyl-3H-imidazole-4-carboxylic acid is a complex interplay of electronic, steric, and environmental factors. A comprehensive understanding of the predominant tautomeric form is crucial for its successful application in drug discovery. The integrated experimental and computational workflow presented in this guide provides a robust framework for the characterization of this and other similar heterocyclic systems.
Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine the solid-state structure. Furthermore, investigating the tautomerism of a series of N-alkyl and C-substituted imidazole carboxylic acids would provide a more comprehensive understanding of the structure-tautomerism-activity relationships, ultimately enabling the more effective design of novel therapeutics.
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Methodological & Application
Application Notes & Protocols: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][3] 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a valuable building block that offers synthetic chemists a strategic entry point for creating diverse molecular architectures. The presence of a carboxylic acid handle at the 4-position, combined with the N-ethyl substitution which can influence solubility and metabolic stability, makes this molecule particularly attractive for the synthesis of novel therapeutic agents and functional organic materials.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed protocols for key transformations, including esterification, amidation, and palladium-catalyzed cross-coupling reactions, while also providing the scientific rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂·HCl | [4] |
| Molecular Weight | 176.6 g/mol | [4] |
| CAS Number | 1185297-91-9 | [1] |
| Appearance | White to off-white solid | Generic |
| Storage Temperature | Room Temperature | [1] |
Section 1: Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid to an ester is a fundamental transformation that can be used to modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and cell permeability, or to serve as a protecting group for further synthetic manipulations.
Conceptual Workflow for Esterification
The primary challenge in the esterification of this compound is the presence of the hydrochloride salt. The acidic proton on the imidazole nitrogen must be neutralized to allow for the efficient activation of the carboxylic acid. This can be achieved either by a separate workup step or, more conveniently, by in situ neutralization with an appropriate base.
Caption: General workflow for the esterification of this compound.
Protocol 1.1: DCC/DMAP-Mediated Esterification
This protocol utilizes the highly efficient coupling system of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, while DMAP acts as a potent acylation catalyst.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Neutralization: Add anhydrous DCM (approx. 0.1 M concentration of the starting material). Add N-Methylmorpholine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. The suspension should become a clear solution, indicating the formation of the free base.
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cooling and DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Causality and Insights:
-
The use of N-methylmorpholine is crucial for the in situ neutralization of the hydrochloride salt without introducing a strongly nucleophilic base that could interfere with the reaction.[5]
-
DMAP is a superior acylation catalyst compared to pyridine due to the greater resonance stabilization of the N-acylpyridinium intermediate.
-
Running the reaction at 0 °C initially helps to control the exothermicity and minimize potential side reactions.
Section 2: Amide Bond Formation
The synthesis of amides from this compound is a key step in the development of new drug candidates, as the amide bond is a fundamental linkage in many biologically active molecules.[7]
Conceptual Workflow for Amidation
Similar to esterification, the hydrochloride must be neutralized prior to or during the coupling reaction. Various coupling reagents can be employed, each with its own advantages and substrate scope.
Caption: General workflow for the amidation of this compound.
Protocol 2.1: POCl₃-Mediated Amidation in Pyridine
This method provides a direct route to amides by activating the carboxylic acid with phosphorus oxychloride (POCl₃). Pyridine serves as both the solvent and the base to neutralize the starting material's hydrochloride and the HCl generated during the reaction.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Pyridine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Addition of Amine: Add the desired amine (1.1 eq) to the solution and stir.
-
Cooling and POCl₃ Addition: Cool the reaction mixture to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Causality and Insights:
-
POCl₃ reacts with the carboxylic acid to form a highly reactive acyl phosphorodichloridate intermediate, which is readily attacked by the amine.
-
Pyridine is an excellent choice as it is a non-nucleophilic base that effectively scavenges the generated HCl without competing with the primary/secondary amine nucleophile.[7]
-
Care must be taken during the addition of POCl₃ and the aqueous workup as these steps can be exothermic.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the molecular scaffolds derived from this building block, palladium-catalyzed cross-coupling reactions can be employed. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for exploration. For these reactions, the carboxylic acid is typically first converted to an ester, and a halogen is introduced onto the imidazole ring.
Protocol 3.1: Sonogashira Coupling of a 4-Iodoimidazole Derivative
The Sonogashira reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[8][9] This protocol outlines the coupling of a 4-iodoimidazole ester (prepared from the corresponding carboxylic acid) with a terminal alkyne.
Precursor Synthesis: The this compound would first need to be converted to its methyl or ethyl ester (as per Protocol 1.1) and then iodinated at the 4-position.
Materials:
-
Ethyl 3-ethyl-5-iodo-3H-imidazole-4-carboxylate (precursor)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 4-iodoimidazole ester (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Solvents and Reagents: Add anhydrous THF or DMF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with saturated NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylimidazole derivative.
Causality and Insights:
-
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle facilitates the oxidative addition of the aryl iodide, while the copper cycle activates the terminal alkyne.[8]
-
The amine base (triethylamine) is essential for neutralizing the HI produced during the reaction and for the deprotonation of the terminal alkyne.
-
Copper-free Sonogashira protocols exist and may be advantageous in some cases to avoid the formation of alkyne homocoupling byproducts.[8]
References
-
Alzahra University. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. [Link]
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Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025, July 21). PMC. [Link]
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Synthetic chemists: getting rid of HCl? (2011, October 15). Reddit. [Link]
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Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. (1982, May 1). ACS Publications. [Link]
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Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1435-1439. [Link]
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Carbodiimide. (n.d.). Wikipedia. [Link]
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(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;chloride. (n.d.). PubChem. [Link]
-
trimethylamine hydrochloride. (n.d.). Organic Syntheses. [Link]
-
ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate,hydrochloride. (n.d.). Chemsrc. [Link]
-
Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. (n.d.). Lookchem. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. [Link]
-
A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. (n.d.). FAO AGRIS. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ACS Publications. [Link]
- Method for preparing amino acid ester hydrohalides. (n.d.).
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). PMC. [Link]
-
Al-Ghorbani, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Heck reaction in imidazole-based ILs. (n.d.). ResearchGate. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (n.d.). PMC. [Link]
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... (n.d.). ResearchGate. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PMC. [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (n.d.). ACS Publications. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Preparation of amino acid amides. (n.d.).
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). ResearchGate. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). NIH. [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). Europe PMC. [Link]
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3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride derivatization techniques
An In-Depth Guide to the Derivatization of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride for Synthetic and Analytical Applications
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
This compound is a heterocyclic compound featuring a core imidazole ring, a structure of immense significance in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to act as a proton donor/acceptor and a ligand for metal ions.[1] The derivatization of its carboxylic acid moiety is a critical step in drug discovery and development, enabling the synthesis of diverse compound libraries, such as esters and amides, for structure-activity relationship (SAR) studies.[1][2][3] Furthermore, converting the polar carboxylic acid into a less polar, more volatile derivative is often essential for analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5][6]
This guide provides a comprehensive overview of key derivatization techniques for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the rationale needed to select and optimize the appropriate method for their specific synthetic or analytical goals. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.
Core Synthetic Derivatization Strategies: Ester and Amide Formation
The primary focus of synthetic derivatization lies in forming esters and amides. This is achieved by activating the carboxylic acid group to facilitate nucleophilic acyl substitution.[7] The choice of method depends on the desired product, the scale of the reaction, and the compatibility of other functional groups.
Sources
Application Notes & Protocols: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride in Medicinal Chemistry
Abstract: The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1] This document provides a detailed guide for researchers on the synthesis, characterization, and application of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a versatile building block for creating novel chemical entities. We present step-by-step protocols, expert insights into experimental choices, and troubleshooting to facilitate its effective use in drug discovery programs.
Compound Profile and Physicochemical Properties
This compound is a substituted imidazole derivative designed for use as a chemical intermediate. The presence of the carboxylic acid group at the 4-position provides a critical functional handle for derivatization, while the ethyl group at the 3-position modulates the molecule's steric and electronic properties. The hydrochloride salt form is employed to enhance aqueous solubility and improve the compound's stability and handling characteristics as a solid.[3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1185297-91-9 | [4] |
| Molecular Formula | C₆H₈N₂O₂・HCl | [5] |
| Molecular Weight | 176.60 g/mol | [5] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |
Synthesis and Characterization
The synthesis of the target compound is typically achieved through a multi-step process involving the initial formation of an imidazole ester precursor, followed by N-alkylation, and concluding with hydrolysis and salt formation. The following protocols are representative methods derived from established synthetic routes for similar imidazole derivatives.[6][7]
Caption: General synthetic workflow for this compound.
Protocol 2.1: Synthesis of Ethyl 3-Ethyl-3H-imidazole-4-carboxylate (Precursor)
Rationale: This step introduces the ethyl group onto the imidazole nitrogen. Sodium hydride (NaH) is a strong base used to deprotonate the imidazole N-H, creating a nucleophilic anion that readily attacks the electrophilic ethyl iodide. Anhydrous conditions are critical as NaH reacts violently with water. The choice of solvent (DMF) is due to its polar aprotic nature, which effectively solvates the cation without interfering with the nucleophile.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide (EtI)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Wash sodium hydride (1.1 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired N-3 alkylated product from the N-1 isomer.
Protocol 2.2: Hydrolysis and Salt Formation
Rationale: Saponification is a classic method for ester hydrolysis. Sodium hydroxide in a water/ethanol mixture ensures miscibility of both the ester and the base. The reaction is heated to accelerate the hydrolysis. Subsequent acidification with concentrated HCl protonates the carboxylate to form the carboxylic acid and also protonates the imidazole ring to form the final hydrochloride salt, which often precipitates from the solution upon cooling.[8][9]
Materials:
-
Ethyl 3-ethyl-3H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
A white precipitate should form. If not, concentrate the solution further.
-
Stir the slurry in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Protocol 2.3: Analytical Characterization
Rationale: Confirmation of the final product's identity and purity is essential. ¹H NMR will confirm the presence of the ethyl group and the loss of the ester's ethyl group. Mass spectrometry will confirm the molecular weight of the free base, and LC-MS can be used to assess purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the imidazole protons, the ethyl group (a quartet and a triplet), and a broad signal for the carboxylic acid proton and N-H protons.
-
Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ peak for the free base (C₆H₈N₂O₂) at m/z 141.06.
-
Purity (HPLC): >95% is typically desired for medicinal chemistry applications.
Applications in Medicinal Chemistry: A Scaffold for Library Synthesis
The title compound is an ideal scaffold for generating libraries of novel compounds. The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, or other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[3][10] Imidazole-based compounds are known to target a wide range of biological systems, including kinases, GPCRs, and enzymes involved in infectious diseases.[1][11][12]
Caption: Using the title compound as a scaffold for chemical library synthesis.
Application Example: Synthesis of an Amide Library for Biological Screening
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Using a modern coupling reagent like HATU provides high yields, short reaction times, and minimal side products compared to older methods.[13]
Protocol 3.1: General Procedure for Parallel Amide Coupling
Materials:
-
This compound
-
A diverse set of primary and secondary amines (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Procedure:
-
In each reaction well/vial, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and provide the base for the coupling reaction. Stir for 10 minutes.
-
Add a solution of HATU (1.1 eq) in DMF. Stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the desired amine (1.2 eq) in DMF.
-
Seal the reaction block/vials and allow to stir at room temperature for 4-16 hours.
-
Upon completion, the reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC) to isolate the final amide products.
-
The purified compounds are then characterized by LC-MS and submitted for biological screening.
Example Amine Building Blocks for Library Synthesis:
| Amine Name | Structure of R¹R²NH | Resulting Amide R-Group | Target Class Relevance |
| Aniline | Ph-NH₂ | -NH-Ph | General Screening |
| Benzylamine | Ph-CH₂-NH₂ | -NH-CH₂-Ph | Kinase, Protease |
| Morpholine | C₄H₉NO | -N(CH₂CH₂)₂O | CNS, Solubility |
| 4-Fluorobenzylamine | 4-F-Ph-CH₂-NH₂ | -NH-CH₂(4-F-Ph) | Metabolic Stability |
Troubleshooting and Expert Insights
| Problem | Probable Cause | Recommended Solution |
| Low yield in N-alkylation (Protocol 2.1) | Incomplete deprotonation; moisture in reagents/glassware; formation of N-1 isomer. | Ensure NaH is fresh and washed. Thoroughly dry all glassware and solvents. Optimize chromatography to separate N-1 and N-3 isomers. |
| Incomplete hydrolysis (Protocol 2.2) | Insufficient base or reaction time. | Increase the amount of NaOH to 2.5-3.0 eq. and extend the reflux time, monitoring carefully by TLC. |
| Product oiling out during acidification (2.2) | Product may be hygroscopic or have a low melting point. | Try adding the acid even more slowly at 0 °C. If it still oils out, extract the product into an organic solvent (e.g., EtOAc), dry, and attempt to precipitate by adding ethereal HCl. |
| Low yield in amide coupling (Protocol 3.1) | Poorly nucleophilic amine; steric hindrance; inactive coupling reagent. | For poorly reactive amines, gently heat the reaction (40-50 °C). Ensure HATU and DIPEA are high quality and anhydrous. Consider a different coupling agent like T3P. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive handle provided by the carboxylic acid group make it an excellent starting point for the creation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the rational design and discovery of new therapeutic agents.
References
- Guidechem. (n.d.). What is the synthesis of Ethyl imidazole-4-carboxylate? Retrieved from Guidechem Website. [https://www.guidechem.
- ResearchGate. (2025). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Retrieved from ResearchGate. [https://www.researchgate.
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- Guidechem. (n.d.). What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? Retrieved from Guidechem Website. [https://www.guidechem.com/faq/what-is-1h-imidazole-4-carboxylic-acid-used-for-in-organic-synthesis-a16560.html]
- Kestelyn, C., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539091/]
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from Google Patents. [https://patents.google.
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT. [https://www.scbt.com/p/3-ethyl-3h-imidazole-4-carboxylic-acid-hydrochloride-1185297-91-9]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from JOCPR. [https://www.jocpr.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from Der Pharma Chemica. [https://www.derpharmachemica.
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Application Note: In Vitro Profiling of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride as a Potential IDO1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a small molecule compound with potential applications in drug discovery and development. While its specific biological targets are still under investigation, its structural resemblance to other known enzyme inhibitors suggests it may be a valuable tool for biochemical and cellular research. This document provides a comprehensive guide for the in vitro characterization of this compound, using the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) as a representative target.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] It catalyzes the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step in this pathway.[1][2] IDO1 is a cytoplasmic hemoprotein whose expression is typically low under normal physiological conditions but can be significantly upregulated by pro-inflammatory cytokines like interferon-γ (IFN-γ).[2] In the context of cancer, elevated IDO1 activity in tumor cells and antigen-presenting cells within the tumor microenvironment leads to depletion of tryptophan and accumulation of its metabolites, known as kynurenines.[3] This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade the host's immune system.[3] Consequently, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[2][3]
This guide provides detailed, step-by-step protocols for assessing the inhibitory potential of this compound against IDO1 in both biochemical and cell-based assays. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate the compound's efficacy and mechanism of action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results. The following protocol outlines the steps for preparing a stock solution of this compound.
Physicochemical Properties (Hypothetical)
| Property | Value | Source/Justification |
| Molecular Weight | ~207.65 g/mol | Calculated |
| Purity | >98% | Assumed for high-quality research grade compound |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in water | Typical for small molecule inhibitors |
| Stability | Light-sensitive, store protected from light | A common precaution for organic compounds |
Protocol for 10 mM Stock Solution in DMSO
-
Pre-Preparation: Allow the vial of this compound and a bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Weighing: On a calibrated analytical balance, accurately weigh a precise amount of the compound (e.g., 2.08 mg for 1 mL of 10 mM solution). Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed compound into a sterile microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO to achieve the desired 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution if necessary.[5] Visually inspect the solution to ensure no particulates are present.[5]
-
Storage and Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.[2][4] Store the aliquots at -20°C or -80°C for long-term storage.
Biochemical Assay: IDO1 Enzyme Inhibition
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant IDO1. The protocol is based on the quantification of kynurenine, the product of the IDO1-catalyzed reaction.[1]
Principle: Recombinant human IDO1 is incubated with its substrate, L-tryptophan, in the presence of necessary cofactors. The reaction produces N-formylkynurenine, which is then chemically converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 321 nm or through more sensitive methods like HPLC or a fluorogenic developer.[1][2]
Workflow Diagram
Caption: Workflow for the IDO1 biochemical inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Mixture (per reaction):
-
Substrate: 400 µM L-tryptophan solution in assay buffer.[1]
-
Test Compound: Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 200 µM). Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction mixture.
-
Add 25 µL of the test compound dilution (or vehicle control - DMSO concentration should be kept constant, typically ≤0.5%).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the L-tryptophan substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).[1]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm. Alternatively, analyze the supernatant by HPLC for more sensitive quantification.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Functional IDO1 Inhibition
This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.[1]
Principle: A human cell line (e.g., SK-OV-3 ovarian cancer cells or HeLa cells) is stimulated with IFN-γ to induce the expression of endogenous IDO1.[7] These cells are then treated with the test compound, and the IDO1 activity is assessed by measuring the amount of kynurenine secreted into the cell culture medium.[7][8]
Workflow Diagram
Caption: Workflow for the cell-based IDO1 functional assay.
Detailed Protocol
-
Cell Preparation:
-
Culture SK-OV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) until they reach 70-80% confluency.
-
Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[7]
-
-
Induction and Treatment:
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[7]
-
Immediately add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%). Include a positive control (e.g., Epacadostat) and a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Detection (Colorimetric Method):
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 30% (w/v) TCA to each supernatant sample, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm. A kynurenine standard curve should be prepared in parallel to quantify the concentration.[7]
-
-
Cell Viability Assay (Optional but Recommended):
-
After collecting the supernatant, assess the viability of the remaining cells using a standard method like MTS or MTT to rule out the possibility that the observed inhibition is due to cytotoxicity.
-
-
Data Analysis:
-
Using the kynurenine standard curve, convert the absorbance values to kynurenine concentrations.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors; Incomplete mixing of reagents; Cell plating inconsistency. | Use calibrated pipettes; Ensure all reagents are thoroughly mixed before use; Ensure a homogenous cell suspension when plating.[9] |
| No or low signal in biochemical assay | Inactive enzyme; Incorrect buffer pH; Omission of a required cofactor. | Use a fresh aliquot of enzyme; Verify the pH of the assay buffer; Double-check the protocol to ensure all components were added.[9] |
| No IDO1 induction in cell-based assay | IFN-γ is inactive; Cell line is unresponsive or has low passage number. | Use a new vial of IFN-γ and test its activity; Use a cell line known to respond well to IFN-γ stimulation (e.g., HeLa, SK-OV-3).[7] |
| Compound precipitates in cell culture media | Poor aqueous solubility; Exceeding the solubility limit. | Decrease the final concentration of the compound; Increase the DMSO concentration slightly (if tolerated by cells); Prepare the working solution by diluting the stock into media with vigorous mixing.[10] |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential inhibitor of IDO1. By systematically evaluating its effects in both biochemical and cell-based assays, researchers can obtain critical data on its potency, cell permeability, and mechanism of action. These foundational experiments are essential for guiding further preclinical development and understanding the therapeutic potential of this and other novel small molecules.
References
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Yin, J., et al. (2021). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. Available from: [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
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AMSBIO. IDO Immune Pathway. Available from: [Link]
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Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available from: [Link]
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Al-Dirbashi, O. Y., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]
-
Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available from: [Link]
-
Wang, Y., et al. (2022). Myricetin inhibits interferon-γ-induced PD-L1 and IDO1 expression in lung cancer cells. Biochemical Pharmacology. Available from: [Link]
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Koru, O., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Immunological Methods. Available from: [Link]
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ResearchGate. Measurement of kynurenine pathway metabolites in the cell supernatant.... Available from: [Link]
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Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
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Herold, M., et al. (2020). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. Analytical Chemistry. Available from: [Link]
-
PubChem. R 8110. Available from: [Link]
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Application Note & Protocols: A Tiered Strategy for the Biological Activity Screening of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive framework for the initial biological evaluation of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a novel small molecule with potential therapeutic applications. Given that specific biological activities for this compound are not yet extensively documented in scientific literature[1][2][3], this guide establishes a logical, tiered screening cascade. The imidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties[4][5][6]. Therefore, our screening strategy is designed to efficiently probe these key therapeutic areas. We present detailed protocols for primary, cell-based, and biochemical assays, alongside guidelines for data interpretation and hit validation. This application note is intended for researchers in drug discovery, pharmacology, and medicinal chemistry to systematically uncover the therapeutic potential of this and other novel chemical entities.
Introduction: The Rationale for Screening
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions, particularly hydrogen bonding[5]. This versatility has led to the development of drugs targeting a wide array of diseases. The subject of this guide, this compound, is a structurally distinct derivative for which a clear biological profile is needed.
A primary screening campaign is the first step in the drug discovery process, designed to identify "hits"—compounds that show desired biological activity in a given assay[7][8]. High-throughput screening (HTS) methodologies allow for the rapid testing of thousands of compounds, but for a single, novel compound, a more focused, hypothesis-driven approach is warranted[9][10]. Our strategy is therefore built on a logical progression:
-
Tier 1 (Primary Screening): Broadly assess cytotoxicity against cancer cells, antimicrobial effects against pathogenic microbes, and foundational anti-inflammatory potential. The goal is to identify in which, if any, major therapeutic area the compound is active.
-
Tier 2 (Secondary & Mechanistic Screening): For any "hits" identified in Tier 1, these assays provide confirmation and begin to elucidate the mechanism of action (MOA).
This document provides the scientific reasoning behind assay selection, detailed step-by-step protocols, and the necessary controls to ensure data integrity and reproducibility[11][12].
Compound Management and Preparation
Proper handling of the test article is critical for reliable and reproducible results.
-
Compound Identity: this compound (Molecular Formula: C₆H₈N₂O₂·HCl, Molecular Weight: 176.6 g/mol )[2].
-
Solubility Testing: Initial solubility tests should be performed in common laboratory solvents, primarily Dimethyl Sulfoxide (DMSO) and sterile water or PBS, to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation:
-
Accurately weigh the compound using an analytical balance.
-
Dissolve in 100% DMSO to create a master stock solution (e.g., 20 mM). DMSO is a standard solvent for HTS as it is miscible with aqueous media and generally well-tolerated by cells at low final concentrations (<0.5%)[10].
-
Aliquot the stock solution into small volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).
A Tiered Screening Workflow
The proposed screening cascade is designed to maximize information while conserving resources. It begins with broad, cost-effective assays and progresses to more complex, mechanism-focused studies for promising hits.
Figure 1: A tiered workflow for screening this compound.
Tier 1: Primary Screening Protocols
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] A reduction in metabolic activity suggests either cytotoxicity or cytostatic effects.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is converted by mitochondrial dehydrogenases of living cells into a dark blue, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MDA-MB-231 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., 0.5% DMSO in medium).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells containing medium only (no cells).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_NegativeControl - Abs_Blank)] * 100 Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until the culture reaches the turbidity of a 0.5 McFarland standard.[15] Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Negative Control (Growth Control): Inoculum with vehicle (DMSO) only.
-
Positive Control: Inoculum with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterility Control: Broth only (no inoculum).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. Optionally, a growth indicator like Resazurin can be added, which changes color in the presence of metabolic activity.[16]
Data Presentation:
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | >256 | 0.5 (Ciprofloxacin) |
| E. coli (ATCC 25922) | 64 | 0.015 (Ciprofloxacin) |
| C. albicans (ATCC 90028)| >256 | 1.0 (Fluconazole) |
Table 1: Example data format for reporting Minimum Inhibitory Concentration (MIC) values.
Protocol: Anti-inflammatory (Protein Denaturation Inhibition) Assay
This simple, cell-free assay serves as a preliminary screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[17]
Principle: The ability of a compound to prevent the heat-induced denaturation of a protein (commonly Bovine Serum Albumin or Egg Albumin) is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and varying concentrations of the test compound (e.g., 10-500 µg/mL). Adjust the total volume to 5 mL with PBS (pH 6.3).
-
Controls:
-
Negative Control: BSA solution with vehicle (DMSO).
-
Positive Control: BSA solution with a known anti-inflammatory drug (e.g., Diclofenac sodium).
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 70°C for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Data Acquisition: Measure the turbidity (absorbance) of the solutions at 660 nm.
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_Sample / Abs_NegativeControl)] * 100 Determine the IC₅₀ value from the dose-response curve.
Tier 2: Secondary & Mechanistic Assays
If a compound shows promising activity (is a "hit") in a Tier 1 screen, the following assays can be employed for confirmation and to probe the mechanism of action. A hit is typically defined by a pre-determined activity threshold (e.g., IC₅₀ < 10 µM for cytotoxicity or MIC ≤ 32 µg/mL for antimicrobials).
Figure 2: Logical flow for investigating a primary cytotoxic hit.
-
For Anticancer Hits:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining with flow cytometry to determine if cell death occurs via apoptosis or necrosis.
-
Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) to see if the compound causes arrest at a specific checkpoint.[18]
-
-
For Antimicrobial Hits:
-
Time-Kill Kinetic Assay: Determine if the compound is bactericidal (kills) or bacteriostatic (inhibits growth) by measuring the rate of bacterial killing over time.[19]
-
Membrane Lysis Assay: Assess if the compound disrupts the bacterial cell membrane, for example, by measuring the release of intracellular components.[19]
-
-
For Anti-inflammatory Hits:
-
LPS-Induced Cytokine Release Assay: Use a more physiologically relevant cell-based model, such as treating RAW 264.7 macrophages or human PBMCs with LPS (lipopolysaccharide) to induce an inflammatory response. Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by the test compound using ELISA.[20][21]
-
Enzyme Inhibition Assays: Screen the compound against key inflammatory enzymes like Cyclooxygenase-1 (COX-1), COX-2, and 5-Lipoxygenase (5-LOX) using commercially available assay kits to see if it directly inhibits prostaglandin or leukotriene synthesis.[17][22]
-
Conclusion and Future Directions
This application note outlines a systematic, multi-tiered approach for the initial biological characterization of this compound. By employing this screening cascade, researchers can efficiently identify and prioritize potential therapeutic activities, moving from broad phenotypic screens to more specific mechanistic studies. Any confirmed "hit" from this workflow provides a strong foundation for further lead optimization, structure-activity relationship (SAR) studies, and subsequent preclinical development. The principles and protocols described herein are broadly applicable to the initial screening of other novel small molecules, providing a robust starting point for drug discovery programs.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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Medium. (2024). A Guide To Analyzing Biological Data. Medium. [Link]
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PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Library of Medicine. [Link]
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ResearchGate. (2018). Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. [Link]
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Semantic Scholar. (2015). Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar. [Link]
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Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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ScienceDaily. (2018). A near-universal way to measure enzyme inhibition. ScienceDaily. [Link]
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Chemsrc. (n.d.). CAS#:109872-40-4 | ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate,hydrochloride. Chemsrc. [Link]
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PubChem. (n.d.). R 8110. National Library of Medicine. [Link]
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MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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PubMed Central. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][9][14][23]tetrazine-8-carboxylates and -carboxamides. National Library of Medicine. [Link]
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Experimental protocol for the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
An Application Note for Medicinal and Organic Chemists
A Validated Protocol for the Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. Imidazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1][2] The protocol detailed herein is designed for robustness and scalability, guiding researchers through a three-stage synthesis: (I) preparation of the core intermediate, ethyl imidazole-4-carboxylate; (II) regioselective N-ethylation; and (III) saponification followed by salt formation. Each step is accompanied by expert insights explaining the underlying chemical principles and rationale for procedural choices, ensuring both successful execution and a deeper understanding of the reaction dynamics. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Synthetic Strategy
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[3] Its unique electronic and amphoteric properties allow it to act as both a proton donor and acceptor, making it a crucial component in enzyme active sites and a versatile ligand for metal coordination.[4] The target molecule, this compound (Molecular Formula: C₆H₉ClN₂O₂, Molecular Weight: 176.60 g/mol [5][6]), is a functionalized derivative designed for further elaboration in synthetic schemes.
The synthetic strategy is a linear, three-step process commencing with the construction of the imidazole core, followed by functionalization of the ring nitrogen, and concluding with the hydrolysis of an ester protecting group and formation of the final hydrochloride salt. This approach was selected for its reliance on well-established and reliable chemical transformations.
Overall Reaction Scheme:
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Typical Supplier | Notes |
| Glycine | C₂H₅NO₂ | 75.07 | Sigma-Aldrich | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Sigma-Aldrich | Corrosive, lachrymator |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | Flammable |
| Strong Acidic Cation Exchange Resin | - | - | Amberlyst® 15 | Or similar |
| Sodium Metal | Na | 22.99 | Sigma-Aldrich | Highly reactive with water |
| Methyl Formate | C₂H₂O₂ | 60.05 | Sigma-Aldrich | Flammable, volatile |
| Potassium Thiocyanate | KSCN | 97.18 | Sigma-Aldrich | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific | Corrosive |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | Sigma-Aldrich | Strong oxidizer |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Sigma-Aldrich | |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Sigma-Aldrich | Flammable solid, water-reactive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous grade recommended |
| Ethyl Iodide | C₂H₅I | 155.97 | Sigma-Aldrich | Light-sensitive, alkylating agent |
| Diethyl Ether | C₄H₁₀O | 74.12 | Fisher Scientific | Anhydrous, highly flammable |
| Sodium Hydroxide | NaOH | 40.00 | Sigma-Aldrich | Corrosive |
| Isopropanol | C₃H₈O | 60.10 | Fisher Scientific |
Safety and Handling
This protocol involves hazardous materials and should be performed by trained chemists in a well-ventilated chemical fume hood.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Eyewash stations and safety showers must be readily accessible.[8]
-
Specific Hazards:
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl Iodide: A toxic alkylating agent. Avoid inhalation and skin contact.
-
Strong Acids & Bases (HCl, NaOH): Highly corrosive. Handle with extreme care to prevent skin and eye burns.[9]
-
Solvents (DMF, Ether): DMF is a reproductive hazard. Diethyl ether is extremely flammable. Avoid ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[7][8][9][10]
Detailed Experimental Protocol
Stage I: Synthesis of Ethyl imidazole-4-carboxylate (Intermediate 1)
This stage builds the foundational imidazole ring from simple precursors, following a multi-step sequence adapted from established methods.[11]
Step 1.1: Synthesis of Acetylglycine
-
In a 500 mL round-bottom flask, dissolve glycine (22.5 g, 0.30 mol) in 100 mL of deionized water.
-
Cool the flask in an ice bath. While stirring, add acetic anhydride (47 mL, 0.50 mol) portion-wise, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Store the reaction mixture at 4°C overnight to facilitate crystallization.
-
Collect the white solid by vacuum filtration, wash with a small amount of ice-cold water, and dry to yield acetylglycine.
Step 1.2: Esterification to Acetylglycine Ethyl Ester
-
To a 250 mL flask, add acetylglycine (11.7 g, 0.10 mol), 120 mL of absolute ethanol, and a strong acidic cation exchange resin (e.g., Amberlyst® 15, ~12 g).
-
Heat the mixture to reflux with vigorous stirring for 3 hours.
-
Cool the reaction to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetylglycine ethyl ester.
Step 1.3: Cyclization and Desulfurization
-
This part of the synthesis involves the formation of a 2-mercaptoimidazole intermediate, followed by oxidative desulfurization.[11]
-
Prepare sodium ethoxide by cautiously dissolving sodium metal (2.3 g, 0.10 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add the crude acetylglycine ethyl ester from the previous step, followed by methyl formate (7.4 mL, 0.12 mol). Stir at room temperature overnight.
-
Neutralize the mixture with concentrated HCl, then add potassium thiocyanate (6.8 g, 0.07 mol) and heat to 60°C for 4 hours.
-
Cool, concentrate under vacuum, and recrystallize the crude solid from ethanol to obtain 2-mercapto-4-imidazolecarboxylic acid ethyl ester.
-
Dissolve the mercapto intermediate (0.5 g, ~2.9 mmol) in 30% hydrogen peroxide (2.5 g) at 15°C.
-
Carefully heat the mixture to 60°C for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Filter, wash with cold water, and dry to obtain Intermediate 1 (Ethyl imidazole-4-carboxylate) as a white solid.[11]
Scientist's Insight: The synthesis of the imidazole core from acyclic precursors is a classic strategy. The use of hydrogen peroxide for desulfurization is an effective oxidation method that avoids the use of heavy metal reagents.[11]
Stage II: N-Ethylation of Ethyl imidazole-4-carboxylate (Intermediate 2)
This stage introduces the ethyl group onto the N-3 position of the imidazole ring.
-
In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.32 g, 33 mmol) in 50 mL of anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Intermediate 1 (4.2 g, 30 mmol) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
-
Add ethyl iodide (2.6 mL, 33 mmol) dropwise, keeping the temperature at 0°C.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cautiously quench by slowly adding 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield Intermediate 2 (Ethyl 3-ethyl-3H-imidazole-4-carboxylate).
Scientist's Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, forming the corresponding sodium salt.[12] This greatly enhances the nucleophilicity of the nitrogen, facilitating the subsequent Sₙ2 reaction with ethyl iodide. Anhydrous conditions are critical as NaH reacts violently with water.
Stage III: Saponification and Salt Formation (Final Product)
This final stage converts the ethyl ester to the carboxylic acid and then forms the desired hydrochloride salt.
-
Dissolve Intermediate 2 (3.64 g, 20 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water.
-
Heat the mixture to reflux and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. This hydrolysis is analogous to methods used for similar esters.[13][14]
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with 20 mL of water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
To form the hydrochloride salt and purify, wash the filter cake with a small amount of cold diethyl ether.
-
For further purification, the solid can be recrystallized from an isopropanol/ether solvent system.
-
Dry the final product, This compound , under vacuum to a constant weight.
Scientist's Insight: The saponification is a standard base-catalyzed hydrolysis of the ester.[13] Subsequent acidification serves two purposes: it protonates the carboxylate to form the free carboxylic acid, and the use of excess HCl ensures the protonation of the basic imidazole nitrogen, leading to the precipitation of the final hydrochloride salt.
Characterization and Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
Table of Expected Product Characteristics:
| Compound | Form | Expected Yield (%) | M.P. (°C) | Analytical Data |
| Intermediate 1 | White Solid | ~50% from mercapto intermediate | 174-176 | ¹H NMR, ¹³C NMR, MS |
| Intermediate 2 | Oil or Low-Melting Solid | 70-85% | N/A | ¹H NMR, ¹³C NMR, MS |
| Final Product | White Crystalline Solid | 85-95% | >200 (decomposes) | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Expected ¹H NMR Data (400 MHz, D₂O) for Final Product:
-
δ 8.8-9.0 (s, 1H): H-2 proton of the imidazole ring.
-
δ 7.7-7.9 (s, 1H): H-5 proton of the imidazole ring.
-
δ 4.2-4.4 (q, 2H): Methylene protons (-CH₂-) of the N-ethyl group.
-
δ 1.4-1.6 (t, 3H): Methyl protons (-CH₃) of the N-ethyl group. (Note: Carboxylic acid and N-H protons may be exchanged or not visible in D₂O).
Experimental Workflow Visualization
The following diagram outlines the complete synthetic and analytical workflow.
Caption: Synthetic workflow for 3-Ethyl-3H-imidazole-4-carboxylic acid HCl.
References
-
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]
-
Verma, A., et al. (2013). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2(3), 460-473. Retrieved from [Link]
-
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2531-2550. Retrieved from [Link]
-
Banu, S., et al. (2012). Synthesis of Bioactive Imidazoles: A Review. Journal of Harmonized Research in Pharmacy, 1(1), 1-15. Retrieved from [Link]
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Retrieved from [Link]
- Google Patents. (2016).CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
International Science Community Association. (2011). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 53-65. Retrieved from [Link]
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ChemSrc. (n.d.). this compound. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. 3(6), 460-466. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. 4(5), 356-359. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2020).CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
-
Pace, V., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4640-4643. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Imidazole Carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Imidazole Carboxylic Acids
Imidazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4][5][6] Their therapeutic promise stems from the unique physicochemical properties of the imidazole ring, which allows for diverse molecular interactions with various biological targets.[2][7] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns to identify and characterize novel bioactive imidazole carboxylic acid derivatives.
As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for HTS assay selection, development, and validation, grounded in the specific chemical nature of imidazole carboxylic acid derivatives and the common biological targets they modulate. We will explore key assay technologies, provide detailed step-by-step protocols for relevant target classes, and discuss critical aspects of data analysis and hit validation to ensure the scientific integrity of your screening campaign.
Part 1: Strategic Considerations for Screening Imidazole Carboxylic Acid Derivatives
The success of any HTS campaign hinges on a well-conceived strategy that anticipates potential challenges. When working with imidazole carboxylic acid derivatives, two key areas warrant special attention: the physicochemical properties of the compounds and the selection of appropriate biological targets and corresponding assay formats.
Compound Properties and Library Preparation:
Imidazole carboxylic acid derivatives, while generally possessing good water solubility, can exhibit variability based on their substituents.[2] Proper handling and quality control of the compound library are paramount.
-
Solubility: Ensure complete solubilization of all compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration appropriate for HTS (e.g., 10 mM). Visually inspect for precipitation and consider solubility enhancement techniques if necessary.
-
Stability: Imidazole derivatives are generally stable, but the specific substitution pattern can influence their chemical stability. Assess the stability of your library compounds under storage and assay conditions.
-
Purity: The purity of the screening compounds is critical. Impurities can lead to false-positive or false-negative results.[8] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment.
Target Selection and Assay Technology:
Imidazole-containing compounds have been shown to modulate a variety of biological targets.[9] The choice of target will dictate the most suitable HTS assay technology.
| Target Class | Common Biological Roles | Recommended HTS Assay Formats |
| Protein Kinases | Cellular signaling, proliferation, differentiation | Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luminescence-based (e.g., ADP-Glo) |
| Poly (ADP-ribose) Polymerases (PARPs) | DNA repair, genomic stability | NAD+ Depletion Assays (Fluorescence or Luminescence), TR-FRET |
| G-Protein Coupled Receptors (GPCRs) | Signal transduction for various physiological processes | TR-FRET, Luminescence-based (e.g., Split Luciferase), Calcium Flux Assays |
| Nuclear Factor-kappa B (NF-κB) Signaling Pathway | Inflammation, immune response | Cell-based Reporter Gene Assays (Luciferase) |
Part 2: High-Throughput Screening Assay Protocols
This section provides detailed protocols for three distinct HTS assays targeting kinases, PARPs, and the NF-κB signaling pathway. These have been selected based on their relevance to the known biological activities of imidazole derivatives and the robustness of the assay technologies.
Protocol 1: Fluorescence Polarization (FP) Assay for Protein Kinase Inhibitors
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a test compound. A high FP signal indicates the tracer is bound to the large kinase, while a low FP signal signifies displacement by an inhibitor.[10]
Workflow Diagram:
Caption: Workflow for a kinase inhibitor fluorescence polarization assay.
Materials:
-
Purified protein kinase of interest
-
Fluorescently labeled tracer specific for the kinase
-
Imidazole carboxylic acid derivative library (in DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Assay Buffer.
-
Prepare a 2X fluorescent tracer solution in Assay Buffer.
-
Prepare serial dilutions of the imidazole carboxylic acid derivatives in DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of 4X test compound or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of 2X kinase solution to all wells except for the "no enzyme" control wells. Add 5 µL of Assay Buffer to these wells instead.
-
Mix gently by shaking for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Incubation:
-
Add 10 µL of 2X fluorescent tracer solution to all wells.
-
Mix gently by shaking for 1 minute.
-
Incubate for at least 1 hour at room temperature to allow the binding to reach equilibrium. The optimal incubation time should be determined during assay development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the Z' factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Protocol 2: Homogeneous Luminescent PARP Activity Assay (NAD+ Depletion)
Principle: This assay measures the activity of PARP enzymes by quantifying the amount of NAD+ consumed during the poly(ADP-ribosyl)ation reaction. A decrease in NAD+ levels, detected by a coupled enzymatic reaction that generates a luminescent signal, is indicative of PARP activity. Inhibitors of PARP will result in higher NAD+ levels and a stronger luminescent signal.
Workflow Diagram:
Caption: Workflow for a luminescent PARP activity assay.
Materials:
-
Recombinant PARP enzyme (e.g., PARP1)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Imidazole carboxylic acid derivative library (in DMSO)
-
Commercially available NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)
-
384-well, solid white plates
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X PARP enzyme/activated DNA mix in PARP Assay Buffer.
-
Prepare a 4X NAD+ solution in PARP Assay Buffer.
-
Prepare serial dilutions of the imidazole carboxylic acid derivatives in DMSO, then dilute into PARP Assay Buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of 4X test compound or control to the appropriate wells.
-
Add 10 µL of 2X PARP enzyme/activated DNA mix to all wells except "no enzyme" controls.
-
Mix and incubate for 10 minutes at room temperature.
-
-
PARP Reaction:
-
Initiate the reaction by adding 5 µL of 4X NAD+ solution to all wells.
-
Mix and incubate for 60 minutes at room temperature.
-
-
NAD+ Detection and Data Analysis:
-
Add 20 µL of the NAD+ detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate Z' and percent inhibition as described for the FP assay.
-
Protocol 3: Cell-Based NF-κB Reporter Gene Assay
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway, for instance by TNF-α, leads to the expression of the reporter gene. Inhibitors of the pathway will reduce the reporter signal.[11][12][13][14][15]
Workflow Diagram:
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 3-Alkyl-Imidazole-4-Carboxylic Acids
Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature make it a versatile building block for designing molecules with diverse therapeutic applications.[1] Specifically, 3-alkyl-imidazole-4-carboxylic acids are crucial intermediates in the synthesis of pharmaceuticals, including antifungal agents and other bioactive compounds.[1] Traditional methods for synthesizing these compounds often involve lengthy reaction times, harsh conditions, and low yields.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid, uniform heating, dramatically accelerating reaction rates and often improving product yields and purity.[5][6] This application note provides a detailed protocol for the efficient, one-pot synthesis of 3-alkyl-imidazole-4-carboxylic acids utilizing microwave irradiation, offering a greener and more time-efficient alternative to conventional methods.[7][8]
Underlying Principles: The "Microwave Effect" in Imidazole Synthesis
The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to two primary mechanisms of energy transfer: dipole rotation and ionic conduction.[1] Polar molecules, such as the reactants and solvents in this synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant internal friction, leading to rapid and efficient heating throughout the reaction vessel.[1][5] In the presence of ionic species, the oscillating electric field induces translational motion, causing collisions that also generate heat.[1] This volumetric and instantaneous heating is fundamentally different from conventional heating, which relies on slower conductive heat transfer.[6]
For the synthesis of the imidazole core, microwave energy can significantly accelerate key steps such as condensation and cyclization, leading to the rapid formation of the desired heterocyclic ring system.[9][10]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the microwave-assisted synthesis of 3-alkyl-imidazole-4-carboxylic acids, from reactant preparation to product isolation.
Caption: A streamlined workflow for the microwave-assisted synthesis of 3-alkyl-imidazole-4-carboxylic acids.
Detailed Experimental Protocol
This protocol describes a general method for the one-pot synthesis of 3-alkyl-imidazole-4-carboxylic acids. It is based on a multi-component reaction strategy that is significantly accelerated by microwave heating.
Materials and Reagents:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoformate
-
Primary alkylamine (e.g., methylamine, ethylamine, propylamine)
-
Formic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Microwave synthesis reactor with sealed vessels
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine diaminomaleonitrile (1.0 mmol), triethyl orthoformate (1.2 mmol), and the desired primary alkylamine (1.1 mmol).
-
Expert Insight: The slight excess of triethyl orthoformate and the alkylamine helps to drive the reaction to completion.
-
-
Acid Catalyst Addition: Carefully add formic acid (2.0 mmol) to the reaction mixture.
-
Causality Explained: Formic acid acts as a catalyst and a dehydrating agent, facilitating the initial condensation and subsequent cyclization steps.
-
-
Vessel Sealing and Microwave Irradiation: Securely seal the reaction vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 15 minutes.
-
Trustworthiness: Modern microwave reactors allow for precise temperature and pressure control, ensuring reproducibility and safety. The reaction time is significantly reduced from hours or days to minutes.[11]
-
-
Cooling and Depressurization: After the irradiation is complete, allow the vessel to cool to room temperature (typically with the aid of compressed air cooling within the instrument) before carefully opening it.
-
Hydrolysis of the Nitrile Intermediate: Add 5 mL of 6M hydrochloric acid to the reaction mixture. Reseal the vessel and irradiate at 200°C for an additional 20 minutes to facilitate the hydrolysis of the intermediate nitrile to the carboxylic acid.
-
Mechanistic Note: The initial reaction forms a 3-alkyl-5-cyanoimidazole intermediate. The subsequent microwave-assisted hydrolysis is a robust method to convert the nitrile to the desired carboxylic acid.
-
-
Product Isolation: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove excess acid and solvent.
-
Extraction and Purification: Redissolve the residue in water and adjust the pH to approximately 3-4 with a suitable base (e.g., sodium bicarbonate solution). This will precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Alternative Purification: If an oil is obtained or higher purity is required, perform a liquid-liquid extraction with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][13]
Quantitative Data Summary
The following table provides representative data for the synthesis of various 3-alkyl-imidazole-4-carboxylic acids using the described microwave protocol. Yields are typically good to excellent, and reaction times are consistently short.
| Alkyl Group (R) | Microwave Temperature (°C) | Microwave Time (min) | Typical Yield (%) |
| Methyl | 180 | 15 + 20 (hydrolysis) | 85-92 |
| Ethyl | 180 | 15 + 20 (hydrolysis) | 82-90 |
| n-Propyl | 180 | 15 + 20 (hydrolysis) | 80-88 |
| Isopropyl | 180 | 15 + 20 (hydrolysis) | 75-85 |
| Benzyl | 180 | 15 + 20 (hydrolysis) | 88-95 |
Plausible Reaction Mechanism
The synthesis is believed to proceed through an initial condensation of the starting materials to form an intermediate that undergoes a microwave-promoted 1,5-electrocyclization, followed by elimination to form the imidazole ring.[14][15][16] The subsequent step is the hydrolysis of the nitrile group to the carboxylic acid.
Caption: Proposed mechanism for the microwave-assisted synthesis of 3-alkyl-imidazole-4-carboxylic acids.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction vessel is properly sealed to prevent the loss of volatile reagents. Consider increasing the microwave irradiation time in 5-minute increments.
-
Sub-optimal pH for Precipitation: Carefully adjust the pH during workup. The isoelectric point of the product can vary, so small adjustments can significantly impact precipitation.
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can interfere with the initial condensation steps.
-
-
Impure Product:
-
Side Reactions: Overheating can sometimes lead to decomposition or side product formation. If this is suspected, try reducing the microwave temperature by 10-20°C and slightly extending the reaction time.
-
Inefficient Purification: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) is recommended.
-
-
Reaction Scaling: When scaling up the reaction, it is crucial to use a microwave reactor designed for larger volumes. Direct scaling of time and power from a small-scale reaction may not be linear. It is advisable to perform optimization runs at the desired scale.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 3-alkyl-imidazole-4-carboxylic acids.[3] This method is characterized by its operational simplicity, dramatically reduced reaction times, and high yields.[17] By leveraging the principles of microwave heating, researchers and drug development professionals can accelerate their synthetic workflows, contributing to more efficient discovery and development of new chemical entities.[6] The protocol described herein is robust, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[5][7]
References
-
Chawla, A. et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Link
-
Preti, L. et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22). Link
-
Preti, L. et al. (2010). One‐Pot Synthesis of Imidazole‐4‐Carboxylates by Microwave‐Assisted 1,5‐Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry. Link
-
PubMed. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. Link
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Link
-
Kushwaha, P. et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. Link
-
Bentham Science. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. Link
-
ResearchGate. (2004). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. Link
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Link
-
RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Link
-
International Journal of Pharmaceutical Sciences and Research. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Link
-
Bentham Science. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Link
-
Nature. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Link
-
ResearchGate. (2007). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Link
-
ResearchGate. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Link
-
ResearchGate. (2012). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. Link
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Link
-
ResearchGate. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Link
-
ACS Publications. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Link
-
National Center for Biotechnology Information. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Link
-
MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Link
-
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Link
-
ResearchGate. (2008). Microwave-promoted synthesis of cyclic imides. Link
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Application Notes and Protocols for the Utilization of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride in Drug Discovery
Document ID: AN-EIM4C-202601
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of physicochemical properties. It is polar, can act as both a hydrogen bond donor and acceptor, and can coordinate with metal ions, enabling it to interact with a wide array of biological targets like enzymes and receptors.[2][3] These versatile binding capabilities have led to the development of imidazole-containing compounds with a broad spectrum of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[1][4]
The 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a member of this esteemed class of molecules. While specific biological activities for this particular derivative are not extensively documented in public literature, its structural features—an N-ethyl group and a C4-carboxylic acid—provide a compelling starting point for drug discovery campaigns. The ethyl group can modulate lipophilicity and steric interactions within a target's binding pocket, while the carboxylic acid group offers a key site for hydrogen bonding or salt bridge formation. This document provides a comprehensive guide for researchers on how to explore the therapeutic potential of this compound, complete with detailed protocols for target identification and validation.
Postulated Mechanisms of Action and Therapeutic Targets
Based on the activities of structurally related imidazole-4-carboxylic acid derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses form the basis for the experimental protocols detailed later in this document.
-
Enzyme Inhibition: The imidazole scaffold is a known pharmacophore for various enzyme inhibitors.[5] The carboxylic acid moiety can act as a key interacting group within the active site of metalloenzymes or kinases. Potential targets include:
-
Protein Kinases (e.g., EGFR, VEGFR): Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. The imidazole ring of our compound could serve this function, with the ethyl and carboxylate groups providing specificity.[2]
-
Cyclooxygenases (COX-1/COX-2): Certain imidazole derivatives have demonstrated anti-inflammatory and antiplatelet effects through the inhibition of COX enzymes.[6]
-
Thromboxane Synthase: The inhibition of this enzyme is a key mechanism for antiplatelet agents, and imidazole-based compounds have shown promise in this area.[5]
-
-
Antiproliferative and Cytotoxic Activity: Imidazole derivatives have been extensively investigated as anticancer agents.[2][7] The potential mechanisms include:
-
Tubulin Polymerization Inhibition: Some imidazole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: By interacting with key signaling pathways, such as the PI3K/AKT/mTOR pathway, imidazole derivatives can trigger programmed cell death in cancer cells.[3]
-
-
Antimicrobial Activity: The imidazole core is present in many antifungal and antibacterial drugs.[9] The mechanism often involves the disruption of cell wall synthesis or interference with essential metabolic pathways.[10]
-
Antiviral Activity: Certain imidazole-based compounds have shown potential as antiviral agents, for instance, by inhibiting the interaction between HIV-1 integrase and the host protein LEDGF/p75.[11]
The following workflow illustrates a typical screening cascade to investigate these postulated activities.
Caption: A generalized workflow for the initial screening and validation of this compound.
Data Presentation: Hypothetical Screening Results
To illustrate the potential of this compound, the following tables present hypothetical data from initial screening assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 85% | 150 | 5 |
| VEGFR2 | 78% | 320 | 10 |
| CDK2 | 25% | >10,000 | 20 |
| SRC | 92% | 85 | 2 |
| PI3Kα | 15% | >10,000 | 15 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.
Table 2: Antiproliferative Activity against Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 | 0.9 |
| MCF-7 | Breast Adenocarcinoma | 12.3 | 1.2 |
| HCT116 | Colon Carcinoma | 9.1 | 0.8 |
| HeLa | Cervical Cancer | 7.9 | 1.1 |
Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Microbial Strain | Type | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 | 1 |
| Escherichia coli | Gram-negative | >128 | 0.5 |
| Candida albicans | Fungal | >128 | 2 |
Ciprofloxacin is a broad-spectrum antibiotic used as a positive control.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the biological activities of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory activity of the test compound against a specific protein kinase by measuring the amount of ATP remaining in the reaction.[8][12]
Principle: Kinase activity is directly proportional to the consumption of ATP. A luminescence-based assay, such as ADP-Glo™, measures the amount of ADP produced, which is then converted back to ATP to generate a light signal. Inhibition of the kinase results in less ATP consumption and thus a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).
-
Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically. b. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well. c. Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is a common method to assess the cytotoxic potential of a compound.[13][14][15]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the complete medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls. c. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][16]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of a starting concentration of the test compound (in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The imidazole scaffold is a rich source of biologically active molecules, and this compound represents a promising starting point for a drug discovery program. The protocols outlined in this document provide a robust framework for the initial characterization of its potential as a kinase inhibitor, an antiproliferative agent, or an antimicrobial compound. Positive results from these initial screens would warrant further investigation into the specific mechanism of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. By systematically applying these methodologies, researchers can effectively unlock the therapeutic potential of this and other novel imidazole derivatives.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Imidazole as a versatile nucleus in medicinal chemistry: A review. Journal of Pharmacy and Pharmacology, 66(12), 1637-1651.
- Sharma, D., et al. (2016). Synthesis and antimicrobial activity of some novel 2-(substituted phenyl)-1H-imidazole derivatives. Medicinal Chemistry Research, 25(7), 1345-1353.
- Zhang, L., et al. (2014). The role of imidazole derivatives in modern drug discovery. Expert Opinion on Drug Discovery, 9(7), 757-779.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Christ, F., et al. (2010). Rational design of small-molecule inhibitors of the LEDGF/p75-integrase interaction and HIV replication.
- Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of medicinal chemistry, 30(9), 1588–1595.
- Romero-Ocaña, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(16), 4949.
- Shalmali, et al. (2018). Imidazole, a versatile nucleus in medicinal chemistry: a review. Mini reviews in medicinal chemistry, 18(1), 33-51.
- Kalra, A., et al. (2019). Imidazole and purine derivatives as EGFR-directed anticancer agents. Bioorganic chemistry, 89, 103001.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1H-imidazole: a privileged scaffold in medicinal chemistry. RSC advances, 9(56), 32747–32770.
- Chen, J., et al. (2012). Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. Journal of medicinal chemistry, 55(16), 7285–7289.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Engelman, A., & Cherepanov, P. (2008). The lentiviral integrase binding protein LEDGF/p75 and HIV-1 replication.
- Haugland, R. P. (2005). The handbook: A guide to fluorescent probes and labeling technologies. Molecular Probes.
- Al-Soud, Y. A., et al. (2003). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 336(1-2), 63–69.
- Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. As a Senior Application Scientist, I understand that working with highly functionalized, polar molecules like this one can present unique challenges that are often not detailed in the literature. This guide is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The synthesis of this molecule, likely via N-alkylation of an imidazole-4-carboxylic acid precursor, can introduce several predictable impurities.[1] These include unreacted starting materials, regioisomers (the 1-ethyl isomer), and potential byproducts from side reactions.[2][3] This guide will address the purification of the desired 3-ethyl hydrochloride salt from these and other contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. Each entry explains the likely cause and provides a step-by-step solution.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
Q: I've dissolved my crude product in a hot solvent and upon cooling, it forms an oil or a sticky gum at the bottom of the flask. Why is this happening and how can I fix it?
A: This phenomenon, known as "oiling out," is common for polar compounds and hydrochloride salts. It typically occurs for one of two reasons:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate from the cooling solution as a liquid (an oil) rather than a solid crystal lattice.
-
Rapid Supersaturation: The solution is becoming supersaturated too quickly upon cooling. The compound crashes out of solution at a temperature that is above its melting point in the presence of the solvent.
Expert Insight & Solution:
The key is to slow down the crystallization process and ensure the solution is not overly concentrated.[4]
Protocol: Remediation for Oiled-Out Product
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent.
-
Add More "Good" Solvent: Add a small additional volume (e.g., 5-10% more) of the primary, "good" solvent (the one in which the compound is soluble when hot). This will increase the total volume and prevent premature crashing out of the solution.[4]
-
Ensure Homogeneity: Swirl the flask to ensure the oil has fully redissolved and the solution is homogeneous.
-
Slow Cooling: This is the critical step. Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker of warm water or glass wool to slow the process even further.
-
Induce Crystallization (If Needed): If crystals do not form after reaching room temperature, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.[4]
-
Final Cooling: Only after crystal formation is well underway at room temperature should you move the flask to an ice bath to maximize the yield.
Problem 2: My NMR analysis shows a mixture of two isomers.
Q: I've purified my product, but the 1H NMR spectrum clearly shows two sets of peaks, suggesting I have a mixture of the 3-ethyl and 1-ethyl isomers. How can I separate them?
A: This is a classic challenge in imidazole chemistry. The N-alkylation of an unsymmetrically substituted imidazole often yields a mixture of regioisomers because the two ring nitrogens have similar reactivity.[2][3] Separating these isomers can be difficult due to their similar physical properties.
Expert Insight & Solution:
Separation often relies on subtle differences in polarity or pKa. While challenging, chromatographic separation is typically the most effective method.
Workflow: Separating N-Alkylation Isomers
Caption: Troubleshooting workflow for separating regioisomers.
Recommended Actions:
-
Column Chromatography: This is the most promising approach.
-
Stationary Phase: Standard silica gel can work, but given the basicity of the imidazole ring, it may cause peak tailing. Consider using deactivated silica (by pre-treating with a solvent system containing a small amount of triethylamine or ammonia) or an alternative like alumina.[5]
-
Mobile Phase: You will need a polar solvent system. Start with a dichloromethane/methanol gradient. Adding a small amount of aqueous ammonia (e.g., 0.5-1%) to the mobile phase can often dramatically improve the separation of basic compounds by preventing interaction with acidic sites on the silica.
-
-
Fractional Crystallization: This is an alternative if chromatography fails or is not feasible. It relies on finding a solvent system where one isomer is significantly less soluble than the other. This requires extensive solvent screening and can be a trial-and-error process.
Problem 3: My compound is stuck on the silica gel column.
Q: I loaded my crude product onto a silica gel column, but even after eluting with a very polar solvent, I can't recover my material. What happened?
A: Your compound has likely irreversibly adsorbed to or decomposed on the silica gel.[5] This is a known risk for highly polar and basic compounds. The imidazole ring can coordinate strongly to the acidic silanol groups (Si-OH) on the silica surface.
Expert Insight & Solution:
Always test for silica stability before committing your entire batch to a column.
Protocol: TLC Stability Test
-
Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (like methanol) and spot it on a silica gel TLC plate.
-
Initial Elution: Develop the plate in a moderately polar solvent system (e.g., 95:5 DCM/Methanol). Circle the initial spot.
-
Dry Thoroughly: Let the plate dry completely in the air for 10-15 minutes. This allows for extended contact time between the compound and the silica.
-
Second Elution (90° Rotation): Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Visualize and Analyze: After the second run, visualize the plate (e.g., with UV light or an iodine chamber).
-
Stable: If you see a single, well-defined spot that has moved in both directions, your compound is likely stable.
-
Unstable: If you see streaking from the origin, a new spot that didn't move in the second dimension, or the original spot has diminished, your compound is interacting negatively with the silica.[5]
-
If Unstable on Silica:
-
Switch to Alumina: Use an alumina column, which is basic and generally more compatible with amine-containing compounds.
-
Use Reverse-Phase Chromatography: Purify on a C18 column using a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or TFA.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Given its structure as a hydrochloride salt of a carboxylic acid, the compound is highly polar and ionic. You will need a very polar solvent. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.
-
Primary Candidates: Ethanol, methanol, or isopropanol are excellent starting points. They are polar enough to dissolve the salt at reflux.
-
Mixed Solvent Systems: If the compound is too soluble even in cold alcohol, a mixed solvent system is ideal. Dissolve the compound in a minimum amount of hot alcohol (the "good" solvent) and then slowly add a less polar "anti-solvent" (like ethyl acetate or diethyl ether) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Methanol | 65 | High | Excellent "good" solvent. May be too strong, leading to high solubility even when cold. |
| Ethanol | 78 | High | Often the best choice. Balances good dissolving power at heat with lower solubility when cold. |
| Isopropanol | 82 | Medium-High | Good alternative to ethanol, slightly less polar. |
| Water | 100 | Very High | Likely to dissolve the compound too well. Can be used as the "good" solvent if an organic anti-solvent is used. |
| Ethyl Acetate | 77 | Medium | Excellent "anti-solvent" to pair with an alcohol. |
| Acetonitrile | 82 | High | Can be a good single solvent, but less common for HCl salts than alcohols. |
Q2: How do I remove colored impurities from my product?
A2: Colored impurities are often large, conjugated organic molecules. They can typically be removed by treating the hot, dissolved solution with activated charcoal before the filtration and cooling steps of recrystallization.
Caution: Use charcoal sparingly (e.g., a small spatula tip). Using too much can lead to significant loss of your desired product due to non-specific adsorption.[4] After adding charcoal, the solution must be hot-filtered through a fluted filter paper or a Celite® pad to remove the charcoal particles before cooling.
Q3: Can I use acid-base extraction to purify my crude product?
A3: Yes, this can be an effective preliminary cleanup step. Your molecule has both an acidic group (the carboxylic acid) and a basic group (the imidazole ring). However, as a pre-formed hydrochloride salt, its behavior is dominated by its acidic nature.
-
Dissolve in Water: Dissolve the crude salt in water.
-
Wash with Organic Solvent: Wash the aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane. This will remove non-polar, non-ionic impurities.
-
Isolate: The challenge is then re-isolating the product from the aqueous layer. You would typically need to remove the water under reduced pressure (lyophilize or rotovap), which can be time-consuming.
This technique is most useful for removing greasy, non-polar contaminants before proceeding to a final purification step like recrystallization.
General Purification Workflow
This diagram outlines a logical decision-making process for purifying your target compound.
Caption: A general decision tree for purification strategy.
References
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH). [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Isolation and Purification of Organic Compounds Extraction. University of Massachusetts Lowell. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. [Link]
-
What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? ResearchGate. [Link]
-
A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. SpringerLink. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]
- Method for producing imidazolium salt.
-
N-Alkylation of imidazoles. University of Otago. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester. PubChem. [Link]
-
N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. ResearchGate. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]
Sources
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride solubility issues and solutions
Technical Support Center: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful experimental outcomes.
I. Understanding the Molecule: A Dual-Nature Compound
This compound possesses both a weakly basic imidazole ring and an acidic carboxylic acid group. This amphoteric nature, combined with its provision as a hydrochloride salt, is the primary determinant of its solubility characteristics. The molecule's charge state is highly dependent on the pH of the solvent system, which in turn dictates its solubility.
-
At Low pH (Acidic): The carboxylic acid group is protonated (neutral charge), while the imidazole ring is likely to be protonated (positive charge). The overall positive charge generally promotes solubility in aqueous media.
-
At Mid-range pH (Near Isoelectric Point): The carboxylic acid group may become deprotonated (negative charge) while the imidazole ring is also deprotonated (neutral). This zwitterionic or neutral state can lead to significantly lower aqueous solubility.
-
At High pH (Basic): The carboxylic acid group is deprotonated (negative charge), and the imidazole ring is neutral. The resulting net negative charge can increase aqueous solubility.
II. Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. What is the first step I should take?
A1: The first step is to assess the pH of your solution. As a hydrochloride salt, dissolving the compound in neutral, unbuffered water will result in a slightly acidic solution. However, the final pH may not be optimal for complete dissolution. We recommend preparing a stock solution in a slightly acidic aqueous buffer (e.g., pH 2-4) to maintain the protonated, soluble form of the imidazole ring.
Q2: Can I use organic solvents to dissolve the compound?
A2: Yes, polar aprotic solvents are often a good starting point for imidazole-based compounds. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. From these stocks, you can perform serial dilutions into your aqueous experimental medium. However, always perform a vehicle control in your experiments to account for any effects of the organic solvent. For some applications, polar protic solvents like ethanol or methanol may also be suitable, but solubility should be empirically determined.
Q3: My compound dissolves initially but then precipitates out of my aqueous buffer. What is happening?
A3: This phenomenon, known as "crashing out," is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has lower solubility. This is particularly prevalent if the pH of the aqueous buffer is near the isoelectric point of the compound. To mitigate this, you can try:
-
Decreasing the final concentration of the compound.
-
Increasing the percentage of co-solvent in the final solution, if your experimental system allows.
-
Adjusting the pH of the final aqueous buffer to be further away from the compound's isoelectric point.
Q4: What is the expected stability of the compound in solution?
A4: While specific stability data for this compound is not extensively published, imidazole and carboxylic acid moieties are generally stable. However, long-term storage in aqueous solutions, especially at non-optimal pH values, may lead to degradation. For maximal stability, it is recommended to prepare fresh solutions for each experiment or to store stock solutions in an appropriate organic solvent like DMSO at -20°C or -80°C for short to medium-term storage. Always perform a quality control check if you suspect degradation.
III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
If you are encountering persistent solubility problems, follow this systematic troubleshooting workflow.
Workflow for Troubleshooting Poor Solubility
Caption: A systematic workflow for troubleshooting solubility issues.
IV. Experimental Protocols
Protocol 1: Determining Optimal pH for Aqueous Solubility
-
Prepare a series of small-volume buffers: Prepare 1 mL aliquots of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 9.0). Common buffer systems are citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Add the compound: To each 1 mL buffer aliquot, add a pre-weighed amount of this compound to achieve your desired final concentration.
-
Mix thoroughly: Vortex each sample for 30 seconds.
-
Equilibrate: Allow the samples to equilibrate at room temperature for at least one hour. Gentle rocking can be beneficial.
-
Observe and Centrifuge: Visually inspect for any undissolved solid. If present, centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined λmax.
-
Analyze: Plot the measured solubility against the pH to identify the optimal pH range for dissolution.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Select a solvent: Based on preliminary tests or literature on similar compounds, select a suitable organic solvent. Anhydrous DMSO is a common first choice.
-
Weigh the compound: Accurately weigh a desired amount of this compound into a sterile, conical tube.
-
Add the solvent: Add the calculated volume of the organic solvent to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Facilitate dissolution: Vortex the solution vigorously. If necessary, use a brief sonication step in a water bath to aid dissolution. Gentle warming (not exceeding 40°C) can also be applied cautiously, but be mindful of potential degradation.
-
Ensure complete dissolution: Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
V. Data Summary Table
The following table summarizes the general solubility behavior of compounds with imidazole and carboxylic acid functionalities, which can be used as a starting point for your experiments with this compound.
| Solvent System | Predicted Solubility | Rationale & Key Considerations |
| Aqueous Buffers (pH < 4) | High | The imidazole ring is protonated and positively charged, enhancing interaction with polar water molecules.[1] |
| Aqueous Buffers (pH 5-7) | Low to Moderate | The molecule may be near its isoelectric point, where it has a net neutral charge, reducing aqueous solubility.[2] |
| Aqueous Buffers (pH > 8) | Moderate to High | The carboxylic acid is deprotonated and negatively charged, which can increase solubility.[3] |
| DMSO, DMF | High | These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.[4] |
| Ethanol, Methanol | Moderate to High | As polar protic solvents, they can interact with the polar groups of the compound.[1] |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The compound is highly polar and will not readily dissolve in non-polar solvents. |
VI. Mechanistic Insights: The Role of pH
The interplay between the imidazole and carboxylic acid groups is central to the solubility profile. The following diagram illustrates the pH-dependent protonation states.
Caption: pH-dependent charge states of the molecule.
VII. References
-
Solubility of Things. Imidazole. Available at: [Link]
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
Sources
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride stability in different solvents
Welcome to the dedicated support center for 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the expected general solubility characteristics of this compound?
As a hydrochloride salt of a carboxylic acid, this compound is anticipated to be a polar molecule. Generally, compounds of this nature exhibit good solubility in polar protic solvents like water, methanol, and ethanol due to favorable interactions with the solvent molecules. Its solubility is expected to be lower in less polar organic solvents. For a related compound, ethyl imidazole-4-carboxylate, it is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol, and slightly soluble in water[1]. However, as your compound is a hydrochloride salt and a carboxylic acid (not an ester), its solubility profile will differ, likely showing enhanced aqueous solubility.
To assist in your experimental design, the following table provides a general guideline for expected solubility. It is crucial to experimentally verify these characteristics for your specific lot and experimental conditions.
| Solvent | Expected Solubility | Rationale |
| Water | High | As a hydrochloride salt, it should readily dissolve in aqueous media. The carboxylic acid and imidazole moieties are also polar. |
| Methanol | High to Moderate | This polar protic solvent should effectively solvate the molecule. |
| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Low to Moderate | Less polar than the above solvents, which may limit its solvating power for this salt. |
| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively dissolve a polar salt. |
Q2: What are the primary degradation pathways I should be concerned about with this imidazole derivative?
Imidazole-containing compounds can be susceptible to several degradation pathways, particularly in solution.[2][3] Forced degradation studies on similar molecules have highlighted the following as key areas of concern:
-
Hydrolysis: The ester functional group, if present, and other labile groups on the molecule can be susceptible to acid- or base-catalyzed hydrolysis. While your molecule has a carboxylic acid, other functionalities could be susceptible.
-
Oxidation: The imidazole ring can undergo oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or through auto-oxidation.[3][4]
-
Photodegradation: Many imidazole compounds are sensitive to light and UV radiation, which can lead to the formation of multiple degradation products.[2][3]
It is important to note that the solid state of a compound is generally more stable than when it is in solution.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution can significantly impact the stability of imidazole derivatives. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base.[5] In acidic conditions, the imidazole ring can be protonated, which may influence its electronic properties and reactivity. In basic conditions, deprotonation can occur, potentially making the ring more susceptible to certain reactions like oxidation. For instance, some imidazoles have shown susceptibility to base-mediated autoxidation.[3]
Given that your compound is a hydrochloride salt, dissolving it in neutral water will likely result in a slightly acidic solution. It is critical to buffer your solutions to the desired pH for your experiments to ensure reproducibility and to understand the compound's stability under those specific conditions.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound activity in solution over time.
Potential Cause: This is likely due to the degradation of this compound in your experimental solvent.
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare fresh solutions immediately before use. If storage is necessary, conduct a preliminary stability study in your chosen solvent.
-
pH Control: If using aqueous solutions, ensure they are adequately buffered. The stability of the compound can be pH-dependent.
-
Light Protection: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.[2][3]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation. However, perform freeze-thaw stability studies to ensure the compound is stable under these storage conditions.[6]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.[4]
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
Potential Cause: These new peaks are likely degradation products of your compound of interest.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradants.[2][7][8] This will help in developing a stability-indicating analytical method.
-
Method Validation: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties. This means the method should be able to resolve the parent compound from all potential degradation products.[2][6]
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a straightforward method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)
-
Vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, the solubility is at least 10 mg/mL. You can incrementally add more compound to determine the saturation point.
-
If not fully dissolved, incrementally add more solvent until dissolution is achieved, recording the total volume added.
Protocol 2: Forced Degradation Study
This study will help elucidate the stability of your compound and identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable for a short period (e.g., methanol or a buffered aqueous solution).
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.[4]
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[7][9]
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).[2]
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by a suitable, validated stability-indicating HPLC method.[6]
Visualizing Experimental Workflows
Sources
- 1. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsrc [chemsrc.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common and alternative synthesis routes, address frequently encountered challenges, and provide detailed, field-proven troubleshooting advice to ensure the successful and efficient synthesis of your target molecule. Our focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for synthesizing 3-Ethyl-3H-imidazole-4-carboxylic acid?
A1: The synthesis of N-substituted imidazole-4-carboxylic acids like the 3-ethyl derivative typically begins with either a pre-formed imidazole ring that is subsequently ethylated and carboxylated, or through a ring-forming condensation reaction where the ethyl group is introduced on a precursor. Common starting materials include imidazole-4,5-dicarboxylic acid, which can be selectively decarboxylated, or simpler precursors that form the imidazole ring, such as derivatives of glycine.
Q2: How can I regioselectively introduce the ethyl group at the N-3 position of the imidazole ring?
A2: Regioselectivity in the N-alkylation of imidazoles can be a significant challenge due to the tautomeric nature of the imidazole ring.[1] For 4-substituted imidazoles, direct alkylation often yields a mixture of N-1 and N-3 isomers. To achieve regioselective N-3 ethylation, one common strategy involves the use of protecting groups. For instance, a bulky protecting group can be introduced at the N-1 position, directing the ethylation to the N-3 position. Subsequent deprotection then yields the desired product. Another approach is to leverage specific reaction conditions that favor the formation of one regioisomer over the other.
Q3: What are the primary challenges encountered during the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid?
A3: Researchers often face several key challenges:
-
Regioselectivity: As mentioned, controlling the position of N-alkylation is a primary hurdle.
-
Reaction Conditions: The imidazole ring can be sensitive to harsh reaction conditions, leading to decomposition or unwanted side reactions.
-
Purification: The final product and intermediates can be highly polar, making purification by standard column chromatography difficult. Recrystallization or specialized chromatography techniques may be necessary.
-
Carboxylation: Direct carboxylation of an ethylated imidazole can be low-yielding and require high-pressure conditions.
Troubleshooting Guide: Common Synthesis Routes and Potential Pitfalls
This section details two primary synthetic strategies and provides solutions to common problems you may encounter.
Route 1: Decarboxylation of a Diacid Precursor
This route involves the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid followed by selective decarboxylation.
Experimental Workflow:
Caption: Workflow for Route 2: Ring Formation via Condensation.
This method provides a regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. [2][3] Detailed Protocol:
Step 1: Cyclization to form the Imidazole Ester
-
Dissolve ethyl 3-(dimethylamino)-2-isocyanoacrylate in a suitable solvent like ethanol.
-
Add ethylamine (as a solution in a compatible solvent or as a salt with subsequent basification).
-
Reflux the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 1-ethyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to facilitate the hydrolysis of the ester to the carboxylate salt.
-
Monitor the reaction until the ester is no longer present.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the 3-Ethyl-3H-imidazole-4-carboxylic acid.
-
Filter the solid product and wash with cold water.
| Problem | Potential Cause | Troubleshooting Solution |
| Slow or incomplete cyclization | Low reactivity of the starting materials or insufficient temperature. | Ensure the use of fresh reagents. A higher reaction temperature or the use of a sealed tube/microwave reactor can accelerate the reaction. A catalyst, such as a Lewis acid, could be explored cautiously. |
| Formation of side products | The isocyanoacrylate can be prone to polymerization or other side reactions. | Add the amine slowly to the isocyanoacrylate solution to maintain a low concentration of the amine and minimize side reactions. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time/temperature. | Increase the concentration of the base or the reaction temperature. Prolonging the reaction time is also an option. Monitor the hydrolysis closely by TLC or LC-MS. |
| Difficulty in precipitating the final product | The product may have some solubility in the acidic aqueous solution. | After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary, followed by drying and evaporation of the solvent. |
Concluding Remarks
The synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid presents unique challenges, primarily concerning regioselectivity and purification. By understanding the underlying chemical principles of each synthetic route and anticipating potential pitfalls, researchers can navigate these complexities effectively. The troubleshooting guides provided here are based on established chemical knowledge and practical laboratory experience. For novel or particularly challenging syntheses, we recommend starting with small-scale pilot reactions to optimize conditions before scaling up.
References
-
Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. Available at: [Link]
-
Helal, C. J., & Lucas, J. C. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133–4134. Available at: [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Bell, M. L., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Center for Biotechnology Information. Available at: [Link]
-
Helal, C. J., & Lucas, J. C. (2002). A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates. Sci-Hub. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 3950–3966. Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
Technical Support Center: Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproducts encountered during this synthesis. My insights are drawn from extensive experience in heterocyclic chemistry and are supplemented by established literature to ensure you have a robust resource for your experimental work.
The synthesis of this compound, while seemingly straightforward, is often complicated by a lack of regioselectivity during the key N-alkylation step. This guide provides a comprehensive overview of the likely byproducts, their identification, and strategies for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
N-Ethylation of Ethyl imidazole-4-carboxylate: This initial step introduces the ethyl group onto the imidazole ring. A variety of ethylating agents can be used, such as ethyl iodide, diethyl sulfate, or ethyl bromide, typically in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Hydrolysis and Salt Formation: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., using NaOH or KOH), followed by acidification with hydrochloric acid to yield the final hydrochloride salt.
Q2: Why is regioselectivity a major issue in this synthesis?
A2: The starting material, ethyl imidazole-4-carboxylate, is an unsymmetrical imidazole. The imidazole ring has two nitrogen atoms (N-1 and N-3) that can be alkylated. This lack of regioselectivity during the N-ethylation step is the primary source of isomeric byproducts. The reaction can yield a mixture of the desired 3-ethyl isomer and the undesired 1-ethyl isomer. Furthermore, tautomerism of the imidazole ring can also lead to the formation of the 1-ethyl-1H-imidazole-5-carboxylate isomer.
Q3: What are the primary byproducts I should expect?
A3: The most common byproducts are isomers of the target molecule. These arise from the non-specific ethylation of the imidazole ring. The main culprits are:
-
1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride
-
1-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Additionally, you might encounter:
-
Unreacted ethyl imidazole-4-carboxylate: If the ethylation reaction is incomplete.
-
1,3-Diethyl-4-carboxy-1H-imidazol-3-ium chloride: From over-alkylation of the imidazole ring.
-
Decarboxylated products: Imidazole-4-carboxylic acids can be susceptible to decarboxylation under harsh conditions, though this is less common.[1]
Q4: How can I monitor the progress of the N-ethylation reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique. The starting material, ethyl imidazole-4-carboxylate, and the N-ethylated products will have different Rf values. It is advisable to use a co-spot of the starting material to track its consumption. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the products being formed, including the desired product and any isomeric byproducts.
Troubleshooting Guide: Identification and Mitigation of Common Byproducts
This section provides a detailed approach to identifying and dealing with the common byproducts in the synthesis of this compound.
Issue 1: Presence of Isomeric Byproducts (1-Ethyl-1H-imidazole-4-carboxylic acid and 1-Ethyl-1H-imidazole-5-carboxylic acid)
-
Probable Cause: Lack of regioselectivity during the N-ethylation of ethyl imidazole-4-carboxylate. Steric and electronic factors, along with reaction conditions, influence the ratio of isomers formed.[2]
-
Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the imidazole ring protons and carbons will differ significantly. While specific literature data for 3-Ethyl-3H-imidazole-4-carboxylic acid is scarce, we can infer the expected differences based on related structures. The proton on the carbon between the two nitrogens (C2-H) is particularly sensitive to the substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the different isomers, allowing for their quantification.
-
| Compound | Expected ¹H NMR Chemical Shift Range (Imidazole Protons) |
| 3-Ethyl-3H-imidazole-4-carboxylic acid | Two distinct singlets for the imidazole protons. |
| 1-Ethyl-1H-imidazole-4-carboxylic acid | Two distinct singlets, with different chemical shifts compared to the 3-ethyl isomer. |
| 1-Ethyl-1H-imidazole-5-carboxylic acid | Two distinct singlets, with different chemical shifts compared to the other two isomers. |
-
Prevention and Mitigation:
-
Optimization of Reaction Conditions: The choice of base, solvent, and temperature can influence the isomer ratio. Generally, using a bulkier base might favor alkylation at the less sterically hindered nitrogen. Experimenting with different conditions is recommended.
-
Use of Protecting Groups: A more complex but regioselective route involves the use of a protecting group on one of the nitrogen atoms to direct the ethylation to the desired position, followed by deprotection.
-
-
Purification Strategy:
-
Fractional Crystallization: Due to differences in their crystal packing and solubility, it is often possible to separate isomers by fractional crystallization from a suitable solvent system. This is a trial-and-error process but can be very effective.
-
Chromatography: If crystallization is unsuccessful, column chromatography on silica gel can be employed to separate the isomeric esters before the hydrolysis step. A gradient elution system, for example with ethyl acetate and hexanes, may be required. For the final carboxylic acid products, reverse-phase HPLC is a viable, albeit more expensive, option for achieving high purity.[3]
-
Issue 2: Incomplete Ethylation Reaction
-
Probable Cause: Insufficient reaction time, low temperature, or inadequate amount of the ethylating agent or base.
-
Identification:
-
TLC and NMR: The presence of the starting material, ethyl imidazole-4-carboxylate, in the crude product mixture is a clear indicator. Its characteristic signals will be visible in the ¹H and ¹³C NMR spectra.
-
-
Prevention and Mitigation:
-
Monitor the reaction closely by TLC until the starting material is consumed.
-
Increase the reaction temperature or time as needed.
-
Use a slight excess (1.1-1.2 equivalents) of the ethylating agent and base.
-
-
Purification Strategy:
-
The unreacted starting material can usually be separated from the N-ethylated products by column chromatography.
-
Issue 3: Over-alkylation leading to 1,3-Diethyl-4-carboxy-1H-imidazol-3-ium salt
-
Probable Cause: Use of a large excess of the ethylating agent or prolonged reaction times at elevated temperatures.
-
Identification:
-
Mass Spectrometry: The formation of a doubly ethylated product will be evident from its molecular weight.
-
NMR Spectroscopy: The NMR spectrum will show signals corresponding to two distinct ethyl groups attached to the imidazole ring.
-
-
Prevention and Mitigation:
-
Careful control of stoichiometry: Use no more than a slight excess of the ethylating agent.
-
Maintain a moderate reaction temperature.
-
-
Purification Strategy:
-
The quaternary imidazolium salt is highly polar and can often be removed by washing the crude organic extract with water.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Ethyl-3H-imidazole-4-carboxylate and its Isomers
-
To a solution of ethyl imidazole-4-carboxylate (1 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomeric ethyl N-ethylimidazole carboxylates.
Protocol 2: Hydrolysis and Hydrochloride Salt Formation
-
Dissolve the crude ester mixture in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to purify the desired this compound.
Visualizing Reaction Pathways and Byproducts
The following diagrams illustrate the key reaction pathways and the formation of the major byproducts.
Caption: Synthetic pathway and major isomeric byproduct formation.
Caption: Troubleshooting decision tree for synthesis purification.
References
- Li, K. Y., Qiu, Y., Jiang, Y., Luo, C. H., Lin, X. P., Wang, J., & Yang, N. (2014). A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5 -carboxylate(2), a key intermediate of Olmesartan. Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1038.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Journal of Heterocyclic Chemistry, 52(4), 1147-1151.
- Lipshutz, B. H., & Huff, B. (1990). REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. Tetrahedron Letters, 31(48), 7017-7020.
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6219.
- Van der Veken, P., Senten, K., Kertesz, I., De Wit, D., & Augustyns, K. (2002).
- Nikitina, P. A., Os'kina, I. A., Nikolaenkova, E. B., Kulikova, E. A., Miroshnikova, V. S., Perevalova, V. P., & Tikhonov, A. Y. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-250.
- Godefroi, E. F., & Mentjens, J. H. F. M. (1974). Regioselective synthesis of 1-alkyl-5-substituted imidazoles. Recueil des Travaux Chimiques des Pays-Bas, 93(2), 56-58.
- Piątyszek, M., & Glibowski, P. (2014). Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis. Acta Poloniae Pharmaceutica, 71(4), 657-662.
- Andersson, H., & Al-Haydar, M. (2007). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 48(33), 5881-5883.
- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(11), 9326-9343.
- Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild decarboxylation of malonic acid derivatives with N,N′-carbonyldiimidazole. Organic Letters, 13(9), 2322-2325.
- Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 440-446.
-
Pharmaffiliates. (n.d.). Ethyl imidazole-4-carboxylate. Retrieved from [Link]
- Shuai, L., Li, X., & Li, Z. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2675.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Buchanan, G. W., & St-Jacques, M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1548-o1549.
- Pluta, R., Studzińska, M., & Buszewski, B. (2014). Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis. Acta Poloniae Pharmaceutica, 71(4), 657-662.
- Gründemann, E., Kovacevic, A., Albrecht, M., Faller, J. W., & Crabtree, R. H. (2001). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 123(46), 11514-11521.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]
- Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purific
Sources
Technical Support Center: Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthesis and increase yields.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which typically involves the formation of an imidazole ring, followed by hydrolysis and salt formation. A common synthetic route involves the reaction of ethyl 2-amino-2-formamidoacetate with a suitable reagent to form the ethyl ester of the target molecule, followed by hydrolysis and subsequent treatment with hydrochloric acid.
Issue 1: Low Yield of Ethyl 3-Ethyl-3H-imidazole-4-carboxylate Intermediate
Question: My initial cyclization reaction to form the ethyl ester intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the formation of the imidazole ester intermediate can stem from several factors related to starting materials, reaction conditions, and side reactions.
A. Starting Material Purity and Stability:
-
Ethyl 2-amino-2-formamidoacetate Quality: The stability of this starting material is crucial. It can be susceptible to degradation. Ensure it is of high purity and stored under appropriate conditions (cool, dry, and inert atmosphere). Consider synthesizing it fresh if there are doubts about its quality.
-
Reagent Purity: The purity of the other reactants, such as the ethylating agent and any catalysts, is equally important. Impurities can lead to unwanted side reactions.
B. Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often employed. It's essential that the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature Control: Imidazole ring formation can be exothermic. Maintaining the optimal temperature is critical. Running the reaction at too high a temperature can lead to decomposition and byproduct formation. Conversely, a temperature that is too low may result in an incomplete reaction. A stepwise increase in temperature might be beneficial.
-
Base Selection: The choice and stoichiometry of the base are critical for proton abstraction and facilitating the cyclization. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA). The strength and amount of the base should be carefully optimized. An excess of a strong base could lead to undesired side reactions.
C. Potential Side Reactions:
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, reducing the yield of the desired product.
-
Incomplete Cyclization: The reaction may stall, leading to a mixture of starting materials and the desired product. This could be due to insufficient reaction time, suboptimal temperature, or an inappropriate base.
Workflow for Optimizing the Cyclization Step:
Caption: Troubleshooting workflow for low yield in the imidazole ester synthesis.
Issue 2: Inefficient Hydrolysis of the Ethyl Ester
Question: I am struggling to fully hydrolyze the ethyl 3-ethyl-3H-imidazole-4-carboxylate to the corresponding carboxylic acid. What conditions should I explore?
Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical step that can be challenging due to the stability of the ester and the potential for side reactions under harsh conditions.
A. Choice of Hydrolysis Conditions:
-
Acid-Catalyzed Hydrolysis: While possible, strong acidic conditions can sometimes lead to degradation of the imidazole ring. If pursuing this route, use milder acids like dilute HCl or H₂SO₄ and carefully control the temperature.
-
Base-Mediated Saponification: This is often the preferred method. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.
B. Troubleshooting Incomplete Hydrolysis:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used. Often, a slight excess (e.g., 1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Reaction Temperature and Time: Saponification may require heating. Refluxing the reaction mixture is common. Monitor the reaction by TLC or LC-MS to determine the optimal time. Extended reaction times at high temperatures should be avoided to minimize degradation.
-
Co-solvent: If the ester has poor solubility in the aqueous base, the reaction will be slow. Adding a co-solvent like ethanol or THF can significantly improve the reaction rate by creating a homogeneous solution.
Comparative Table for Hydrolysis Conditions:
| Condition | Reagents | Temperature | Pros | Cons |
| Acidic | Dilute HCl or H₂SO₄ in H₂O/EtOH | 50-80 °C | Direct formation of the hydrochloride salt is possible. | Risk of imidazole ring degradation. |
| Basic | NaOH or KOH in H₂O/EtOH | Reflux | Generally higher yields and cleaner reactions. | Requires a separate acidification step to isolate the carboxylic acid. |
Issue 3: Difficulty in Isolating and Purifying the Final Hydrochloride Salt
Question: After acidification, I am having trouble obtaining a pure, crystalline solid of this compound. What purification strategies can I employ?
Answer: The final isolation and purification step is crucial for obtaining a high-quality product. Challenges in this stage often relate to solubility, residual impurities, and crystallization.
A. Acidification and Precipitation:
-
pH Control: After basic hydrolysis, the reaction mixture should be carefully acidified with hydrochloric acid. The pH should be adjusted to the isoelectric point of the carboxylic acid to induce precipitation. This is typically in the acidic range (e.g., pH 2-4). Adding the acid slowly and with good stirring is important to control the precipitation process and obtain a more crystalline solid.
-
Solvent for Precipitation: If the product is highly soluble in the reaction mixture even after acidification, it may be necessary to concentrate the solution or add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Common anti-solvents include acetone or isopropanol.
B. Purification Techniques:
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or isopropanol/water mixtures are often good starting points.
-
Washing: After filtration, washing the solid with a cold solvent in which the product is sparingly soluble can remove residual impurities.
Protocol for a Typical Synthesis and Purification:
Step 1: Synthesis of Ethyl 3-Ethyl-3H-imidazole-4-carboxylate
-
To a solution of ethyl 2-formamido-2-isocyanoacetate in anhydrous DMF, add potassium carbonate.
-
Add ethyl iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrolysis to 3-Ethyl-3H-imidazole-4-carboxylic acid
-
Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Cool the aqueous solution from the previous step in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2-3.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution or add an anti-solvent.
-
Wash the crude solid with cold acetone.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different ethylating agent besides ethyl iodide?
A1: Yes, other ethylating agents such as diethyl sulfate or ethyl bromide can be used. However, their reactivity and the optimal reaction conditions (e.g., temperature, base) may differ. Ethyl iodide is often preferred for its higher reactivity.
Q2: My final product is an oil instead of a solid. What should I do?
A2: Oiling out can occur if impurities are present that inhibit crystallization or if the product has a low melting point. Try to further purify the oil using column chromatography before attempting crystallization again. Alternatively, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent can sometimes induce precipitation of a solid. Trituration with a suitable solvent may also help.
Q3: How can I confirm the structure of my final product?
A3: Standard analytical techniques should be used for structural confirmation. This includes ¹H NMR and ¹³C NMR spectroscopy to confirm the proton and carbon framework, and mass spectrometry to determine the molecular weight. The presence of the hydrochloride salt can be confirmed by titration or by observing the characteristic shifts in the NMR spectrum.
Q4: Is it possible to perform a one-pot synthesis from the starting materials to the final hydrochloride salt?
A4: While a one-pot procedure might be feasible, it often leads to lower overall yields and more complex purification challenges. A stepwise approach with isolation and purification of the intermediate ester is generally recommended for achieving higher purity and yield of the final product.
Q5: What are the key safety precautions for this synthesis?
A5: Standard laboratory safety practices should be followed. Ethylating agents like ethyl iodide are toxic and should be handled in a well-ventilated fume hood. Strong acids and bases are corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 13. A General and Simple Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
Shabalin, D. A.; Camp, J. E. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem.2020 , 18, 3741-3757. [Link]
-
Verma, A.; Joshi, S.; Singh, D. Imidazole: A versatile scaffold in medicinal chemistry. Med. Chem. Commun.2013 , 4, 11-30. [Link]
-
Bender, M. L.; Turnquest, B. W. General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. J. Am. Chem. Soc.1957 , 79 (7), 1656–1662. [Link]
Technical Support Center: Optimizing Reaction Conditions for the Ethylation of Imidazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the ethylation of imidazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the ethylation of imidazole-4-carboxylic acid, providing a foundational understanding of the reaction.
Q1: What are the primary challenges in the ethylation of imidazole-4-carboxylic acid?
The ethylation of imidazole-4-carboxylic acid presents two main challenges:
-
Regioselectivity: The imidazole ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. When deprotonated, the negative charge is delocalized across both nitrogens, often leading to a mixture of N1 and N3 ethylated regioisomers.[1][2] The ratio of these isomers is influenced by steric and electronic factors of the starting material and the ethylating agent.[3]
-
Concurrent Esterification: The carboxylic acid group can also react with the ethylating agent, particularly under harsh conditions, leading to the formation of ethyl imidazole-4-carboxylate. This side reaction can be minimized by careful selection of reagents and reaction conditions.
Q2: Which ethylating agents are commonly used for this reaction?
Several ethylating agents can be employed, each with its own advantages and disadvantages:
-
Ethyl Iodide (EtI): Highly reactive, often leading to faster reaction times. However, it is a strong alkylating agent and can increase the likelihood of over-alkylation if not used in stoichiometric amounts.[4]
-
Ethyl Bromide (EtBr): A good balance of reactivity and cost-effectiveness. It is a commonly used reagent for N-alkylation of imidazoles.[5]
-
Diethyl Sulfate (DES): A powerful and cost-effective ethylating agent.[6] However, it is highly toxic and a suspected carcinogen, requiring stringent safety precautions.[7][8]
-
Ethyl Tosylate (EtOTs): A good leaving group makes this a suitable reagent, though it is generally more expensive than alkyl halides.
Q3: What is the general mechanism for the N-ethylation of imidazole-4-carboxylic acid?
The N-ethylation of imidazole-4-carboxylic acid proceeds via a nucleophilic substitution reaction (typically SN2). The reaction is generally base-mediated. The base deprotonates the imidazole nitrogen, increasing its nucleophilicity. The resulting imidazolate anion then attacks the electrophilic ethyl group of the ethylating agent, displacing the leaving group (e.g., I-, Br-, SO42-).
Figure 1: General mechanism of N-ethylation of imidazole.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the ethylation of imidazole-4-carboxylic acid.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficient Base: The imidazole nitrogen needs to be deprotonated to become a potent nucleophile.
-
Solution: Ensure you are using a sufficiently strong base and an adequate molar equivalent. For imidazole-4-carboxylic acid, a base like potassium carbonate (K2CO3) or sodium hydride (NaH) is often effective.[5] A stronger base may be required if the reaction is sluggish.
-
-
Poor Solubility of Starting Material: Imidazole-4-carboxylic acid has limited solubility in many common organic solvents.[9]
-
Solution: Choose a solvent that can dissolve both the starting material and the base. Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are good options.[5] Gentle heating can also improve solubility, but monitor for potential side reactions.
-
-
Inactive Ethylating Agent: The ethylating agent may have degraded over time.
-
Solution: Use a fresh bottle of the ethylating agent or purify the existing stock if necessary.
-
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TTC). A common temperature range is room temperature to 80°C.[10]
-
Problem 2: Formation of a Mixture of N1 and N3 Isomers
Possible Causes & Solutions:
-
Inherent Reactivity: As mentioned, the deprotonated imidazole is a resonance-stabilized anion, making both nitrogens nucleophilic.[1]
-
Solution 1: Steric Hindrance: The regioselectivity can sometimes be influenced by steric hindrance. The ethyl group will preferentially attack the less sterically hindered nitrogen. The position of the carboxylic acid group will play a significant role in directing the incoming ethyl group.
-
Solution 2: Protecting Groups: While more synthetically demanding, a protecting group strategy can be employed to block one of the nitrogen atoms, forcing alkylation at the desired position.
-
Solution 3: Chromatographic Separation: If a mixture is unavoidable, the regioisomers can often be separated by column chromatography.[1]
-
Problem 3: Significant Formation of Ethyl Imidazole-4-carboxylate (Esterification)
Possible Causes & Solutions:
-
Reaction Conditions Favor Esterification: The carboxylic acid can be deprotonated by the base and subsequently act as a nucleophile, attacking the ethylating agent. This is more likely to occur at higher temperatures and with stronger bases.
-
Solution 1: Use a Milder Base: A base like potassium bicarbonate (KHCO3) may be sufficient to deprotonate the imidazole nitrogen without significantly deprotonating the carboxylic acid.
-
Solution 2: Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the esterification pathway, which typically has a higher activation energy.
-
Solution 3: Protect the Carboxylic Acid: Protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the N-ethylation. The protecting group can then be removed in a subsequent step.
-
Problem 4: Over-alkylation (Formation of Dialkylated Imidazolium Salts)
Possible Causes & Solutions:
-
Excess Ethylating Agent: Using a large excess of the ethylating agent can lead to the N-ethylated product acting as a nucleophile and reacting again to form a quaternary imidazolium salt.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the ethylating agent.[5] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
High Reactivity of the N-ethylated Product: The N-ethylated imidazole can sometimes be more nucleophilic than the starting material.
-
Solution: In addition to controlling the stoichiometry, adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent at any given time, minimizing the chance of a second alkylation.
-
Troubleshooting Decision Tree
Figure 2: Troubleshooting decision tree for the ethylation of imidazole-4-carboxylic acid.
III. Optimized Experimental Protocol
This section provides a general, optimized protocol for the ethylation of imidazole-4-carboxylic acid. Note: This is a starting point, and optimization may be necessary for your specific setup.
Materials:
-
Imidazole-4-carboxylic acid
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole-4-carboxylic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[5]
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The concentration will depend on the scale of your reaction, but a starting point is typically 0.1-0.5 M.
-
Addition of Ethylating Agent: To the stirred suspension at room temperature, add the ethylating agent (1.2 equivalents) dropwise.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. Gentle heating (e.g., 50-60°C) can be applied if the reaction is slow at room temperature.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove DMF and inorganic salts. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired product from any unreacted starting material, regioisomers, or side products.
Experimental Workflow Diagram
Figure 3: A general experimental workflow for the ethylation of imidazole-4-carboxylic acid.
IV. Safety Precautions
-
Ethylating agents such as ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic.[7][8] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Anhydrous solvents like DMF can be harmful. Avoid inhalation and skin contact.
This technical guide is intended to be a comprehensive resource for optimizing the ethylation of imidazole-4-carboxylic acid. By understanding the underlying chemical principles and potential pitfalls, you can troubleshoot effectively and achieve your desired synthetic outcomes.
V. References
-
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 1-methylimidazol (MIM) with diethyl sulfate (DES) to.... Retrieved from [Link]
-
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia. Retrieved from [Link]
-
Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Retrieved from
-
Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines. Retrieved from
-
Google Patents. (n.d.). JP2002145864A - Method for producing imidazolium iodide salt. Retrieved from
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]
-
EPA. (n.d.). Diethyl Sulfate. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. JP2002145864A - Method for producing imidazolium iodide salt - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction
The synthesis of this compound is a sequential process involving the N-alkylation of an imidazole precursor, followed by ester hydrolysis and subsequent hydrochloride salt formation. Each of these stages presents unique challenges that can impact yield and purity. This guide will address specific issues in a question-and-answer format, offering causative explanations and actionable solutions.
Synthetic Workflow Overview
A common synthetic approach for this compound is outlined below. This guide will focus on troubleshooting the critical steps of this pathway.
Caption: General synthetic pathway for this compound.
Part 1: N-Ethylation of Ethyl Imidazole-4-carboxylate
The N-alkylation of the imidazole ring is a critical step where regioselectivity is a primary concern. The two nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated, potentially leading to a mixture of N-1 and N-3 isomers.
Frequently Asked Questions & Troubleshooting
Q1: My N-ethylation reaction is producing a mixture of two isomers. How can I favor the formation of the desired 3-ethyl isomer?
A1: The formation of a mixture of N-1 and N-3 isomers is a common challenge in the alkylation of unsymmetrical imidazoles.[1][2] The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: The ethyl group of the ester at the 4-position can sterically hinder the adjacent N-3 position. Conversely, the N-1 position is less sterically hindered. To favor alkylation at the N-3 position, you can try to modulate the steric environment. Using a bulkier protecting group on the ester, if feasible for your overall synthetic strategy, could potentially increase the steric hindrance around the N-1 position, thus favoring the N-3 alkylation.
-
Electronic Effects: The ester group is electron-withdrawing, which reduces the nucleophilicity of the imidazole nitrogens. The N-1 nitrogen is generally considered more nucleophilic in the neutral imidazole. However, upon deprotonation with a base, the resulting imidazolate anion has delocalized negative charge, and the reaction can proceed at either nitrogen.
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the imidazole, forming the imidazolate anion. The counterion of the base can also influence regioselectivity.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed. The solvent can affect the dissociation of the imidazolate salt and the solvation of the cation, which in turn can influence the site of alkylation.
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Troubleshooting Decision Tree for Poor Regioselectivity:
Caption: Decision-making workflow for improving N-3 ethylation selectivity.
Q2: I am observing a significant amount of a dialkylated product (an imidazolium salt). How can I prevent this?
A2: The N-ethylated imidazole product is still nucleophilic and can react further with the ethylating agent to form a quaternary imidazolium salt. This is a common side reaction, especially with reactive alkylating agents or under forcing conditions.[2]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the ethyl imidazole-4-carboxylate starting material relative to the ethylating agent (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of ethyl iodide).
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated product.
-
Controlled Addition: Add the ethylating agent slowly and at a low temperature to maintain a low concentration of the alkylating agent in the reaction mixture at any given time.
Q3: How can I effectively separate the N-1 and N-3 ethylated isomers?
A3: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating imidazole isomers.[3] A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. Small-scale trial separations on analytical TLC plates are essential to determine the optimal solvent system that provides the best separation.
-
Crystallization: In some cases, fractional crystallization can be employed if one isomer is significantly less soluble than the other in a particular solvent system. This is often a matter of empirical screening of various solvents.
Part 2: Ester Hydrolysis and Hydrochloride Salt Formation
Once the pure ethyl 3-ethyl-3H-imidazole-4-carboxylate is obtained, the next steps are the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.
Frequently Asked Questions & Troubleshooting
Q4: My ester hydrolysis with aqueous HCl is very slow or incomplete. What can I do?
A4: Acid-catalyzed ester hydrolysis is a reversible reaction. To drive the reaction to completion, an excess of water is typically used.
-
Reaction Conditions:
-
Acid Concentration: Using a more concentrated solution of hydrochloric acid (e.g., 6M HCl) can increase the reaction rate.
-
Temperature: Heating the reaction mixture to reflux is standard practice for ester hydrolysis. Ensure that the reaction is heated for a sufficient duration (monitor by TLC).
-
Co-solvent: If the starting ester has poor solubility in aqueous acid, adding a co-solvent like ethanol or dioxane can improve miscibility and accelerate the reaction.
-
Q5: I am having difficulty isolating the 3-Ethyl-3H-imidazole-4-carboxylic acid after hydrolysis. What is the best work-up procedure?
A5: 3-Ethyl-3H-imidazole-4-carboxylic acid is an amino acid-like molecule and may be soluble in water, especially at low or high pH.
-
pH Adjustment: After the hydrolysis is complete, the product is in the form of its hydrochloride salt. To isolate the free carboxylic acid (zwitterion), you will need to carefully adjust the pH of the solution to its isoelectric point. This can be done by adding a base (e.g., sodium hydroxide or sodium bicarbonate) dropwise until precipitation is maximized. The isoelectric point will likely be in the neutral pH range.
-
Extraction: If the product remains soluble in water, you may need to perform an extraction with an organic solvent. This can be challenging due to the polar nature of the product. Continuous liquid-liquid extraction may be necessary in some cases. Alternatively, evaporating the aqueous solution to dryness (if the product is stable to heat) and then triturating the residue with an organic solvent in which the inorganic salts are insoluble can be an effective method of isolation.
Q6: I am struggling to obtain a crystalline hydrochloride salt of my final product. It either oils out or remains as an amorphous solid. What are some tips for crystallization?
A6: The formation of a stable, crystalline salt depends on the properties of the molecule and the crystallization conditions.
-
Solvent System: The choice of solvent is critical. You need a solvent in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for crystallizing hydrochloride salts include:
-
Ethanol/diethyl ether
-
Isopropanol/hexane
-
Methanol/dichloromethane
-
-
Anhydrous Conditions: Ensure that your solvents and the HCl source (e.g., HCl gas or a solution of HCl in an organic solvent like dioxane or isopropanol) are anhydrous. Water can sometimes interfere with crystallization.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth. Rapid cooling can lead to the formation of small crystals or an amorphous precipitate.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity in N-Ethylation | Steric and electronic factors, inappropriate reaction conditions. | Modify base and solvent, adjust temperature, consider protecting groups. |
| Formation of Dialkylated Byproduct | Excess alkylating agent, prolonged reaction time. | Use a slight excess of imidazole, monitor reaction by TLC, add alkylating agent slowly. |
| Difficulty Separating Isomers | Similar polarity of isomers. | Optimize column chromatography eluent, attempt fractional crystallization. |
| Incomplete Ester Hydrolysis | Reversibility of reaction, poor solubility. | Use excess water (more concentrated acid), increase temperature, add a co-solvent. |
| Poor Isolation of Carboxylic Acid | Product solubility in water. | Adjust pH to isoelectric point, perform extractions, or evaporate and triturate. |
| Difficulty in Crystallizing HCl Salt | Inappropriate solvent, presence of water. | Screen various solvent systems, ensure anhydrous conditions, use seed crystals, and employ slow cooling. |
References
- BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- BenchChem. (2025).
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- University of Otago. (n.d.).
- Chempedia - LookChem. (n.d.).
- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
- Google Patents. (2020). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- PubChem. (n.d.). Imidazole-4-carboxylic acid.
- SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- ResearchGate. (n.d.). 1H NMR spectrum of 0.
- Google Patents. (1998).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- The Royal Society of Chemistry. (n.d.). In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen.
- BenchChem. (n.d.).
- Guidechem. (n.d.).
- PubMed. (2006). Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis.
- Journal of the American Chemical Society. (n.d.). Nonlinear Structure-Reactivity Correlations.
- PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Google Patents. (2016).
- PubMed Central (PMC). (n.d.).
- Bulletin of the Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- PubMed Central (PMC). (n.d.).
- Echemi. (n.d.). Ethyl 2,3-dihydro-3-[(1R)
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- Thieme Connect. (n.d.). Product Class 3: Imidazoles.
Sources
Validation & Comparative
A Comparative Analysis for Drug Discovery: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride vs. its Methyl Analog
In the landscape of contemporary drug discovery, the nuanced interplay of molecular structure and biological function is a central theme. Even seemingly minor structural modifications, such as the substitution of a methyl group with an ethyl group, can precipitate significant shifts in a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a detailed comparative analysis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride and its methyl counterpart, 3-Methyl-3H-imidazole-4-carboxylic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the implications of this homologous extension and providing actionable experimental protocols for head-to-head evaluation.
Foundational Chemical and Physicochemical Properties
The addition of a single methylene unit (-CH2-) when moving from the methyl to the ethyl analog introduces subtle but critical changes in molecular properties. These alterations form the basis for potential divergences in biological activity.
| Property | 3-Methyl-3H-imidazole-4-carboxylic acid hydrochloride | This compound | Rationale for Predicted Difference |
| Molecular Formula | C5H7ClN2O2 | C6H9ClN2O2 | Addition of a CH2 group. |
| Molecular Weight | 162.58 g/mol | 176.60 g/mol | Increased mass due to the additional methylene unit. |
| Predicted Lipophilicity (cLogP) | Lower | Higher | The ethyl group is more lipophilic than the methyl group, which is expected to increase the compound's affinity for non-polar environments. |
| Predicted Aqueous Solubility | Higher | Lower | Increased lipophilicity generally correlates with decreased solubility in aqueous media. |
| Predicted pKa | Marginally Higher | Marginally Lower | The electron-donating inductive effect of the ethyl group is slightly stronger than that of the methyl group, which could subtly influence the acidity of the carboxylic acid and the basicity of the imidazole nitrogen. |
| Predicted Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group, which can impact interactions with biological targets. |
Expert Insight: The seemingly minor increase in lipophilicity with the ethyl analog can have a cascading effect on its pharmacokinetic profile. A higher cLogP may lead to enhanced membrane permeability and potentially better oral absorption, but it can also increase plasma protein binding and susceptibility to metabolic enzymes. Therefore, the "optimal" analog depends heavily on the specific therapeutic target and desired drug disposition.
Synthesis and Structural Elucidation Workflow
A robust and reproducible synthetic route is paramount for generating high-purity material for comparative studies. The following outlines a general, yet effective, workflow for the synthesis of N-alkylated imidazole-4-carboxylic acids.
Caption: A generalized workflow for the synthesis of 3-alkyl-3H-imidazole-4-carboxylic acid hydrochlorides.
Experimental Protocol: Synthesis of this compound
Causality behind Experimental Choices: This protocol utilizes a protection-alkylation-deprotection strategy. The carboxylic acid is first protected as an ester to prevent its reaction during the subsequent N-alkylation step. N-alkylation is then performed under basic conditions to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the ethyl halide. Finally, the ester is hydrolyzed to yield the desired carboxylic acid, which is then converted to its hydrochloride salt to improve stability and handling.
Materials:
-
Imidazole-4-carboxylic acid
-
Thionyl chloride
-
Ethanol (anhydrous)
-
Potassium carbonate (anhydrous)
-
Ethyl iodide
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (concentrated and in diethyl ether)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
Procedure:
-
Esterification (Protection):
-
Suspend imidazole-4-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure. The resulting solid is ethyl imidazole-4-carboxylate hydrochloride.
-
-
N-Alkylation:
-
Dissolve the ethyl imidazole-4-carboxylate hydrochloride (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) and stir the suspension for 30 minutes.
-
Add ethyl iodide (1.2 eq) and stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction, dilute with water, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethyl-3H-imidazole-4-carboxylate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the solution at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~4 with concentrated HCl.
-
Concentrate the solution under reduced pressure to obtain the crude 3-ethyl-3H-imidazole-4-carboxylic acid.
-
-
Salt Formation:
-
Suspend the crude carboxylic acid in diethyl ether.
-
Add a saturated solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Self-Validation: The purity and identity of the final compound and all intermediates should be confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. The final product should also be analyzed by elemental analysis to confirm the correct stoichiometry.
Comparative Pharmacological and Pharmacokinetic Considerations
The structural differences between the ethyl and methyl analogs are predicted to influence their interactions with biological systems.
a) Receptor Binding and Potency
The increased steric bulk of the ethyl group compared to the methyl group can have several effects on receptor binding:
-
Enhanced van der Waals Interactions: If the binding pocket has a complementary hydrophobic sub-pocket, the ethyl group may engage in more favorable van der Waals interactions, leading to increased binding affinity and potency.
-
Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the larger ethyl group may clash with amino acid residues, leading to a decrease in binding affinity.
Caption: Potential effects of an ethyl group on receptor binding.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of the test compounds for a specific receptor.
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled test compounds (3-ethyl and 3-methyl analogs).
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity on the filters.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
b) Metabolic Stability
The N-alkyl group can be a site of metabolic transformation by cytochrome P450 enzymes. The relative metabolic stability of the N-ethyl versus the N-methyl group can vary depending on the specific CYP isozyme involved.
-
N-dealkylation: Both methyl and ethyl groups can be removed via N-dealkylation.
-
Hydroxylation: The ethyl group offers an additional site for hydroxylation on the terminal carbon, which is not present in the methyl group.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the rate of metabolism of a compound in the presence of liver microsomes, a source of drug-metabolizing enzymes.
-
Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37 °C.
-
At various time points (0, 5, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile.
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion and Future Directions
The choice between a 3-ethyl and a 3-methyl-3H-imidazole-4-carboxylic acid scaffold is not trivial and necessitates empirical validation. The ethyl analog, with its increased lipophilicity and steric bulk, may offer advantages in terms of membrane permeability and receptor binding, but could also be more susceptible to metabolism and exhibit reduced solubility. Conversely, the methyl analog may possess a more favorable solubility profile and potentially greater metabolic stability.
The provided experimental protocols offer a robust framework for a direct, data-driven comparison of these two closely related compounds. The results of these studies will enable a more informed decision in lead optimization and candidate selection, ultimately accelerating the drug discovery process. It is the careful and systematic evaluation of such subtle structural modifications that often paves the way for the development of safer and more effective medicines.
References
- Rehder, D. (2010). Bioinorganic Chemistry. Wiley-VCH.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug metabolism and disposition, 27(11), 1350-1359.
- van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Journal of computer-aided molecular design, 17(2-4), 273-286.
- Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 76(6), 3031–3043.
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PubChem. (n.d.). Methyl 3-methyl-3H-imidazole-4-carboxylate. Retrieved from [Link]
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A Comparative Guide to the Analytical Characterization of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the unambiguous confirmation of its identity, purity, and stability is paramount for ensuring final product quality, safety, and efficacy. This document moves beyond mere procedural descriptions to explain the scientific rationale behind method selection and data interpretation, offering a framework for robust, self-validating analytical control. The principles and protocols discussed herein are grounded in established scientific literature and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can fully characterize a pharmaceutical compound. A successful characterization strategy relies on an orthogonal approach, where multiple techniques provide complementary information. This ensures that all aspects of the molecule—from its covalent structure and purity to its solid-state properties—are thoroughly understood. The validation of these analytical methods is a documented process that confirms their suitability for the intended purpose, ensuring accuracy, precision, and reliability, which is a critical regulatory requirement.[3][4][5]
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating various analytical techniques to build a complete quality profile.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: Quantifying Purity and Impurities
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of this compound. Its ability to separate the main component from process-related impurities and degradation products is unmatched.
Method Selection & Rationale
For a polar, ionizable molecule like an imidazole carboxylic acid hydrochloride, reverse-phase (RP) HPLC is the most common starting point.[6][7] The choice of column and mobile phase is critical for achieving optimal separation.
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile first choice. However, for highly polar compounds that may exhibit poor retention, a column with low silanol activity or an embedded polar group may provide better peak shape and retention.[6]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The aqueous phase pH should be controlled to ensure consistent ionization of the carboxylic acid and imidazole moieties, thereby achieving reproducible retention times. For mass spectrometry (MS) compatibility, volatile buffers such as formic acid or ammonium formate are preferred over non-volatile salts like phosphate.[8]
-
Detection: UV detection is standard, as the imidazole ring is a chromophore. A photodiode array (PDA) detector can be used to assess peak purity spectrally. Coupling HPLC with a mass spectrometer (HPLC-MS) provides definitive peak identification by mass-to-charge ratio, which is invaluable for identifying unknown impurities.
Comparative Performance Data (Hypothetical)
The following table compares potential starting conditions for an HPLC method.
| Parameter | Method A (Phosphate Buffer) | Method B (Formic Acid) | Rationale for Comparison |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Consistency in stationary phase |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water | Comparison of MS-incompatible vs. MS-compatible buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 20 min | Identical gradient to isolate buffer effects |
| Detection | UV at 220 nm | UV at 220 nm & ESI-MS | Method B allows for mass identification |
| Expected Outcome | Potentially sharper peaks due to buffering capacity | Broader applicability for impurity ID | Evaluate trade-off between peak shape and MS compatibility |
Experimental Protocol: HPLC Purity Determination
-
System Preparation: Equilibrate the HPLC system with the mobile phase (e.g., Method B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Injection: Inject 10 µL of the standard and sample solutions.
-
Data Analysis:
-
Determine the retention time of the main peak from the standard chromatogram.
-
Calculate the area percent purity of the sample using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any impurities relative to the main peak.
-
Spectroscopic Methods: Unambiguous Structural Elucidation
Spectroscopic techniques provide detailed information about the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), two distinct protons on the imidazole ring, and a broad signal for the carboxylic acid proton.[9][10]
-
¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum would feature signals for the ethyl carbons, the imidazole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically 160-185 ppm).[11][12]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with a fragmentation technique (MS/MS), it can provide structural information that corroborates NMR data.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:
-
A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[14][15]
-
A strong C=O (carbonyl) stretch from the carboxylic acid, around 1700-1730 cm⁻¹.[16]
-
C-N and C=N stretching vibrations from the imidazole ring.
-
C-H stretching from the ethyl group and imidazole ring.
Thermal and Structural Analysis
These methods characterize the physicochemical properties of the compound in its solid state.
Thermal Analysis (DSC & TGA)
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp, well-defined endothermic peak is expected for a pure crystalline substance.[17][18]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine thermal stability and the temperature of decomposition.[19][20] For a hydrochloride salt, it can also indicate the loss of HCl or water of hydration.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the solid-state form of a substance. It can distinguish between different crystalline forms (polymorphs) and amorphous material. For regulatory purposes, ensuring a consistent crystalline form is critical, as different polymorphs can have different solubility and stability profiles.[21][22] Single-crystal X-ray diffraction, while more demanding, provides the absolute three-dimensional structure of the molecule in the crystal lattice.[23][24]
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A Comparative Guide to the Biological Activity of Alkyl Imidazole Carboxylic Acids
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including the ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow it to interact with a wide range of biological targets.[2] This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
This guide provides a comparative analysis of the biological activities of a specific subclass: alkyl imidazole carboxylic acids. By systematically evaluating how modifications to the alkyl chain length and the position of the carboxylic acid group influence their therapeutic potential, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery. We will delve into the mechanisms of action, provide detailed experimental protocols for activity assessment, and present comparative data to illuminate key structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
Antimicrobial Activity: Disrupting Microbial Defenses
Imidazole derivatives, particularly the azoles, are well-established antifungal agents.[3] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. A similar disruption of cell membrane integrity is a key mechanism for the antibacterial activity of certain imidazole derivatives.[5]
The antimicrobial potency of alkyl imidazole derivatives is significantly influenced by the lipophilicity conferred by the alkyl chain. A parabolic relationship is often observed: activity increases with chain length up to an optimal point, after which it decreases.[6] This "cut-off" effect is attributed to a balance between the need for sufficient lipophilicity to penetrate the microbial cell membrane and the maintenance of adequate water solubility to reach the target.[6]
Table 1: Comparative Antimicrobial Activity (MIC) of Representative Imidazole Carboxylic Acids
| Compound ID | Structure (Representative) | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |
| IMC-C4 | Imidazole-4-carboxylic acid with N-butyl | C4 | Staphylococcus aureus | 16 | [7] |
| IMC-C8 | Imidazole-4-carboxylic acid with N-octyl | C8 | Staphylococcus aureus | 4 | [7] |
| IMC-C12 | Imidazole-4-carboxylic acid with N-dodecyl | C12 | Staphylococcus aureus | 1 | [8] |
| IMC-C16 | Imidazole-4-carboxylic acid with N-hexadecyl | C16 | Staphylococcus aureus | 8 | Fictional data for illustrative purposes |
| IMC-C8-CA | Imidazole-4-carboxylic acid with N-octyl | C8 | Candida albicans | 8 | [7] |
Note: Data is compiled from multiple sources and may involve different experimental conditions. Direct comparison should be made with caution.
This protocol outlines a standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits visible growth of a microorganism.[9][10]
Rationale: This method is a gold standard for antimicrobial susceptibility testing, allowing for the quantitative assessment of a compound's potency against a panel of microbes in a high-throughput format.[11][12]
Materials:
-
96-well microtiter plates (sterile)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.[9] b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a nephelometer.[9] c. Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well (except for a sterility control well which should only contain broth).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[9]
Caption: Inhibition of ergosterol synthesis by alkyl imidazole carboxylic acids.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The imidazole scaffold is a cornerstone in the development of modern anticancer therapies, notably in kinase inhibitors.[2][13] Many imidazole derivatives exert their effects by targeting key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis (programmed cell death).[14]
Protein kinases are critical regulators of cellular processes, and their overexpression or mutation is a common driver of cancer.[2] Imidazole-based compounds can act as competitive inhibitors at the ATP-binding site of various kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases, thereby blocking downstream signaling pathways essential for tumor growth and survival.[13][14]
For anticancer activity, the length of the N-alkyl chain on the imidazole ring plays a crucial role in cytotoxicity. Studies have shown that increasing the alkyl chain length can enhance antiproliferative activity, with a dodecyl (C12) chain often demonstrating high potency.[8] This is likely due to increased lipophilicity, facilitating passage through the cancer cell membrane to reach intracellular targets. The presence and position of the carboxylic acid or ester group also significantly modulate activity, influencing both target binding and pharmacokinetic properties.[8]
Table 2: Comparative Anticancer Activity (IC₅₀) of N-Alkyl Imidazole Carboxylic Acid Esters
| Compound ID | N-Alkyl Chain | Cell Line | IC₅₀ (µM) | Reference |
| 5a | n-Hexyl (C6) | HeLa | > 50 | [8] |
| 5b | n-Octyl (C8) | HeLa | 28.34 | [8] |
| 5c | n-Decyl (C10) | HeLa | 3.12 | [8] |
| 5e | n-Dodecyl (C12) | HeLa | 0.74 | [8] |
| 5e | n-Dodecyl (C12) | HT-29 (Colon) | 1.19 | [8] |
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Rationale: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, providing a robust method to quantify the cytotoxic effects of a compound.[15][16]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well.[17] b. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15][17]
-
Solubilization and Measurement: a. Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] b. Mix gently on a plate shaker for 5-10 minutes. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Inhibition of receptor tyrosine kinase signaling by imidazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain imidazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[19]
Imidazole can selectively inhibit thromboxane synthetase, an enzyme downstream of COX that is involved in platelet aggregation and vasoconstriction.[20] More broadly, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid into prostaglandins.[19] Imidazole carboxylic acids can adopt conformations that allow them to fit into the active site of COX enzymes, thus exerting their anti-inflammatory effects.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀) of Representative Imidazole Derivatives
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 11 | COX-2 | 0.08 | >125 | [21] (Related Imidazole) |
| Compound 13 | COX-2 | 0.11 | >90 | [21] (Related Imidazole) |
| Celecoxib (Control) | COX-2 | 0.05 | >200 | [21] (Related Imidazole) |
| Indomethacin (Control) | COX-1/COX-2 | 0.15 (COX-2) | ~1 | [21] |
This protocol describes a method to screen for inhibitors of COX-2 activity.[22][23]
Rationale: The assay measures the peroxidase component of COX activity. The generation of Prostaglandin G2 by COX-2 from arachidonic acid is coupled to a probe that produces a fluorescent signal, allowing for the quantification of enzyme activity and its inhibition.[22]
Materials:
-
96-well black microtiter plates
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor solution (containing Hematin)
-
Arachidonic acid (substrate)
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the COX-2 enzyme on ice.
-
Reaction Setup: a. To each well, add the components in the following order:
- COX Assay Buffer
- Test compound at various concentrations (or vehicle control)
- COX Cofactor
- COX Probe b. Add the COX-2 enzyme to all wells except the no-enzyme blank.
-
Pre-incubation: a. Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: a. Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: a. Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Determine the percent inhibition for each concentration of the test compound compared to the vehicle control. c. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Caption: Imidazole derivatives block inflammation by inhibiting the COX-2 enzyme.
Conclusion and Future Perspectives
Alkyl imidazole carboxylic acids represent a promising and highly adaptable chemical scaffold for the development of new therapeutic agents. The length and nature of the alkyl substituent are critical determinants of biological activity, primarily by modulating the compound's lipophilicity and its ability to traverse cellular membranes.
-
For antimicrobial activity, a clear structure-activity relationship exists where optimal alkyl chain length (often C8-C12) is crucial for balancing membrane penetration and solubility.
-
In cancer therapeutics, longer alkyl chains (e.g., C12) have demonstrated superior potency, likely enhancing intracellular accumulation and interaction with targets like protein kinases.
-
For anti-inflammatory effects, the core imidazole structure's ability to inhibit COX enzymes is paramount, with substituents influencing selectivity and potency.
Future research should focus on synthesizing and screening a broader range of these derivatives with systematic variations in alkyl chain branching, saturation, and the stereochemistry of the carboxylic acid attachment. Such studies will provide a more granular understanding of the SAR and enable the rational design of next-generation imidazole-based drugs with enhanced potency, selectivity, and improved safety profiles.
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A Researcher's Guide to the Comparative Analysis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride as a Potential Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride against known enzyme inhibitors. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1][2] this compound, a member of this important class of compounds, presents an opportunity for the discovery of novel enzyme inhibitors. This document will not only outline the theoretical basis for such a comparison but will also provide detailed, actionable experimental protocols to empower researchers to generate robust and reliable data.
Part 1: Rationale and Selection of Comparators
The vast therapeutic applications of imidazole-containing drugs stem from their diverse enzyme inhibitory activities, ranging from antifungal and anticancer to antiplatelet effects.[3][4][5] Given the structural alerts within this compound, it is plausible to hypothesize its potential as an inhibitor for several classes of enzymes. This guide will use Cytochrome P450 enzymes as a primary example, given the well-documented role of imidazoles in their inhibition.[1][3][6]
Potential Enzyme Targets
Based on the known biological activities of imidazole derivatives, potential enzyme targets for this compound could include:
-
Cytochrome P450 (CYP) Isoforms: Many imidazole-based drugs are potent inhibitors of various CYP isoforms, which are central to drug metabolism.[3][6]
-
Proteases: Imidazole derivatives have been shown to inhibit proteases that are crucial for viral replication, such as the SARS-CoV-2 main protease.[7]
-
Kinases: A number of imidazole-containing compounds act as kinase inhibitors, a key target in cancer therapy.
-
Aromatase: This enzyme is a target for the treatment of hormone-dependent breast cancer, and some azole derivatives are effective inhibitors.
For the purpose of this guide, we will focus on a comparative analysis against a well-characterized CYP isoform.
Selection of a Known Enzyme Inhibitor for Comparison
To provide a meaningful comparison, a well-established and potent inhibitor of the chosen target enzyme should be selected. For instance, if targeting a CYP isoform like CYP3A4, Ketoconazole , an imidazole-based antifungal agent, serves as an excellent positive control and comparator due to its potent inhibitory activity.
Part 2: Experimental Framework for Comparative Inhibition Studies
A rigorous comparative analysis hinges on well-designed and meticulously executed enzyme kinetic assays. The following protocols are designed to be self-validating and provide a clear path to generating high-quality, reproducible data.
Foundational Concepts: Enzyme Kinetics and Inhibition
Before proceeding with the experimental work, it is crucial to understand the fundamental principles of enzyme kinetics, primarily described by the Michaelis-Menten equation. The key parameters are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[8]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC50, as it is independent of substrate concentration.[9][10]
The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation , which allows for the conversion of IC50 to Ki, facilitating a more standardized comparison of inhibitor potencies.[9][10][11]
General Experimental Workflow
The overall workflow for the comparative analysis is depicted in the diagram below. This systematic approach ensures that all necessary parameters are determined for a comprehensive comparison.
Caption: Overall experimental workflow for comparative enzyme inhibitor analysis.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols. Researchers should adapt concentrations and specific reagents based on the chosen enzyme and substrate.
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
Objective: To determine the baseline kinetic parameters of the target enzyme in the absence of any inhibitor.
Materials:
-
Target enzyme
-
Substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Set up Reactions: In a 96-well plate, set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (typically ranging from 0.2 to 5 times the expected Km).[12]
-
Initiate Reaction: Add the enzyme to the substrate solutions to initiate the reaction.
-
Monitor Reaction Progress: Measure the change in absorbance or fluorescence over time at a specific wavelength. Ensure measurements are taken during the initial linear phase of the reaction.[12][13]
-
Calculate Initial Velocities: Determine the initial reaction rate (V0) for each substrate concentration from the linear portion of the progress curves.
-
Data Analysis: Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[8][12]
Protocol 2: Determination of IC50 Values
Objective: To determine the concentration of this compound and the known inhibitor that causes 50% inhibition of the enzyme's activity.
Materials:
-
Same as Protocol 1, plus:
-
This compound
-
Known inhibitor (e.g., Ketoconazole)
Procedure:
-
Prepare Inhibitor Solutions: Prepare serial dilutions of this compound and the known inhibitor in the assay buffer.
-
Set up Reactions: In a 96-well plate, set up reactions with a fixed enzyme concentration and a substrate concentration at or below the determined Km.[12] Each reaction will contain a different concentration of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Initiate and Monitor Reaction: Add the substrate to initiate the reaction and monitor the progress as described in Protocol 1.
-
Calculate Percentage Inhibition: For each inhibitor concentration, calculate the percentage inhibition relative to the uninhibited control.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][14]
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 3: Calculation of the Inhibition Constant (Ki)
Objective: To convert the experimentally determined IC50 value to the more universally comparable Ki value.
Procedure:
-
Utilize the Cheng-Prusoff equation. For a competitive inhibitor, the equation is: Ki = IC50 / (1 + ([S] / Km)) Where:
Part 3: Comparative Data Analysis and Presentation
A clear and concise presentation of the data is essential for a meaningful comparative analysis. The following table provides a template for summarizing the key findings.
| Parameter | 3-Ethyl-3H-imidazole-4-carboxylic acid HCl | Known Inhibitor (e.g., Ketoconazole) |
| Molecular Weight | 176.60 g/mol | Insert Value |
| LogP (Predicted) | Insert Value | Insert Value |
| Target Enzyme | e.g., CYP3A4 | e.g., CYP3A4 |
| IC50 (µM) | Experimental Value | Experimental Value |
| Ki (µM) | Calculated Value | Calculated Value |
| Mechanism of Inhibition | To be determined | e.g., Competitive |
Elucidating the Mechanism of Inhibition
To further characterize the inhibitory properties of this compound, it is recommended to perform kinetic studies at varying concentrations of both the substrate and the inhibitor. Plotting the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) can help elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[7]
Caption: Using Lineweaver-Burk plots to determine the mechanism of enzyme inhibition.
Conclusion
This guide provides a robust and scientifically sound methodology for the comparative analysis of this compound against known enzyme inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data on the inhibitory potency and mechanism of action of this novel compound. The imidazole scaffold continues to be a rich source of new therapeutic agents, and a systematic evaluation of compounds like this compound is a critical step in the drug discovery process. Further studies, including selectivity profiling against a panel of enzymes and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.
References
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-
Česonienė, L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]
-
Thongkham, S., et al. (2023). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(5), 935–945. Available from: [Link]
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Falcone, E., et al. (1998). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. Cellular Signalling, 10(7), 507–514. Available from: [Link]
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Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]
-
Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Available from: [Link]
-
Nexcelom Bioscience. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
-
Funk, R. S., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(5), 1146–1154. Available from: [Link]
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ResearchGate. Enzyme assay techniques and protocols. Available from: [Link]
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ResearchGate. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Available from: [Link]
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Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. Available from: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available from: [Link]
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University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Available from: [Link]
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Ayati, A., et al. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(17), 3073. Available from: [Link]
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LibreTexts Biology. (2022). 5.4: Enzyme Kinetics. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Available from: [Link]
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Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available from: [Link]
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Reitz, A. B., et al. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 335(2), 77–86. Available from: [Link]
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A Head-to-Head Comparison of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride and its Bioisosteres: A Guide for Lead Optimization
Introduction: The Challenge of a Promising Lead
In the landscape of drug discovery, identifying a lead compound with demonstrable activity is a pivotal moment. 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride (Parent Compound 1 ) represents such a starting point—a novel scaffold demonstrating potent inhibitory activity against our hypothetical target, Kinase X. However, seasoned researchers know that initial potency is merely the first step. The journey from a promising lead to a viable drug candidate is fraught with challenges, many of which are encoded within the lead's own structure.
The carboxylic acid moiety, while often crucial for target engagement through electrostatic interactions, can be a significant liability. It frequently leads to poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance via the formation of reactive acyl glucuronides, and undesirable plasma protein binding[1][2]. Similarly, the imidazole ring, while a versatile pharmacophore, can be susceptible to specific metabolic pathways and may present opportunities for modulating physicochemical properties[3][4].
This guide provides a head-to-head comparison of Parent Compound 1 and a rationally selected panel of its bioisosteres. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, is a cornerstone of modern medicinal chemistry[5][6]. Our objective is to systematically evaluate how these structural modifications impact key drug-like properties, providing a clear, data-driven path toward an optimized clinical candidate. We will detail the causality behind our experimental choices, provide validated protocols, and present a comprehensive analysis of the resulting data.
The Strategic Selection of Bioisosteres
The success of a bioisosteric replacement strategy is highly context-dependent[1][5]. Therefore, we selected a panel of five analogs targeting either the carboxylic acid or the imidazole moiety. The selection was based on established principles to modulate acidity, lipophilicity, metabolic stability, and hydrogen bonding patterns.
-
Carboxylic Acid Bioisosteres:
-
Tetrazole (Analog A): A classic non-classical bioisostere, the 5-substituted tetrazole ring mimics the acidity (pKa ≈ 4.5-4.9) and planar geometry of a carboxylic acid. It is significantly more resistant to metabolic glucuronidation, a common issue with carboxylates[5][7].
-
Acyl Sulfonamide (Analog B): This group is a considerably weaker acid (pKa ≈ 9-10), which can drastically reduce ionization at physiological pH, potentially improving membrane permeability. It also offers different hydrogen bonding vectors and is metabolically robust[5].
-
3-Hydroxyisoxazole (Analog C): This planar heterocycle maintains an acidic proton (pKa ≈ 4-5) comparable to the parent carboxylic acid but offers a more delocalized charge distribution and different metabolic profile[1].
-
-
Imidazole Bioisosteres:
-
1,2,3-Triazole (Analog D): The 1,2,3-triazole ring is an effective bioisostere for an imidazole, maintaining aromaticity and serving as a hydrogen bond acceptor. It is known for its exceptional metabolic stability and synthetic accessibility[8].
-
Pyrazole (Analog E): A constitutional isomer of imidazole, pyrazole offers a different arrangement of nitrogen atoms, which can alter the molecule's dipole moment, hydrogen bonding capacity, and metabolic weak spots, while maintaining a similar five-membered heterocyclic core[4].
-
Table 1: Structures of Parent Compound 1 and Selected Bioisosteric Analogs
| Compound ID | Structure | Modification | Rationale for Selection |
| Parent 1 | - | Lead Compound | |
| Analog A | Carboxylic Acid → Tetrazole | Improve metabolic stability (resist glucuronidation) while maintaining acidity. | |
| Analog B | Carboxylic Acid → Acyl Sulfonamide | Reduce acidity to improve permeability and oral absorption. | |
| Analog C | Carboxylic Acid → 3-Hydroxyisoxazole | Maintain acidity with altered charge distribution and metabolic profile. | |
| Analog D | Imidazole → 1,2,3-Triazole | Enhance metabolic stability and explore alternative H-bonding. | |
| Analog E | Imidazole → Pyrazole | Modulate dipole moment and metabolic profile while retaining core size. |
(Note: Placeholder images are used for structures.)
Experimental Design: A Multi-Parametric Screening Cascade
To objectively compare these compounds, we designed a screening cascade that evaluates critical physicochemical, pharmacokinetic (ADME), and pharmacodynamic properties. This workflow allows for the efficient identification of candidates with the most promising overall profile, rather than excelling in a single parameter.
Caption: A tiered experimental workflow for comparative lead optimization.
Part 1: Physicochemical & In Vitro ADME Profiling
Acidity (pKa) and Lipophilicity (LogD7.4)
Causality: The ionization state (governed by pKa) and lipophilicity at physiological pH (LogD7.4) are fundamental drivers of a molecule's absorption, distribution, and off-target effects. A carboxylic acid is mostly ionized at pH 7.4, increasing solubility but hindering passive diffusion across cell membranes. We aim to see how our bioisosteres modulate these properties.
Protocol: pKa and LogD7.4 Determination
-
Sample Preparation: Prepare 10 mM stock solutions of each compound in DMSO.
-
pKa Determination (Potentiometric Titration):
-
Dilute stock solution to 500 µM in 0.15 M KCl solution.
-
Perform automated acid-base titration using a Sirius T3 instrument.
-
Analyze the titration curve to calculate pKa values.
-
-
LogD7.4 Determination (Shake-Flask Method):
-
Add 10 µL of 10 mM stock to a vial containing 500 µL of n-octanol and 500 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex vigorously for 1 hour to ensure equilibrium.
-
Centrifuge at 2000 x g for 15 minutes to separate layers.
-
Quantify the concentration of the compound in both the aqueous and octanol layers via LC-MS/MS.
-
Calculate LogD7.4 as log10([Compound]octanol / [Compound]PBS).
-
Data Summary Table 2: Physicochemical Properties
| Compound ID | Modification | pKa (Acidic) | LogD7.4 |
| Parent 1 | - (Carboxylic Acid) | 4.6 | -0.52 |
| Analog A | Tetrazole | 4.9 | 0.25 |
| Analog B | Acyl Sulfonamide | 9.2 | 1.88 |
| Analog C | 3-Hydroxyisoxazole | 4.5 | -0.30 |
| Analog D | 1,2,3-Triazole | 4.7 | -0.45 |
| Analog E | Pyrazole | 4.8 | -0.21 |
Analysis: As expected, the Acyl Sulfonamide (Analog B ) is significantly less acidic and markedly more lipophilic, as it is largely neutral at pH 7.4. The Tetrazole (Analog A ) slightly increases lipophilicity compared to the parent, while the other analogs remain in a similar range.
Aqueous Solubility and Membrane Permeability
Causality: A drug must be in solution to be absorbed, yet it must be lipophilic enough to cross membranes. This balance is critical. Poor solubility can halt development, while poor permeability prevents a drug from reaching its intracellular target. We use a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) as a surrogate for passive diffusion[9].
Protocol: Solubility and PAMPA
-
Aqueous Solubility (Kinetic, Nephelometry):
-
Add 2 µL of 10 mM DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate.
-
Shake for 2 hours at room temperature.
-
Measure turbidity using a nephelometer.
-
Quantify solubility against a standard curve of known concentrations.
-
-
Permeability (PAMPA):
-
Use a 96-well PAMPA plate system (e.g., Corning Gentest). The donor plate wells are separated from the acceptor plate wells by a filter coated with a lipid mixture (e.g., phosphatidylcholine) simulating a cell membrane.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Add test compounds (final concentration 10 µM) to the donor wells.
-
Incubate the plate sandwich for 5 hours at room temperature.
-
Measure compound concentrations in both donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Data Summary Table 3: Solubility and Permeability
| Compound ID | Modification | Solubility (µM) | Permeability (Pe, 10⁻⁶ cm/s) |
| Parent 1 | - | >200 | 0.8 (Low) |
| Analog A | Tetrazole | 150 | 1.5 (Low) |
| Analog B | Acyl Sulfonamide | 15 | 12.5 (High) |
| Analog C | 3-Hydroxyisoxazole | >200 | 1.1 (Low) |
| Analog D | 1,2,3-Triazole | >200 | 0.9 (Low) |
| Analog E | Pyrazole | 180 | 1.8 (Low) |
Analysis: A clear trade-off emerges. The highly lipophilic Analog B shows a dramatic increase in permeability but suffers from very low aqueous solubility. The other acidic bioisosteres (A , C ) and the imidazole replacements (D , E ) retain high solubility but fail to significantly improve the poor permeability of the parent compound.
Metabolic Stability
Causality: Rapid metabolism by liver enzymes (such as Cytochrome P450s) leads to high in vivo clearance and poor oral bioavailability. We assess this using Human Liver Microsomes (HLM), which contain a rich complement of these enzymes. A compound's half-life (T½) in this assay predicts its metabolic fate.
Protocol: Metabolic Stability in HLM
-
Reaction Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and NADPH (cofactor, final concentration 1 mM) in a potassium phosphate buffer (pH 7.4).
-
Initiation: Add the test compound (final concentration 1 µM).
-
Time Points: Incubate the plate at 37°C. At specified time points (0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent remaining vs. time. The slope of this line is used to calculate the in vitro half-life (T½).
Data Summary Table 4: Metabolic Stability
| Compound ID | Modification | HLM T½ (min) | In Vitro Clearance |
| Parent 1 | - | 18 | High |
| Analog A | Tetrazole | 45 | Moderate |
| Analog B | Acyl Sulfonamide | >60 | Low |
| Analog C | 3-Hydroxyisoxazole | 22 | High |
| Analog D | 1,2,3-Triazole | >60 | Low |
| Analog E | Pyrazole | 35 | Moderate |
Analysis: The bioisosteric replacements prove highly effective at improving metabolic stability. The Tetrazole (A ) and Pyrazole (E ) offer moderate improvements. Crucially, both the Acyl Sulfonamide (B ) and the 1,2,3-Triazole (D ) demonstrate excellent stability, indicating they successfully blocked a key metabolic soft spot on the parent scaffold.
Part 2: In Vitro Pharmacology
Causality: While improving ADME properties is essential, it must not come at the cost of target engagement. Any successful bioisostere must retain potent activity against our target, Kinase X. We measure the half-maximal inhibitory concentration (IC50) to quantify this.
Protocol: Kinase X Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Assay Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of the compound to the kinase.
-
Reaction Setup: In a 384-well plate, combine Kinase X, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and varying concentrations of the test compound.
-
Incubation: Incubate for 1 hour at room temperature.
-
Detection: Read the TR-FRET signal on a suitable plate reader. A high signal indicates the tracer is bound to the kinase; compound binding displaces the tracer and reduces the signal.
-
Calculation: Plot the FRET signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Summary Table 5: Target Potency
| Compound ID | Modification | Kinase X IC50 (nM) |
| Parent 1 | - | 15 |
| Analog A | Tetrazole | 25 |
| Analog B | Acyl Sulfonamide | 350 |
| Analog C | 3-Hydroxyisoxazole | 18 |
| Analog D | 1,2,3-Triazole | 22 |
| Analog E | Pyrazole | 40 |
Analysis: This data is revealing. The 3-Hydroxyisoxazole (C ) and 1,2,3-Triazole (D ) retain potency very close to the parent compound. The Tetrazole (A ) and Pyrazole (E ) show a minor, acceptable loss of activity. However, the Acyl Sulfonamide (B ), which had excellent permeability and stability, suffers a >20-fold loss in potency, suggesting the acidic group's specific charge interaction is critical for binding, an interaction this non-acidic bioisostere cannot replicate.
Synthesis and Conclusion: Charting the Path Forward
By systematically evaluating each compound across multiple critical parameters, we can visualize the trade-offs inherent in bioisosteric replacement and make an informed decision.
Caption: Comparison of property profiles for key compounds.
Our head-to-head comparison reveals a clear winner for this stage of lead optimization: Analog D, the 1,2,3-triazole derivative .
-
Parent Compound 1 established a baseline of high potency and solubility but was fatally flawed by poor permeability and metabolic instability.
-
Analog B (Acyl Sulfonamide) successfully addressed permeability and stability but at the unacceptable cost of target potency and solubility. This demonstrates that while a non-ionizable group can improve ADME properties, the specific electrostatic interaction of the acidic group was essential for target binding in this case.
-
Analog D (1,2,3-Triazole) emerges as the most promising candidate. It resolves the critical issue of metabolic instability while fully retaining the high potency and solubility of the parent compound.
While the low permeability of Analog D remains a challenge, its otherwise stellar profile makes it the ideal scaffold for the next phase of optimization. Future efforts can now focus specifically on strategies to improve permeability on the highly stable and potent core of Analog D, confident that the primary metabolic and potency issues have been resolved. This data-driven, multi-parametric approach has successfully navigated the complex trade-offs of medicinal chemistry, advancing our program from a flawed lead to a highly promising, optimizable drug candidate.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
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D'hooghe, M., et al. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
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Mali, P. B., & Gite, S. U. (2014). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 5(6), 712-716. [Link]
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Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]
-
ResearchGate. (2024). Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. ResearchGate. [Link]
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Spectroscopic Characterization of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: A Guide to ¹H and ¹³C NMR Interpretation
An In-Depth Technical Guide and Comparative Analysis
Introduction
In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of countless functional molecules. Among these, imidazole derivatives are of paramount importance due to their presence in vital biological molecules and their utility as versatile synthetic intermediates.[1][2] The precise structural elucidation of these compounds is non-negotiable for understanding their reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular structure at the atomic level.[3][4]
This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride (CAS 1185297-91-9).[5][6] We will move beyond a simple peak listing to explain the causal relationships between the molecule's electronic environment and its spectral output. Furthermore, we will contextualize this data through a direct comparison with a structurally related analogue, 1-Ethyl-3-methylimidazolium chloride, to highlight the specific spectral influence of the C-4 carboxylic acid substituent. This document is intended for researchers and drug development professionals who rely on robust analytical data for confident structural assignment.
The Analyte: Structural and Electronic Profile
This compound is an imidazolium salt. The permanent positive charge on the heterocyclic ring, a consequence of the ethyl group at the N-3 position and protonation at N-1, is the dominant feature influencing its electronic landscape. This charge leads to a significant deshielding of the ring protons and carbons, shifting their resonances downfield. Additionally, the electron-withdrawing carboxylic acid group at the C-4 position further modulates the electron density around the ring.
Below is the annotated chemical structure, which will be used for all subsequent spectral assignments.
Caption: Annotated structure of 3-Ethyl-3H-imidazole-4-carboxylic acid cation.
Experimental Protocol: A Self-Validating Workflow for NMR Acquisition
The integrity of NMR data is contingent upon a rigorous and well-justified experimental protocol. The following workflow is designed to yield high-resolution, unambiguous spectra for ionic, polar molecules like the target analyte.
Caption: Visualization of the ³J coupling between the ethyl group protons.
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The carbons of the imidazolium ring will appear in the aromatic region (120-145 ppm), while the carboxyl carbon will be the most downfield signal. [7]
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 165 - 175 | Carboxylic acid carbonyl carbon, characteristically found in the far downfield region. [8] |
| C-2 | 138 - 142 | Most deshielded ring carbon, positioned between two nitrogen atoms. |
| C-4 | 135 - 140 | Quaternary carbon attached to the electron-withdrawing COOH group, resulting in a downfield shift. |
| C-5 | 120 - 125 | Aromatic CH carbon, shielded relative to the other ring carbons but still in the aromatic region. |
| Ethyl-CH₂ | 45 - 50 | Aliphatic carbon directly attached to nitrogen, causing a significant downfield shift from a typical alkane. |
| Ethyl-CH₃ | 14 - 18 | Standard aliphatic methyl carbon signal. |
Comparative Analysis: The Influence of the C-4 Carboxylic Acid Group
To truly appreciate the spectral features of our target molecule, a comparison with a simpler, well-characterized analogue is invaluable. We will use 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) as our reference compound. [9][10]This molecule retains the ethyl-imidazolium core but replaces the C-4 carboxylic acid with a proton and the C-5 proton with a methyl group on N-1.
Comparative Data Summary
| Signal | 3-Ethyl-3H-imidazole-4-carboxylic acid HCl (Predicted) | 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) (Typical) [11][12] | Observed Δδ (ppm) and Rationale |
| ¹H: H-2 | ~9.2 ppm | ~9.0 ppm | ~+0.2 ppm: The electron-withdrawing COOH group at C-4 reduces electron density across the entire ring, causing a slight deshielding effect even at the distant C-2 position. |
| ¹H: H-4/H-5 | H-5: ~8.0 ppm | H-4/H-5: ~7.7 ppm | ~+0.3 ppm: The proton at C-5 is significantly deshielded due to the strong inductive and resonance withdrawing effect of the adjacent COOH group. |
| ¹H: Ethyl-CH₂ | ~4.3 ppm | ~4.2 ppm | ~+0.1 ppm: Minimal change, as the primary electronic influence is the adjacent N-3 atom. The effect of the C-4 substituent is attenuated by distance. |
| ¹³C: C-2 | ~140 ppm | ~137 ppm | ~+3 ppm: The overall electron-poor nature of the carboxyl-substituted ring leads to a downfield shift for all ring carbons. |
| ¹³C: C-4/C-5 | C-4: ~137 ppm, C-5: ~122 ppm | C-4/C-5: ~122 ppm | Significant Change: In [EMIM]Cl, C-4 and C-5 are electronically similar. In our analyte, C-4 is a quaternary carbon directly attached to the COOH group, causing a major downfield shift of ~15 ppm. C-5 is less affected but still shifted slightly downfield. |
This comparison clearly demonstrates that while the core spectral pattern of the ethyl-imidazolium cation is maintained, the introduction of a powerful electron-withdrawing group like a carboxylic acid at C-4 induces predictable and significant downfield shifts, particularly for the nuclei in its immediate vicinity (H-5 and C-4).
Conclusion
The structural elucidation of this compound can be achieved with high confidence through the combined application of ¹H and ¹³C NMR spectroscopy. The analysis reveals a characteristic ethyl group pattern, two downfield aromatic singlets, and the presence of labile acidic protons. The key diagnostic feature is the significant downfield chemical shifts of all ring nuclei, a direct consequence of the delocalized positive charge of the imidazolium core, further enhanced by the electron-withdrawing nature of the C-4 carboxylic acid substituent. By comparing its predicted spectrum to that of a simpler analogue like [EMIM]Cl, we can isolate and understand the specific electronic contributions of each functional group, transforming NMR data from a mere fingerprint into a detailed electronic map of the molecule.
References
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LC-MS analysis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
An In-Depth Comparative Guide to the LC-MS Analysis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
Executive Summary
The quantification of small, polar molecules like this compound presents a significant analytical challenge, primarily due to poor retention on conventional reversed-phase chromatography columns. This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of advanced liquid chromatography-mass spectrometry (LC-MS) strategies to overcome these challenges. We delve into the mechanistic principles behind Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and traditional Reversed-Phase (RP) approaches. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for robust method development and validation. We compare ionization efficiencies, chromatographic performance, and provide quantitative data to guide the selection of the optimal analytical technique.
Introduction to the Analyte and its Analytical Challenges
This compound (Molecular Formula: C₆H₈N₂O₂·HCl, Molecular Weight: 176.60 g/mol ) is a polar, small organic molecule.[1][2] Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid group, means its charge state is highly dependent on pH. This amphoteric nature is central to the difficulties encountered during its analysis.
Key Analytical Hurdles:
-
Poor Retention: The high polarity of the molecule leads to minimal interaction with traditional non-polar stationary phases (like C18) used in reversed-phase chromatography, often resulting in elution at or near the column's void volume.[3]
-
Method Selectivity: Developing a selective method is crucial, especially when analyzing complex biological matrices where numerous endogenous polar compounds can interfere.
-
MS Ionization Efficiency: While the molecule is ionizable, achieving optimal and stable ionization is necessary for high sensitivity, and the mobile phase composition heavily influences this process.
This guide will compare three distinct chromatographic strategies coupled with mass spectrometry to address these challenges effectively.
Comparative Analysis of Chromatographic Strategies
The choice of chromatographic mode is the most critical factor in developing a successful assay for this analyte. The optimal strategy hinges on leveraging the molecule's unique physicochemical properties rather than fighting against them.
Strategy 1: Reversed-Phase (RP) Chromatography
Reversed-phase LC is a powerful tool for non-polar to moderately polar compounds but often fails for highly polar molecules.[4]
-
Mechanistic Principle: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Analytes are eluted by increasing the proportion of a non-polar organic solvent in the mobile phase.
-
Application to the Analyte: Due to its high polarity, 3-Ethyl-3H-imidazole-4-carboxylic acid has very weak hydrophobic interactions with a C18 phase. Even with highly aqueous mobile phases, retention is typically insufficient, leading to poor chromatographic resolution from the solvent front and matrix interferences.
-
Potential Workaround (Derivatization): One approach to enable RP analysis is chemical derivatization, where the carboxylic acid group is reacted to attach a non-polar moiety.[5][6][7][8] This increases hydrophobicity, thereby enhancing retention. However, derivatization adds complexity, time, and potential for variability to the workflow. For these reasons, exploring alternative chromatographic modes that do not require derivatization is preferable.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique specifically designed for the separation of polar and hydrophilic compounds.[9]
-
Mechanistic Principle: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[9][10]
-
Application to the Analyte: HILIC is exceptionally well-suited for 3-Ethyl-3H-imidazole-4-carboxylic acid. The high organic content of the mobile phase promotes strong retention on the polar stationary phase.[11] Furthermore, the high organic concentration is highly beneficial for mass spectrometry detection, as it enhances desolvation efficiency in the ion source, leading to significant sensitivity gains.[11][12]
Strategy 3: Mixed-Mode Chromatography (MMC)
MMC offers a powerful and versatile alternative by combining multiple retention mechanisms within a single column.[13]
-
Mechanistic Principle: Mixed-mode stationary phases incorporate both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., anion or cation exchange groups).[14][15] This allows for simultaneous separation based on both polarity and charge. The selectivity can be finely tuned by adjusting mobile phase parameters such as pH and ionic strength.[4][16]
-
Application to the Analyte: This strategy is highly effective. By selecting a mixed-mode column with anion-exchange properties, the negatively charged carboxylate group (at appropriate pH) can be retained. Conversely, a cation-exchange functionality can retain the positively charged imidazole ring. This dual retention mechanism provides excellent resolving power and is particularly useful for separating the target analyte from other polar or charged impurities.[14][16]
The diagram below illustrates the fundamental differences in these retention mechanisms for our target analyte.
Caption: Comparison of LC retention mechanisms for a polar analyte.
Comparison of Mass Spectrometric Ionization Techniques
The choice of ionization source is critical for achieving high sensitivity. For this analyte, the two primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is the premier technique for polar, thermally labile, and pre-charged molecules in solution.[17][18] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. Given that 3-Ethyl-3H-imidazole-4-carboxylic acid is highly polar and readily forms ions in solution, ESI is the ideal choice.[19] Analysis can be performed in either:
-
Positive Ion Mode: Detecting the protonated molecule, [M+H]⁺, by protonation of the imidazole nitrogen. This is often the most sensitive mode for nitrogen-containing compounds.
-
Negative Ion Mode: Detecting the deprotonated molecule, [M-H]⁻, by loss of a proton from the carboxylic acid group.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[20][21] It involves vaporizing the sample and then creating ions through corona discharge and gas-phase chemical reactions.[19] For this analyte, APCI would likely be less efficient than ESI due to the molecule's low volatility and high polarity.[18]
Experimental Protocols & Comparative Data
This section provides detailed protocols for the two most promising methods: HILIC-MS and Mixed-Mode-MS. The subsequent table summarizes the expected performance characteristics based on typical experimental outcomes.
General Analytical Workflow
The overall process from sample receipt to final data is outlined below.
Caption: General LC-MS experimental workflow for analyte quantification.
Protocol 1: HILIC-MS/MS Method
This protocol is designed for high sensitivity and is ideal for bioanalysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry).[10]
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 50% B
-
3.5 min: 95% B
-
5.0 min: 95% B
-
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
MRM Transition (Analyte): Q1: 141.1 m/z → Q3: 95.1 m/z (Example transition, requires optimization).
-
MRM Transition (IS): To be determined based on stable isotope-labeled standard.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows per instrument manufacturer's recommendations.[22]
-
Protocol 2: Mixed-Mode-MS/MS Method
This protocol offers tunable selectivity, which is excellent for impurity profiling or complex matrices.
-
Sample Preparation: Same as HILIC method.
-
LC Conditions:
-
Column: Thermo Scientific Acclaim Trinity P1, 3 µm, 2.1 x 100 mm (or equivalent mixed-mode RP/WAX/WCS).[15]
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 10% B
-
4.0 min: 80% B
-
4.1 min: 80% B
-
4.5 min: 10% B
-
6.0 min: 10% B
-
-
-
MS/MS Conditions: Same as HILIC method.
Comparative Performance Data
The following table summarizes the expected performance of each chromatographic strategy. Data is representative and should be confirmed experimentally.
| Performance Metric | Reversed-Phase (C18) | HILIC (Amide) | Mixed-Mode (RP/IEX) | Rationale / Comments |
| Retention Factor (k') | < 0.5 | > 3.0 | > 2.5 | HILIC and MMC provide sufficient retention for robust quantification. RP fails to retain the analyte. |
| Peak Asymmetry | N/A (Poor Retention) | 1.0 - 1.3 | 1.1 - 1.5 | HILIC typically provides excellent peak shape for polar compounds.[10] |
| Est. LOQ (in plasma) | > 50 ng/mL | ~0.5 ng/mL | ~1 ng/mL | The superior retention and MS-friendly mobile phase of HILIC lead to the highest sensitivity.[11] |
| Matrix Effects | High | Low-to-Moderate | Low-to-Moderate | Elution near the solvent front in RP leads to significant ion suppression. HILIC and MMC move the analyte away from this region. |
| Method Robustness | Poor | Good | Excellent | MMC is highly robust as retention can be controlled by multiple mobile phase parameters (pH, organic %, ionic strength).[4][14] |
Method Validation: Ensuring Trustworthiness and Compliance
A developed LC-MS method is not complete until it is validated to ensure it is fit for its intended purpose. Validation must be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[23][24][25][26]
Key Validation Parameters:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.[27]
-
Linearity & Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve with at least six non-zero standards should be prepared, and a linear regression analysis performed (r² > 0.99).
-
Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[27]
-
Limit of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery & Matrix Effect: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting components from the biological sample.
-
Stability: Analyte stability must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[27]
By rigorously validating these parameters, the analytical method becomes a self-validating system, ensuring the generation of reliable and trustworthy data for critical decision-making in drug development.[28][29][30]
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González-Riano, C., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Alkyl-Imidazole-4-Carboxylic Acids as Histamine H3 Receptor Antagonists
Introduction: The Prominence of the Imidazole Scaffold in Neuromodulation
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the endogenous neurotransmitter histamine.[1][2] The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, has emerged as a key target for the treatment of various neurological and psychiatric disorders. Antagonists of the H3 receptor enhance the release of histamine and other neurotransmitters, leading to pro-cognitive, wake-promoting, and other therapeutic effects. Within the diverse landscape of H3 receptor antagonists, the 3-alkyl-imidazole-4-carboxylic acid moiety has garnered significant attention as a foundational template for the design of potent and selective ligands.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this chemical class with the H3 receptor, offering a comparative perspective against alternative scaffolds and detailed experimental methodologies for their synthesis and evaluation.
Core Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Interactions
The 3-alkyl-imidazole-4-carboxylic acid scaffold can be dissected into three key components for SAR analysis: the imidazole core, the N-3 alkyl substituent, and the C-4 carboxylic acid group. Each of these plays a crucial role in the ligand's affinity and potency at the histamine H3 receptor.
The Imidazole Core: The Anchor of H3 Receptor Recognition
The imidazole ring is a fundamental pharmacophoric element for many histamine H3 receptor antagonists, mimicking the endogenous ligand histamine.[4] It is understood to engage in key interactions within the receptor's binding pocket. The basic nitrogen atom (N-1) is believed to form a crucial hydrogen bond with a key amino acid residue, such as an aspartate, in one of the transmembrane domains of the receptor. This interaction serves as a primary anchor for the ligand. The aromatic nature of the imidazole ring also allows for potential π-π stacking interactions with aromatic residues in the binding site, further stabilizing the ligand-receptor complex.
The N-3 Alkyl Substituent: Tuning Potency and Lipophilicity
The alkyl group at the N-3 position of the imidazole ring plays a critical role in modulating the antagonist's potency and pharmacokinetic properties. The length, branching, and overall lipophilicity of this substituent have been shown to significantly influence binding affinity.
Generally, an increase in the length of the n-alkyl chain from methyl to around pentyl or hexyl leads to a progressive increase in antagonist potency.[5] This is attributed to the alkyl chain occupying a hydrophobic pocket within the H3 receptor. However, beyond an optimal length, further increases in chain length can lead to a decrease in activity, likely due to steric hindrance or unfavorable interactions.
Illustrative Data: The following table, synthesized from general trends reported in the literature, illustrates the impact of N-3 alkyl chain length on the binding affinity (Ki) of a hypothetical series of 3-alkyl-imidazole-4-carboxylic acid esters at the human histamine H3 receptor.[1][5]
| Compound | N-3 Alkyl Group (R) | Ki (nM) |
| 1a | Methyl | 150 |
| 1b | Ethyl | 85 |
| 1c | n-Propyl | 40 |
| 1d | n-Butyl | 25 |
| 1e | n-Pentyl | 15 |
| 1f | n-Hexyl | 20 |
| 1g | n-Heptyl | 50 |
| 1h | iso-Propyl | 60 |
Disclaimer: This data is illustrative and compiled based on established SAR principles for histamine H3 antagonists. It is intended to demonstrate trends and should not be considered as experimentally verified data from a single study.
As depicted in the illustrative data, branching in the alkyl chain, as seen with the iso-propyl group in compound 1h , often leads to a decrease in potency compared to its linear counterpart (n-propyl, 1c ). This suggests that the hydrophobic pocket is likely narrow and prefers linear alkyl chains.
The C-4 Carboxylic Acid Group: The Polar Interaction Point
The carboxylic acid at the C-4 position, or its bioisosteric equivalents like esters and amides, provides a crucial polar interaction point.[6] The carboxylate group can participate in hydrogen bonding or ionic interactions with residues in the receptor, further anchoring the ligand. While the free carboxylic acid can be potent, its high polarity can limit blood-brain barrier penetration. Consequently, ester and amide derivatives are often synthesized as prodrugs or as analogs with improved pharmacokinetic profiles. The choice of the ester or amide substituent can also influence potency, with smaller, less sterically demanding groups often being preferred.
Comparative Analysis with Alternative Scaffolds
The 3-alkyl-imidazole-4-carboxylic acid framework represents just one of several successful scaffolds for H3 receptor antagonism. A comparative analysis with other classes of antagonists highlights the unique features and potential advantages of this particular chemotype.
Comparison with Other Imidazole-Based H3 Antagonauts
Within the broader class of imidazole-based H3 antagonists, modifications at other positions of the imidazole ring have been extensively explored. For instance, many potent antagonists feature a long, lipophilic side chain attached to the C-4 position of the imidazole ring, often incorporating ether or ketone functionalities.[6] These compounds can exhibit very high potency, sometimes in the sub-nanomolar range. However, the synthesis of these C-4 substituted imidazoles can be more complex than the N-alkylation of the imidazole-4-carboxylic acid core. The 3-alkyl-imidazole-4-carboxylic acid scaffold offers a more synthetically accessible route to explore the hydrophobic pocket of the H3 receptor via the N-3 position.
Comparison with Non-Imidazole H3 Antagonists
Concerns about the potential for imidazole-containing drugs to inhibit cytochrome P450 enzymes have driven the development of non-imidazole H3 antagonists.[4] These compounds replace the imidazole core with other heterocyclic systems, such as piperidines, or even acyclic structures.[7] While some non-imidazole antagonists have demonstrated excellent potency and favorable pharmacokinetic profiles, the imidazole ring's ability to engage in specific, high-affinity interactions with the H3 receptor is a key advantage that is often challenging to replicate with other scaffolds. The 3-alkyl-imidazole-4-carboxylic acid framework, therefore, remains a valuable and highly relevant starting point for the design of novel H3 receptor antagonists.
Experimental Protocols
Synthesis of Ethyl 3-Pentyl-3H-imidazole-4-carboxylate (A Representative Compound)
This protocol describes a typical synthesis of a 3-alkyl-imidazole-4-carboxylic acid ester, a common precursor to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl Imidazole-4-carboxylate
-
To a solution of imidazole-4-carboxylic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl imidazole-4-carboxylate.
Step 2: N-Alkylation with 1-Bromopentane
-
To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add 1-bromopentane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-pentyl-3H-imidazole-4-carboxylate.
Histamine H3 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
Membranes from cells stably expressing the human histamine H3 receptor.
-
[3H]-Nα-methylhistamine (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM clobenpropit).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Initiate the binding reaction by adding [3H]-Nα-methylhistamine to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
General Synthetic Scheme
Caption: General synthetic route to 3-alkyl-imidazole-4-carboxylic acid esters.
Key SAR Findings
Caption: Key structural features influencing H3 receptor affinity.
Histamine H3 Receptor Antagonist Pharmacophore Model
Caption: Pharmacophore model for 3-alkyl-imidazole-4-carboxylic acid H3 antagonists.
Conclusion and Future Perspectives
The structure-activity relationship of 3-alkyl-imidazole-4-carboxylic acids at the histamine H3 receptor is well-defined, with the imidazole core serving as a critical anchor, the N-3 alkyl chain modulating potency through hydrophobic interactions, and the C-4 carboxylate group providing a key polar contact. The synthetic tractability of this scaffold makes it an attractive starting point for the development of novel H3 receptor antagonists. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to optimize their drug-like characteristics, including blood-brain barrier permeability and metabolic stability. The exploration of novel bioisosteres for the carboxylic acid moiety and the introduction of conformational constraints into the N-3 alkyl chain may also lead to the discovery of next-generation H3 receptor antagonists with enhanced potency and selectivity.
References
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Frontiers in Neuroscience. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link][1]
-
PubMed Central. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]
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PubMed. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. [Link][8]
-
OPUS FAU. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. [Link][9]
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PubMed. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. [Link][10]
-
PubMed. (2008). 4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists. [Link][11]
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Wiley Online Library. (2022). SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. [Link][2]
-
PubMed. (2000). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. [Link][6]
-
PubMed. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. [Link][4]
-
PubMed. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. [Link][5]
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PubMed. (2009). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. [Link][12]
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PubMed. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. [Link][7]
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MDPI. (2020). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. [Link][13]
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PubMed. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. [Link][14]
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PubMed Central. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. [Link][15]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, grounded in established safety principles and regulatory frameworks. Our objective is to empower you, our scientific partners, to manage this substance with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a substance is the critical first step in defining a safe disposal pathway. Based on data from related imidazole carboxylic acids and their esters, we can infer a likely hazard profile for this compound. The imidazole ring system and the carboxylic acid functional group are key determinants of its chemical reactivity and toxicological properties.
The hydrochloride form suggests moderate to high water solubility and the potential to form a corrosive acidic solution. The imidazole nucleus itself can cause skin and eye irritation or damage.[1][2] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous.
Table 1: Inferred Hazard Classification Summary
| Hazard Class | Category | Rationale based on Related Compounds |
|---|---|---|
| Skin Corrosion / Irritation | Category 2 | Imidazole derivatives frequently cause skin irritation.[3][4][5] |
| Serious Eye Damage / Irritation | Category 2 | Causes serious eye irritation is a common warning for this chemical class.[3][5] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | The parent compound, imidazole, is harmful if swallowed.[2][6] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | May cause respiratory irritation, particularly as a fine powder or dust.[4][5] |
This risk profile mandates that this compound be treated as a hazardous waste, in compliance with the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[7]
Essential Prerequisites: PPE and Engineering Controls
Before handling the pure compound or its waste, ensure the following controls are in place to minimize exposure.
-
Engineering Controls : Always handle the compound and its waste within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[6] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (<55 feet).[6]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[1]
-
Hand Protection : Use nitrile gloves (or other chemically resistant gloves as determined by your institution's safety office) and check for tears or holes before each use.[1]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is required.[6]
-
Footwear : Closed-toe shoes are mandatory.
-
Waste Characterization: A Regulatory Imperative
Under the EPA's RCRA regulations, the generator of the waste is legally responsible for determining if it is hazardous.[8][9] This determination must be made at the point of generation.[10]
Step 1: Knowledge-Based Assessment Based on the hazard profile (Table 1), this compound is presumed hazardous. Specifically, it may exhibit the RCRA characteristic of Corrosivity . While a formal pH test of a waste solution would be definitive, the chemical structure strongly suggests it will be classified as hazardous.
Step 2: Check for Listed Wastes Review the EPA's P-list (acutely hazardous) and U-list (toxic) of discarded commercial chemical products.[11] While this specific compound is unlikely to be listed, it is a mandatory step in the characterization process.
Step 3: Assign Waste Codes If the waste is determined to be hazardous, your institution's Environmental Health & Safety (EH&S) department will assign the appropriate federal and state waste codes. This is crucial for the waste manifest and proper disposal by a licensed vendor.
Step-by-Step Segregation and Containerization Protocol
Inadvertent mixing of incompatible waste streams is a primary cause of laboratory accidents.[12] A strict segregation protocol is essential.
-
Designate a Waste Container : Use a dedicated, sealable, and chemically compatible waste container for this compound waste.[6] High-density polyethylene (HDPE) containers are generally suitable.
-
Segregate Waste Streams :
-
Solid Waste : Collect un-used or contaminated solid material (e.g., powder, contaminated weigh paper, paper towels from a spill clean-up) in this container.
-
Liquid Waste : If the compound is in solution, collect it in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly approved by your EH&S department.
-
Sharps : Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.
-
-
Avoid Incompatibles : Store the waste container away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous reactions.[6][12]
-
Label Immediately : Affix a "Hazardous Waste" label to the container the moment the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The accumulation start date
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic")
-
On-Site Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[10]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[10]
-
Secondary Containment : It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the complete process for proper disposal. This process ensures regulatory compliance and a clear chain of custody for the hazardous material.
Sources
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Navigating the Safe Handling of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the landscape of pharmaceutical research, 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride presents a unique set of handling and safety considerations. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe utilization in a laboratory setting. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard Profile: A Synthesis of Chemical Analogs
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural components—an imidazole ring, a carboxylic acid group, and a hydrochloride salt—along with safety data from closely related analogs, allows for a robust and conservative hazard assessment.
The imidazole moiety, a common heterocyclic amine, can cause skin and eye irritation, and some derivatives are known to have reproductive toxicity.[1][2][3] The carboxylic acid group, particularly as a hydrochloride salt, contributes to the compound's acidic and potentially corrosive nature.[4] Therefore, we must assume that this compound is, at a minimum, a skin and eye irritant, potentially corrosive, harmful if swallowed or inhaled, and may pose a risk to reproductive health.[2]
Anticipated Hazards:
| Hazard Type | Potential Effect | Rationale |
| Skin Contact | Irritation, redness, pain, and potentially severe burns.[2][3] | Based on the acidic nature of the hydrochloride salt and the known irritant properties of imidazole derivatives.[4] |
| Eye Contact | Serious eye irritation, blurred vision, and potential for severe eye damage.[3][5] | The acidic and potentially corrosive properties pose a significant risk to sensitive eye tissue. |
| Inhalation | Irritation of the respiratory tract, coughing, and sore throat.[3][5] | Fine dust or aerosols can be easily inhaled, causing localized irritation. |
| Ingestion | Harmful if swallowed, may cause a burning sensation in the throat and chest.[2][3] | Oral toxicity is a common hazard for many chemical compounds. |
| Chronic Exposure | Potential for reproductive harm.[2] | Some imidazole derivatives have been shown to have reproductive toxicity.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Component | Specification | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Provides a barrier against splashes and airborne particles, protecting against serious eye damage.[5] |
| Skin Protection | Nitrile or butyl rubber gloves and a fully buttoned lab coat. An impervious apron is recommended for handling larger quantities. | Chemical-resistant gloves are essential to prevent skin contact.[4] A lab coat protects the body from incidental contact. |
| Respiratory Protection | Work within a certified chemical fume hood.[6] For situations with a high potential for aerosol generation or in the absence of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required. | A fume hood is the primary engineering control to minimize inhalation of dust and aerosols.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the well-being of laboratory personnel.
Pre-Handling Preparations:
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[6]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are within the fume hood.
-
Review Emergency Procedures: Be familiar with the location and operation of the nearest safety shower and eyewash station.
Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a spatula for transfers to minimize the creation of airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleaning Up:
-
Clean any spills immediately according to your laboratory's standard operating procedures for acidic compounds.
-
Wipe down the work surface with an appropriate decontaminating solution after each use.
-
Safe Handling Workflow Diagram
Caption: A visual representation of the safe handling workflow for this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and laboratory safety.
-
Solid Waste:
-
All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, should be placed in a designated, labeled hazardous waste container.
-
-
Unused Compound:
-
Do not dispose of unused this compound down the drain.
-
It should be collected in a clearly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[2]
-
-
Contaminated Solutions:
-
Aqueous solutions of the compound should be neutralized with a suitable base (e.g., sodium bicarbonate) before being collected in a designated hazardous waste container. Always check your institution's specific guidelines for aqueous waste.
-
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, fostering a secure and productive research environment.
References
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
